molecular formula C5H5BrN2O B189404 5-Bromo-6-methylpyrimidin-4-OL CAS No. 3438-52-6

5-Bromo-6-methylpyrimidin-4-OL

Cat. No.: B189404
CAS No.: 3438-52-6
M. Wt: 189.01 g/mol
InChI Key: BIJQLSJJQJIFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylpyrimidin-4-OL is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJQLSJJQJIFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345486
Record name 5-BROMO-6-METHYLPYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-52-6
Record name 5-Bromo-6-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3438-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-6-METHYLPYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Brominated Pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol (CAS: 3438-52-6)

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. Within this class, halogenated pyrimidines, such as this compound, serve as exceptionally versatile building blocks. The strategic placement of a bromine atom on the electron-rich pyrimidine ring provides a reactive handle for sophisticated molecular engineering, primarily through metal-catalyzed cross-coupling reactions.[2] This guide offers a detailed examination of this compound (CAS No. 3438-52-6), covering its chemical properties, a robust synthesis strategy, key applications, and essential handling protocols, designed to empower researchers in leveraging this compound for novel drug discovery.

Physicochemical and Structural Characteristics

This compound is a solid organic compound whose utility is defined by its distinct structural features.[3] It exists in a tautomeric equilibrium between the -ol and -one forms, with the pyrimidin-4-one form generally being predominant in the solid state. This tautomerism can influence its reactivity and interaction with biological targets.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3438-52-6[4][5][6]
Molecular Formula C₅H₅BrN₂O[3][5][7]
Molecular Weight 189.01 g/mol [5][7][8]
Appearance Solid[3]
Boiling Point 225.5 °C at 760 mmHg[7]
Density 1.84 g/cm³[7]
Purity Typically ≥95% to ≥98% (HPLC)[3][5][6]
Synonyms 5-Bromo-6-methyl-4-pyrimidinol, 5-Bromo-4-hydroxy-6-methylpyrimidine, 5-Bromo-6-methyl-4(1H)-pyrimidinone[3][6][7]
SMILES CC1=C(C(=O)NC=N1)Br[7]
InChI InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)[3][7]
InChI Key BIJQLSJJQJIFCL-UHFFFAOYSA-N[3][7]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; O7 [label="=O", pos="0,-2.5!"]; C8 [label="CH₃", pos="-2.6,1.25!"]; Br9 [label="Br", pos="-2.6,-1.25!"]; H_N1 [label="H", pos="0,2.3!"];

// Define edges for bonds C6 -- N1 -- C2 -- N3 -- C4 -- C5 -- C6; C4 -- O7; C6 -- C8; C5 -- Br9; N1 -- H_N1 [style=invis]; // Placeholder for tautomeric H// Add labels for atoms in the ring node [shape=none, fontcolor="#202124"]; l_N1 [label="N", pos="0,1.5!"]; l_C2 [label="", pos="1.3,0.75!"]; l_N3 [label="NH", pos="1.3,-0.75!"]; l_C4 [label="", pos="0,-1.5!"]; l_C5 [label="", pos="-1.3,-0.75!"]; l_C6 [label="", pos="-1.3,0.75!"]; }

Caption: Chemical structure of 5-Bromo-6-methyl-4(1H)-pyrimidinone.

Synthesis and Reactivity: A Practical Approach

While multiple synthetic routes to pyrimidinones exist, a common and reliable strategy involves the cyclocondensation of a β-ketoester with urea, followed by bromination. This approach provides a scalable pathway to the target molecule.

Plausible Synthetic Workflow

The synthesis can be logically broken down into two primary stages: formation of the pyrimidine core and subsequent regioselective bromination.

  • Step 1: Synthesis of 6-methylpyrimidin-4-ol. This is typically achieved via the Principle synthesis, reacting ethyl acetoacetate with formamide or urea under basic conditions. The β-ketoester provides the C4, C5, C6, and methyl group backbone, while the nitrogen-containing reagent closes the ring.

  • Step 2: Bromination. The formed 6-methylpyrimidin-4-ol is then subjected to bromination. A common and effective brominating agent for such electron-rich heterocycles is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF. The reaction is often catalyzed by a radical initiator like AIBN or simply by light. The C5 position is electronically activated and sterically accessible, leading to highly regioselective bromination.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Bromination A Ethyl Acetoacetate R1 Base Catalyst (e.g., NaOEt) Ethanol, Reflux A->R1 B Urea B->R1 P1 6-methylpyrimidin-4-ol R1->P1 R2 N-Bromosuccinimide (NBS) Acetonitrile P1->R2 P2 This compound (Final Product) R2->P2

Caption: Proposed two-step synthesis workflow for this compound.

Core Reactivity and Mechanistic Rationale

The true value of this compound lies in its predictable reactivity. The bromine atom at the C5 position is the primary site for synthetic diversification.

  • Cross-Coupling Reactions: The C-Br bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira.[2][9] This allows for the direct and efficient installation of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups at the C5 position. This capability is fundamental to modern library synthesis and lead optimization, enabling a rapid exploration of the chemical space around the pyrimidine core.[2]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for C5-bromo pyrimidines compared to C2/C4/C6 halo-pyrimidines, under specific conditions with highly activated nucleophiles, substitution can occur.

  • N-Functionalization: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated, providing another vector for molecular modification, which can be crucial for modulating solubility, cell permeability, and target engagement.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its use as a synthetic intermediate is a testament to the importance of the pyrimidine core in modern pharmacology.[1]

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By using this compound, medicinal chemists can build out from the C5 position to occupy adjacent hydrophobic pockets in the ATP-binding site, a common strategy for enhancing potency and selectivity.

  • Antiviral Agents: Pyrimidine derivatives have a long history as antiviral drugs. The compound 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported to induce interferon and exhibit antiviral properties.[10] This highlights the potential of this core structure in the development of new host-directed or direct-acting antiviral therapies.

  • Endothelin Receptor Antagonists: The discovery of Macitentan, an orally active dual endothelin receptor antagonist, provides a compelling example of a complex drug molecule built upon a substituted pyrimidine core.[11][12] The synthesis of such molecules often relies on the strategic functionalization of halogenated pyrimidine intermediates.

  • Antimicrobial Research: Pyrimidine derivatives continue to be explored for their antimicrobial properties, targeting essential bacterial enzymes and pathways.[9] The ability to diversify the C5 position of this building block is crucial for developing new agents to combat antibiotic resistance.

Guidance for Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. The following are expected spectroscopic signatures based on its structure.

  • ¹H NMR: The spectrum should be relatively simple. Expect a singlet for the methyl protons (-CH₃) typically in the δ 2.0-2.5 ppm range. A singlet for the proton at the C2 position would be expected further downfield, likely above δ 7.5 ppm. A broad singlet corresponding to the N-H proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: Key signals would include the methyl carbon (δ ~20 ppm), the brominated C5 (δ ~100-110 ppm), and the carbonyl carbon C4 (δ >160 ppm). The remaining aromatic carbons (C2 and C6) would appear in the typical δ 140-160 ppm range.

  • IR Spectroscopy: Look for a strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretch of the pyrimidinone ring. A broad absorption in the 3100-3400 cm⁻¹ region would indicate N-H stretching. C-H stretching bands for the methyl and aromatic protons will be observed below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

  • Mass Spectrometry: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, providing definitive evidence for the presence of a single bromine atom.

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid dust formation during transfer. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its stable pyrimidinone core, combined with the versatile reactivity of the C5-bromine atom, offers an efficient and reliable platform for synthesizing diverse compound libraries and optimizing lead candidates. Understanding its properties, synthesis, and reactivity empowers researchers to rationally design and construct novel molecules with the potential to address significant unmet medical needs.

References

  • American Elements. This compound. [Link]
  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. [Link]
  • Capot Chemical. Specifications of this compound. [Link]
  • ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
  • PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. [Link]
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-6-methylpyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, owing to its ability to mimic the endogenous nucleic acid bases and interact with a variety of biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the pyrimidin-4-ol core creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their validation. Understanding these properties is critical for its application in synthesis, formulation, and as a precursor in the development of new chemical entities.

Chemical Identity and Molecular Structure

This compound is a heterocyclic organic compound. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The structure is further functionalized with a bromine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 4, leading to the tautomeric form of a pyrimidin-4-one.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of it is predicted. Experimental validation is therefore crucial for any research or development application.

PropertyValueSource/Method
Molecular Formula C₅H₅BrN₂O-
Molecular Weight 189.01 g/mol [1][2][3][4]
CAS Number 3438-52-6[1][2][3][4][5]
Appearance Solid[1][6]
Melting Point Not available-
Boiling Point 225.5 °C at 760 mmHg (Predicted)[2]
Density 1.84 g/cm³ (Predicted)[2]
Solubility Not available-
pKa Not available-
LogP 2.20090 (For the related 5-bromo-4-chloro-6-methylpyrimidine)[7]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating experimental protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Principle: The capillary method is the standard technique for melting point determination. A small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction is recorded.

Experimental Workflow:

G prep Sample Preparation: Ensure sample is dry and finely powdered. load Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep->load place Placement: Insert the capillary tube into the heating block of the melting point apparatus. load->place heat Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. place->heat observe Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). heat->observe report Reporting: Report the melting point as a range (T1 - T2). observe->report

Figure 2: Workflow for melting point determination.

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Determination:

    • If the approximate melting point is unknown, a preliminary rapid heating is performed to get an estimate.

    • For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the estimated melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first sign of melting is observed (the point at which the solid begins to shrink and a liquid phase appears). Continue heating and record the temperature at which the last solid crystal melts. This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-2°C).

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and use in chemical reactions.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent at a given temperature.

Experimental Workflow:

G start Start weigh Weigh ~10 mg of this compound into a test tube. start->weigh add_solvent Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) at room temperature. weigh->add_solvent vortex Vortex the mixture for 1-2 minutes. add_solvent->vortex observe Visually inspect for complete dissolution. vortex->observe soluble Soluble observe->soluble Complete dissolution insoluble Insoluble/Partially Soluble observe->insoluble Solid remains heat Gently heat the mixture (e.g., to 50°C) and observe. insoluble->heat Dissolves soluble_heat Soluble on heating heat->soluble_heat Dissolves insoluble_heat Insoluble on heating heat->insoluble_heat Solid remains G start Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). samples Prepare samples by adding a small aliquot of the stock solution to each buffer. start->samples buffers Prepare a series of buffers with known pH values (e.g., from pH 2 to 12). buffers->samples measure Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample. samples->measure plot Plot absorbance at a selected wavelength (where the change is maximal) versus pH. measure->plot determine Determine the pKa from the inflection point of the resulting sigmoidal curve. plot->determine

Figure 4: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent that is miscible with water, such as DMSO or ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: In a set of quartz cuvettes, add a fixed volume of each buffer solution. To each cuvette, add an identical small aliquot of the stock solution of the compound, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH and pKa.

  • Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of each sample over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes most significantly with pH.

    • Plot the absorbance at the selected wavelength(s) as a function of pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules. A plausible synthetic route involves the cyclization of a suitable precursor followed by bromination.

A general synthetic approach could involve the reaction of ethyl acetoacetate with urea to form 6-methyluracil, which can then be brominated at the 5-position.

The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents. The pyrimidinol moiety can also be converted to a chloropyrimidine, which is a versatile intermediate for nucleophilic substitution reactions.

Spectral Data Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.0-2.5 ppm), a singlet for the pyrimidine ring proton (likely downfield, >7.5 ppm), and a broad singlet for the N-H/O-H proton, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms. The methyl carbon will appear upfield (around 15-25 ppm). The pyrimidine ring carbons will appear in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the pyrimidinone tautomer will be the most downfield signal.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H and O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching of the methyl group (~2900-3000 cm⁻¹), C=O stretching of the pyrimidinone tautomer (~1650-1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable as they can act as bioisosteres for other groups and provide a handle for further chemical modification through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, along with detailed protocols for their experimental determination. While a lack of publicly available experimental data necessitates a reliance on predicted values and analogies to related structures, the methodologies outlined herein provide a robust framework for researchers to characterize this compound and unlock its full potential in their scientific endeavors.

References

  • Guidechem. 5-bromo-4-chloro-6-methylpyrimidine 3438-55-9. URL: https://www.guidechem.com/products/3438-55-9.html
  • ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. URL: https://www.researchgate.net/publication/233989808_Scalable_Synthesis_of_4-Substituted_5-Bromo-6-methylpyrimidines
  • ChemSynthesis. 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. URL: https://www.chemsynthesis.com/base/chemical-structure-172081.html
  • PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. URL: https://pubmed.ncbi.nlm.nih.gov/21577749/
  • PubMed. Prediction of physicochemical properties. URL: https://pubmed.ncbi.nlm.nih.gov/22923111/
  • eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. URL: https://escholarship.org/uc/item/14d8c5s4
  • ResearchGate. Prediction of Physicochemical Properties. URL: https://www.researchgate.net/publication/271790696_Prediction_of_Physicochemical_Properties
  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. URL: https://www.rsc.
  • ResearchGate. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. URL: https://www.researchgate.
  • ChemicalBook. This compound | 3438-52-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748129.htm
  • CymitQuimica. This compound. URL: https://www.cymitquimica.com/base/files/cymit/1/img/IN-DA003MJD_5-bromo-6-methylpyrimidin-4-ol_Indagoo.pdf
  • American Elements. This compound. URL: https://www.americanelements.com/5-bromo-6-methylpyrimidin-4-ol-3438-52-6
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757597/
  • PubChem. 5-Bromo-4-methylpyrimidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12461863
  • National Institutes of Health. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842011/
  • ResearchGate. X-ray crystal structure of 5-bromo-6-(bromomethylene)-... URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-5-bromo-6-bromomethylene-4H-pyrrolo-321-ij_fig1_328102553
  • Sigma-Aldrich. 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c8188
  • ChemScene. 5-Bromo-4-hydroxy-6-methylpyrimidine. URL: https://www.chemscene.com/products/5-Bromo-4-hydroxy-6-methylpyrimidine-CS-W002804.html
  • PubChemLite. This compound (C5H5BrN2O). URL: https://pubchemlite.org/compound/5-bromo-6-methylpyrimidin-4-ol_135460916
  • SpectraBase. 5-Bromo-2-methylpyrimidine. URL: https://spectrabase.com/spectrum/827eWqhY05w
  • ChemicalBook. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_5315-25-3_1HNMR.htm
  • PubChemLite. 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3). URL: https://pubchemlite.org/compound/5-bromo-6-methylpyrimidin-4-amine_604534
  • Synquest Labs. This compound. URL: https://www.synquestlabs.com/product/4H01-9-12/5-Bromo-6-methylpyrimidin-4-ol.html
  • SpectraBase. 5-Bromo-4-methyl-6-phenylpyrimidine - Optional[MS (GC)] - Spectrum. URL: https://spectrabase.com/spectrum/F80FzV0Jk2A
  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13463837
  • Capot Chemical. Specifications of this compound. URL: https://www.capotchem.com/spec/3438-52-6.html
  • PubChem. 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66305077
  • NIST WebBook. Pyrimidine, 4-methyl-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3438468&Type=IR-SPEC&Index=1
  • SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. URL: https://spectrabase.com/spectrum/D97ymna3gz8
  • UCHEM. Factory Supply 5-Bromo-6-cyclopropylpyrimidin-4-OL CAS 27192-20-7 with high quality and competitive price. URL: https://www.u-chem.com/products/27192-20-7.html
  • ChemicalBook. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_3510-66-5_13CNMR.htm
  • ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_3430-13-5_1HNMR.htm
  • ResearchGate. Fig. S1: 1 H and 13 C-NMR spectra for 5-Bromo-10,20-diphenylporphyrin... URL: https://www.researchgate.net/figure/Fig-S1-1-H-and-13-C-NMR-spectra-for-5-Bromo-1020-diphenylporphyrin-BDPP_fig1_278036214

Sources

5-Bromo-6-methylpyrimidin-4-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated pyrimidine derivative that has emerged as a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its strategic arrangement of a reactive bromine atom, a methyl group, and a pyrimidinol core provides a unique platform for synthetic diversification. This guide offers a comprehensive technical overview of its core molecular properties, scalable synthesis routes, chemical reactivity, and its pivotal role as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors and antiviral agents. We will delve into the mechanistic basis for its utility, provide detailed experimental protocols for its application and analysis, and underscore the safety considerations necessary for its handling.

Core Molecular Profile

The foundational characteristics of this compound are summarized below. These identifiers and properties are critical for experimental design, reaction stoichiometry, and analytical characterization.

Chemical Identity and Properties
ParameterValueSource(s)
Molecular Formula C₅H₅BrN₂O[1][2][3][4]
Molecular Weight 189.01 g/mol [2][3]
CAS Number 3438-52-6[2][3][4]
IUPAC Name 5-bromo-6-methyl-1H-pyrimidin-4-one[1]
Synonyms 5-Bromo-6-methyl-4-pyrimidinol, 5-Bromo-4-hydroxy-6-methylpyrimidine[1][2][3]
Appearance Solid[1]
SMILES CC1=C(C(=O)NC=N1)Br[3][5]
InChI Key BIJQLSJJQJIFCL-UHFFFAOYSA-N[1][5]
Computational Data
ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 46.01 Ų[3]
logP (Predicted) 1.25[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Synthesis and Chemical Reactivity

The synthetic accessibility of this compound and its inherent reactivity are central to its utility. Halogenated heteroaromatic compounds are prized as monomers because they provide a reactive handle for established cross-coupling chemistries, enabling rapid exploration of chemical space.[6]

Scalable Synthetic Routes

While multiple synthetic pathways exist for pyrimidine derivatives, a practical and scalable route is crucial for applications in drug development, which often requires significant quantities of starting material. Research has focused on developing efficient methods for constructing 4-substituted 5-bromo-6-methylpyrimidines, highlighting their importance as synthetic intermediates.[6] A general conceptual workflow for the synthesis of such a scaffold is outlined below. The choice of starting materials and reagents is critical; for instance, the synthesis of related pyrimidinones often involves the cyclization of a urea derivative with a suitable three-carbon synthon like diethyl malonate.[7]

G cluster_0 Conceptual Synthesis Workflow start Simple Precursors (e.g., Amidines, β-ketoesters) step1 Condensation & Cyclization start->step1 step2 Formation of 6-methylpyrimidin-4-ol Core step1->step2 Formation of pyrimidine ring step3 Regioselective Bromination (e.g., with NBS) step2->step3 Introduction of reactive handle product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

The key step is the regioselective bromination, typically achieved using N-Bromosuccinimide (NBS), which installs the bromine atom at the C5 position. This position is electronically activated for electrophilic substitution, making the reaction efficient and predictable. This strategic placement of bromine is fundamental to the molecule's function as a versatile synthetic intermediate.

The Power of the C5-Bromo Substituent

The bromine atom at the 5-position is the molecule's primary reactive site for building molecular complexity. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[6][8] This capability allows for the precise and controlled introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

This "plug-and-play" functionality is a cornerstone of modern medicinal chemistry for two primary reasons:

  • Diversity-Oriented Synthesis : It enables the rapid generation of large libraries of analogues from a common core, which is essential for exploring Structure-Activity Relationships (SAR). By systematically varying the substituent introduced at the C5 position, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

  • Access to Novel Chemical Space : Cross-coupling reactions allow for the construction of complex molecular architectures that would be difficult to assemble through other means, opening up new possibilities for drug design.

G cluster_1 Application in Diversity-Oriented Synthesis core This compound (Core Scaffold) reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) core->reaction library Library of Diverse Analogs reaction->library Introduction of 'R' group reagents Boronic Acids/Esters (R-B(OR)2) reagents->reaction Coupling Partner

Caption: Role of this compound in diversity-oriented synthesis.

Experimental Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems. Proper execution coupled with rigorous analytical confirmation is paramount.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the this compound core.

Objective: To synthesize a 5-aryl-6-methylpyrimidin-4-ol derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Causality: This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-ol.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Analytical Characterization by HPLC-MS

Objective: To confirm the purity and identity of a synthesized derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (MS) detector (e.g., ESI source).

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid aids in the ionization of the analyte for better MS detection.

  • Gradient Elution: Run a standard gradient, for example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-11 min: 95% to 5% B

    • 11-15 min: 5% B

  • Detection:

    • Monitor UV absorbance at relevant wavelengths (e.g., 254 nm).

    • Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak ([M+H]⁺).

  • Data Analysis:

    • Integrate the UV chromatogram to determine the purity of the compound.

    • Confirm the mass of the major peak corresponds to the calculated exact mass of the target molecule.

Safety and Handling

As with many halogenated organic compounds, this compound and its derivatives require careful handling. While specific toxicity data may be limited, related structures are classified as irritants and harmful if swallowed.[8][9]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • American Elements. (n.d.). This compound.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Request PDF. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • PubChemLite. (n.d.). This compound (C5H5BrN2O).

Sources

A Comprehensive Guide to the Synthesis and Characterization of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 5-Bromo-6-methylpyrimidin-4-ol (CAS No: 3438-52-6), a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] This document outlines a robust two-step synthetic pathway, beginning with the foundational synthesis of 6-methyluracil, followed by a regioselective bromination. We delve into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions. Furthermore, this guide establishes a comprehensive characterization protocol employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the preparation and validation of this important pyrimidine derivative.

Rationale and Synthetic Strategy

This compound is a valuable intermediate, primarily due to the reactivity of the bromine atom at the C-5 position. This halogen serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the rapid diversification of molecular scaffolds.[4]

Our synthetic approach is a straightforward and scalable two-step process. The core pyrimidine ring is first constructed, followed by the introduction of the bromo substituent.

Overall Synthetic Workflow

The synthesis begins with the construction of the 6-methylpyrimidin-4-ol scaffold, commonly known as 6-methyluracil, via a condensation reaction. This intermediate is then subjected to electrophilic bromination to yield the target compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Halogenation A Ethyl Acetoacetate + Urea B Step 1: Condensation Reaction (Acid/Base Catalysis) A->B Reagents C 6-Methyluracil (6-Methylpyrimidin-4-ol) B->C Product D Step 2: Electrophilic Bromination (e.g., NBS or Br₂) C->D Intermediate E This compound D->E Final Product

Caption: High-level workflow for the synthesis of this compound.

Synthesis of the Precursor: 6-Methyluracil

The initial and most critical step is the formation of the pyrimidine ring. The most common and efficient method involves the condensation of ethyl acetoacetate with urea.[5][6] This reaction is a variant of the well-established Biginelli reaction, which is a one-pot multicomponent condensation.[7][8]

Reaction Mechanism: Pyrimidine Ring Formation

The mechanism proceeds through a series of condensation and cyclization steps. The reaction is typically catalyzed by acid, which activates the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by urea. A subsequent dehydration and intramolecular cyclization yields the stable 6-methyluracil ring system.

G cluster_mech Mechanism: 6-Methyluracil Synthesis start Urea attacks protonated keto-group int1 Formation of Carbinolamine Intermediate start->int1 Nucleophilic Addition int2 Dehydration to form Crotonate-like Intermediate int1->int2 -H₂O int3 Intramolecular Cyclization (Amide N attacks Ester) int2->int3 Michael Addition product 6-Methyluracil int3->product -EtOH

Caption: Simplified mechanism for the synthesis of 6-methyluracil.

Halogenation: Synthesis of this compound

With the 6-methyluracil precursor in hand, the next step is the regioselective bromination at the C-5 position. The pyrimidine ring is electron-deficient, but the hydroxyl (or keto) and methyl groups are activating, directing electrophilic substitution to the C-5 position.

Causality in Reagent Selection

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or DMF.[9] NBS is often preferred due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions. The use of a Lewis acid catalyst can sometimes enhance the efficiency of the bromination.[9]

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism is a classic electrophilic aromatic substitution. The π-bond between C-5 and C-6 attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (a sigma complex). A base then abstracts the proton from C-5, restoring the aromaticity of the ring and yielding the final product.

G cluster_mech2 Mechanism: Bromination start_br 6-Methyluracil attacks Br+ source (e.g., NBS) sigma_complex Formation of Sigma Complex (Cationic Intermediate) start_br->sigma_complex Electrophilic Attack deprotonation Deprotonation at C-5 sigma_complex->deprotonation Resonance Stabilization product_br This compound deprotonation->product_br Aromaticity Restored

Caption: Mechanism for the electrophilic bromination of 6-methyluracil.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil
  • Reagent Setup: In a round-bottomed flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and urea (1.2 eq).

  • Solvent and Catalyst: Add absolute ethanol to create a slurry. Carefully add a catalytic amount of concentrated hydrochloric acid.[5][6]

  • Reaction: Heat the mixture under reflux with constant stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, a precipitate of sodium salt of the product is formed by adding a solution of sodium hydroxide in water.[5]

  • Precipitation: Carefully acidify the clear solution with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate out.[5]

  • Isolation: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol and ether.

  • Drying: Dry the product in a vacuum oven. A typical yield is in the range of 70-80%.

Protocol 2: Synthesis of this compound
  • Reagent Setup: Suspend the synthesized 6-methyluracil (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF in a round-bottomed flask.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the suspension at room temperature.[9]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining succinimide and solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified white to off-white solid in a vacuum oven.

In-Depth Characterization

Unequivocal characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅BrN₂O[1][2][10]
Molecular Weight 189.01 g/mol [2][10]
Appearance White to off-white solid/crystalline powder[10][11]
Purity ≥95-98% (typical)[2][3][10]

Note: The compound exists in a tautomeric equilibrium between the -ol and -one form, with the keto (pyrimidin-4-one) form generally predominating in the solid state.[10][12]

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The spectra should be recorded in a deuterated solvent like DMSO-d₆.

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityAssignment
CH₃ ~2.2 - 2.4Singlet (s)Methyl protons at C-6
NH ~11.0 - 12.5Broad Singlet (br s)Pyrimidine ring NH proton
CH ~7.5 - 8.0Singlet (s)Proton at C-2

The key diagnostic feature in the ¹H NMR spectrum is the absence of a signal for the C-5 proton (which would typically appear around δ 5.5-6.0 ppm in the unbrominated precursor), confirming successful substitution at this position.[13]

¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
CH₃ ~20 - 25C-6 Methyl Carbon
C-Br ~95 - 105C-5 Carbon
C=O ~155 - 165C-4 Carbonyl Carbon
C-N ~150 - 160C-2 and C-6 Carbons

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400 N-H / O-H Stretch (Broad)Amide N-H and enolic O-H
2900 - 3000 C-H StretchMethyl group
1650 - 1710 C=O Stretch (Strong)Carbonyl of the pyrimidinone ring
1550 - 1640 C=N / C=C StretchRing vibrations
~750 C-Br StretchCarbon-Bromine bond

The presence of a strong carbonyl absorption confirms the predominance of the pyrimidin-4-one tautomer.[14][15]

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides definitive evidence of bromination.

  • Molecular Ion Peak: The most crucial feature is the presence of two peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity ratio of approximately 1:1. This is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[16][17]

  • Expected m/z: For C₅H₅BrN₂O, the expected mass-to-charge ratios would be approximately m/z 188 and 190 for the molecular ion.[12]

  • Fragmentation: Common fragmentation patterns for halogenated pyrimidines may include the loss of Br•, CO, or HCN, providing further structural confirmation.[18][19]

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

  • Handling: this compound is an organic solid. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The two-step process, involving the initial condensation to form 6-methyluracil followed by regioselective bromination, is both efficient and scalable. The comprehensive characterization protocol outlined, leveraging NMR, IR, and particularly the isotopic pattern in Mass Spectrometry, provides a robust framework for validating the identity and purity of the final product. By understanding the causality behind each synthetic step and analytical signal, researchers can confidently produce and utilize this versatile building block for advanced applications in pharmaceutical and chemical research.

References

  • Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.
  • Filo. (2025, September 24). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine).
  • ChemicalBook. (n.d.). 6-Methyluracil synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • pharma ingredients. (2026, January 6). Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts.
  • ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in....
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. ACS Publications.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. PubMed.
  • ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl....
  • ResearchGate. (n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”.
  • ResearchGate. (n.d.). The condensation of benzaldehyde (1), ethyl acetoacetate (2), and urea (3) leading to the Biginelli synthesis of dihydropyrimidinones (4)....
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant....
  • PubChemLite. (n.d.). This compound (C5H5BrN2O).
  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(52).
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • American Elements. (n.d.). This compound.
  • ChemScene. (n.d.). 3438-52-6 | 5-Bromo-4-hydroxy-6-methylpyrimidine.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • PubMed. (n.d.). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (2025, August 9). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

Sources

5-Bromo-6-methylpyrimidin-4-OL tautomerism and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Stability of 5-Bromo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and its interactions with biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of the tautomerism of this compound, a substituted pyrimidinone of interest in medicinal chemistry. While specific experimental data for this compound is limited, this document synthesizes established principles of physical organic chemistry and data from analogous systems to predict its tautomeric behavior and stability. Furthermore, it outlines the key experimental and computational methodologies for the rigorous characterization of such tautomeric systems.

The Significance of Tautomerism in Drug Development

The specific tautomeric form of a drug molecule can dictate its therapeutic efficacy and safety profile. Different tautomers may exhibit distinct binding affinities for target receptors or enzymes, leading to variations in pharmacological activity.[1][2] Moreover, tautomerism can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] For instance, a shift in the tautomeric equilibrium can alter a molecule's hydrogen bonding capacity, thereby affecting its solubility and permeability across biological membranes. A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore critical for lead optimization and the development of robust and reliable pharmaceutical formulations.[1][2]

Tautomeric Landscape of this compound

This compound, a derivative of 4-pyrimidinone, can exist in several tautomeric forms. The most significant of these are the keto-enol tautomers, arising from the migration of a proton between a nitrogen or carbon atom and the exocyclic oxygen atom. The principal tautomeric forms of this compound are the lactam (keto) and lactim (enol) forms.

It is widely established for the parent 4(3H)-pyrimidinone that the keto form is the more stable tautomer, particularly in polar solvents.[5] This preference is attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form.

Below is a diagram illustrating the primary tautomeric equilibrium for this compound:

Figure 1: Keto-enol tautomerism of this compound.

Analysis of Tautomer Stability

The relative stability of the keto and enol tautomers of this compound is influenced by a combination of electronic and steric effects imparted by the bromo and methyl substituents, as well as the surrounding solvent environment.

Electronic Effects of Substituents
  • 5-Bromo Substituent: The bromine atom at the 5-position is expected to exert a significant electronic influence. Bromine is an electronegative atom and will withdraw electron density from the pyrimidine ring through the sigma framework (inductive effect). This inductive withdrawal can stabilize the more polarized keto form.

  • 6-Methyl Substituent: The methyl group at the 6-position is an electron-donating group through hyperconjugation and a weak inductive effect. This electron donation can slightly destabilize the keto form by pushing electron density towards the already electron-rich carbonyl group.

Steric Effects of Substituents

The steric bulk of the methyl group at the 6-position is generally not considered substantial enough to cause significant steric hindrance that would dramatically shift the tautomeric equilibrium.

Solvent Effects

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.

  • Polar Solvents (e.g., water, DMSO): Polar solvents are adept at solvating polar molecules. The keto tautomer, with its highly polarized carbonyl group, is expected to be more stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. Therefore, in polar media, the equilibrium is predicted to lie strongly in favor of the keto form.

  • Nonpolar Solvents (e.g., hexane, chloroform): In nonpolar solvents, the less polar enol tautomer may be relatively more stable compared to its state in polar solvents. However, for most pyrimidinone systems, the keto form remains the predominant species even in less polar environments.

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric state of this compound.

Experimental Protocols

NMR spectroscopy is a powerful tool for elucidating the dominant tautomeric form in solution.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent of interest (e.g., DMSO-d₆ for polar conditions, CDCl₃ for less polar conditions) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key diagnostic signals include:

    • NH proton: The keto form will exhibit a broad singlet corresponding to the N-H proton, typically in the range of 10-13 ppm. The enol form will show a sharper singlet for the O-H proton, the chemical shift of which can be solvent-dependent.

    • CH proton: The chemical shift of the C2-H proton will differ between the two tautomers.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The most indicative signal is:

    • C4 carbon: In the keto form, the C4 carbon will resonate in the carbonyl region (typically >160 ppm). In the enol form, this carbon will be shielded and appear at a lower chemical shift, characteristic of a carbon in a C=C-OH moiety.

  • Data Analysis: Compare the observed chemical shifts with those reported for analogous pyrimidinone systems to assign the dominant tautomer.[7][8]

Nucleus Expected Chemical Shift Range (Keto Form) Expected Chemical Shift Range (Enol Form)
¹H (N-H) 10 - 13 ppm (broad)-
¹H (O-H) -Variable (sharp)
¹³C (C=O) > 160 ppm-
¹³C (C-OH) -< 160 ppm
Table 1: Predicted NMR Chemical Shift Ranges for Tautomers.

IR spectroscopy provides valuable information about the functional groups present in a molecule and can readily distinguish between the keto and enol forms.[9][10][11][12]

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies:

    • Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. A broad absorption in the 3100-3400 cm⁻¹ region due to N-H stretching.

    • Enol Form: The absence of a strong C=O stretch and the presence of a C=C stretching vibration (around 1620-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).

Vibrational Mode Expected Frequency Range (Keto Form) Expected Frequency Range (Enol Form)
C=O Stretch 1650 - 1700 cm⁻¹Absent
N-H Stretch 3100 - 3400 cm⁻¹ (broad)Absent
O-H Stretch Absent3200 - 3600 cm⁻¹ (broad)
C=C Stretch Absent1620 - 1650 cm⁻¹
Table 2: Characteristic IR Absorption Frequencies for Tautomers.

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[13][14][15][16]

Workflow for X-ray Crystallographic Analysis:

xray_workflow start Crystal Growth diffraction X-ray Diffraction Data Collection start->diffraction structure_solution Structure Solution and Refinement diffraction->structure_solution analysis Analysis of Bond Lengths and Proton Positions structure_solution->analysis conclusion Definitive Tautomer Assignment analysis->conclusion

Figure 2: Workflow for X-ray Crystallographic Analysis.
Computational Modeling

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[17][18][19][20][21]

Protocol for DFT Calculations:

  • Structure Building: Generate 3D structures of all possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Comparison: Compare the calculated Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities. The tautomer with the lower Gibbs free energy is predicted to be the more stable.

Conclusion

The tautomeric equilibrium of this compound is a critical determinant of its chemical behavior and potential biological activity. Based on established principles and data from analogous pyrimidinone systems, the keto (lactam) form is predicted to be the dominant tautomer, particularly in polar environments. This preference is governed by the interplay of the electronic effects of the bromo and methyl substituents and the stabilizing influence of the solvent on the more polar keto tautomer. A rigorous investigation of this equilibrium necessitates a synergistic approach, combining high-resolution spectroscopic techniques such as NMR and IR with single-crystal X-ray diffraction and validated by quantum chemical calculations. Such a comprehensive characterization is paramount for advancing the rational design and development of novel therapeutics based on the pyrimidinone scaffold.

References

  • Dhaked, D., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 1-4. [Link]
  • Taylor & Francis. (n.d.). Full article: What impact does tautomerism have on drug discovery and development? [Link]
  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]
  • Lapa, C., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
  • Patsnap. (n.d.). How Tautomerization Influences Drug Metabolite Formation?
  • arXiv. (2022).
  • SciSpace. (2022). arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. [Link]
  • ACS Publications. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]
  • NIH. (n.d.).
  • The Royal Society of Chemistry. (2013). Supporting Information - Controlling Molecular Tautomerism Through Supramolecular Selectivity 1.
  • ScienceDirect. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. [Link]
  • ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. [Link]
  • Chemistry LibreTexts. (2023). 18.
  • CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]
  • ResearchGate. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. [Link]
  • Pearson+. (2024). In Chapter 19, we discuss the reaction of enols with bromine. [Link]
  • PubMed. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). [Link]
  • NIH. (n.d.).
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]
  • IR Spectroscopy. (n.d.). [Link]
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. [Link]
  • ResearchGate. (2015).
  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]
  • ResearchGate. (n.d.). Electronic and steric effects of ancillary ligands on hydrogen exchange barriers and tautomer energies in osmium methyl hydride complexes. [Link]
  • R Discovery. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. [Link]
  • PubMed. (2009).
  • NIH. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]
  • ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]
  • Capot Chemical. (n.d.). Specifications of this compound. [Link]
  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]
  • Table of Characteristic IR Absorptions. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
  • YouTube. (2022). Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. [Link]
  • NIH. (n.d.). Role of tautomerism in RNA biochemistry. [Link]
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). [Link]

Sources

Reactivity profile of 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-6-methylpyrimidin-4-ol

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the pyrimidine core, a strategically placed bromine atom, a hydroxyl/oxo group, and a methyl substituent, provide a rich platform for diverse chemical transformations. This guide offers a comprehensive exploration of its reactivity profile, moving beyond simple reaction lists to explain the underlying principles and causal relationships that govern its chemical behavior. We will delve into its tautomeric nature, the dominant role of palladium-catalyzed cross-coupling reactions at the C5-position, functionalization strategies for the C4-hydroxyl group, and the influence of the methyl group on overall reactivity. This document is designed to serve as a practical and theoretical resource, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Molecular Architecture and Physicochemical Properties

This compound is a substituted pyrimidine, an aromatic heterocycle fundamental to the structure of nucleobases in DNA and RNA[1]. The strategic placement of its functional groups dictates its synthetic utility.

  • Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 make the ring electron-deficient, which influences its aromaticity and susceptibility to certain reactions.

  • C5-Bromo Group: The carbon-bromine bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions.

  • C4-OL Group: This group exists in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. This equilibrium is critical as it affects the aromaticity of the ring and the nucleophilicity of the oxygen and nitrogen atoms.

  • C6-Methyl Group: This electron-donating group can influence the electronic density of the ring and provides steric hindrance that can affect regioselectivity in certain reactions.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A crucial aspect of the reactivity of this compound is its existence as a mixture of tautomers: the aromatic pyrimidin-4-ol form and the non-aromatic but often more stable pyrimidin-4(1H)-one form. The equilibrium position is influenced by factors such as solvent polarity and pH. For synthetic planning, it is essential to recognize that the molecule may react via either tautomer.

tautomerism cluster_0 This compound (Aromatic Form) cluster_1 5-Bromo-6-methyl-1H-pyrimidin-4-one (Keto Form) mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A This compound Mix Mix reactants in Solvent (e.g., Dioxane/H₂O) A->Mix B Aryl/Vinyl Boronic Acid (R-B(OH)₂) B->Mix C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->Mix D Base (e.g., K₂CO₃, Cs₂CO₃) D->Mix Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous/Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Aryl-6-methylpyrimidin-4-ol Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [2][3]This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. [2]For our substrate, it provides a direct route to 5-amino-substituted pyrimidinols, which are valuable pharmacophores.

The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [3]The choice of phosphine ligand is critical for success and depends on the specific amine and aryl halide partners. [4][5]

Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A This compound Mix Mix reactants in Anhydrous Solvent (e.g., Toluene, Dioxane) A->Mix B Primary/Secondary Amine (R¹R²NH) B->Mix C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ + Xantphos) C->Mix D Base (e.g., Cs₂CO₃, K₃PO₄) D->Mix Heat Heat under Inert Atmosphere (e.g., 90-110 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool and filter through Celite Monitor->Filter Extract Aqueous/Organic Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 5-(R¹R²-amino)-6-methylpyrimidin-4-ol Purify->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like cesium carbonate (1.5-2.0 equiv.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the appropriate phosphine ligand (e.g., Xantphos, 0.08 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reactivity at the C4-Position: Nucleophilic Substitution

While the C4-hydroxyl group is a poor leaving group, it can be transformed into a more reactive electrophilic center. The most common strategy is conversion to a 4-chloro derivative, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring activates the C4 position for attack by nucleophiles. [6]

Chlorination and Subsequent SNAr

The conversion of the C4-ol to a C4-chloro group is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 5-bromo-4-chloro-6-methylpyrimidine is a powerful intermediate. Research on the related 5-bromo-2,4-dichloro-6-methylpyrimidine shows that the C4 position is highly regioselective for displacement by nucleophiles like ammonia. [7]This high reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates.

SNAr_Pathway Start This compound Intermediate 5-Bromo-4-chloro-6-methylpyrimidine Start->Intermediate Step 1: Chlorination (e.g., POCl₃, heat) Product 4-Nu-5-Bromo-6-methylpyrimidine Intermediate->Product Step 2: SNAr (Nucleophile, e.g., R₂NH)

Caption: Two-step functionalization of the C4-position via chlorination.

Protocol 3.1.1: Chlorination of this compound

  • Setup: Place this compound (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or potassium carbonate) until pH > 7. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify by chromatography or recrystallization to obtain 5-bromo-4-chloro-6-methylpyrimidine.

Following this chlorination, the product can be directly used in a subsequent SNAr reaction with a chosen nucleophile, often by simply stirring the chloro-intermediate with the nucleophile (and a non-nucleophilic base if needed) in a suitable solvent like ethanol or isopropanol. [1]

Summary of Reactivity

The reactivity of this compound is dominated by the chemistry of its C-Br bond and the functionalization potential of its C4-ol group. The table below summarizes the key transformations discussed.

PositionReaction TypeReagents/CatalystsProduct Type
C5 Suzuki-Miyaura CouplingR-B(OH)₂, Pd(0) catalyst, Base5-Aryl/Alkenyl-pyrimidin-4-ol
C5 Buchwald-Hartwig AminationR₂NH, Pd catalyst, Ligand, Base5-Amino-pyrimidin-4-ol
C4 ChlorinationPOCl₃ or SOCl₂4-Chloro-5-bromo-pyrimidine
C4 Nucleophilic Substitution (SNAr)Nucleophile (e.g., R₂NH, NaOR)4-Substituted-5-bromo-pyrimidine

Conclusion

This compound is a privileged scaffold whose reactivity is well-defined and synthetically tractable. Its tautomeric nature is a key consideration, but the true power of this molecule lies in the orthogonal reactivity of its C4 and C5 positions. Palladium-catalyzed cross-coupling at the C5-bromo position provides a reliable gateway to diverse C-C and C-N linked analogues. Simultaneously, conversion of the C4-ol to a chloro leaving group unlocks a plethora of possibilities for nucleophilic substitution. This dual reactivity allows for a modular and systematic approach to library synthesis, making it an invaluable tool for scientists in drug discovery and materials science. By understanding the causal principles behind its reactivity, researchers can harness the full potential of this versatile building block to construct novel and complex molecular architectures.

References

  • Hirota, K., Kitade, Y., & Senda, S. (1981). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Chemical and Pharmaceutical Bulletin, 29(5), 1299-1306. [Link]
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
  • Request PDF. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Al-Harthy, T., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(14), 5489. [Link]
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Šačkus, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 23(3), 195-202. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1143–1149. [Link]
  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Kumar, A., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Medicinal Chemistry Research, 22, 2643–2652. [Link]
  • American Elements. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 5-Bromouracil.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.
  • PubChemLite. (n.d.). This compound (C5H5BrN2O).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution in five-membered rings.
  • ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol.
  • ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL.

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromo-6-methylpyrimidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-6-methylpyrimidin-4-ol, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals. We delve into the molecular characteristics of this compound that govern its solubility, present detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offer a strategic approach to solvent selection for various applications, from chemical synthesis to formulation. This guide is designed to empower researchers to generate reliable solubility data and make informed decisions in their work.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's developability and ultimate clinical success. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and complicate manufacturing processes.[1]

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their diverse biological activities.[2] Understanding the solubility of this intermediate in various organic solvents is paramount for its effective use in synthesis, purification, and as a building block for more complex active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical methodologies to navigate the solubility landscape of this important molecule.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that influence its interaction with different solvents:

  • Aromatic Pyrimidine Core: The pyrimidine ring is a polar aromatic heterocycle.

  • Keto-Enol Tautomerism: The "-ol" suffix in the name suggests the presence of a hydroxyl group, indicating it can exist in tautomeric equilibrium with its keto form, 5-bromo-6-methyl-1H-pyrimidin-4-one. This equilibrium can be influenced by the solvent environment.

  • Hydrogen Bonding Capabilities: The presence of the hydroxyl group and nitrogen atoms in the pyrimidine ring allows for both hydrogen bond donation and acceptance, which are crucial for interactions with protic solvents.

  • Halogenation: The bromine atom at the 5-position increases the molecular weight and introduces a region of hydrophobicity, while also potentially participating in halogen bonding.

  • Methyl Group: The methyl group at the 6-position is a small, nonpolar substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
Boiling Point 225.5 °C at 760 mmHg
Density 1.84 g/cm³

A fundamental principle in predicting solubility is "like dissolves like."[2] This suggests that this compound will exhibit higher solubility in polar solvents capable of hydrogen bonding. However, the interplay of its various functional groups necessitates experimental determination for accurate solubility assessment.

Experimental Determination of Solubility: Protocols and Best Practices

Given the scarcity of published quantitative solubility data for this compound, researchers must rely on robust experimental methods. The two primary types of solubility assays are kinetic and thermodynamic.[3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a solid is rapidly formed from a supersaturated solution, typically by adding a concentrated DMSO stock to an aqueous or organic buffer.[4] This high-throughput method is valuable for early-stage drug discovery to quickly assess a large number of compounds.[3][5]

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Solvent: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing the desired organic solvent (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[4]

  • Precipitation Detection: Analyze the plate for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.[6]

  • Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate determined by UV-Vis spectroscopy or LC-MS.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Add to organic solvent B->C D Incubate with shaking C->D E Detect precipitate (Nephelometry/UV-Vis) D->E F Determine kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[7] This method is more time-consuming but provides a more accurate and fundamental measure of solubility, which is crucial for later stages of drug development and formulation.[8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Centrifugation followed by careful removal of the supernatant is an alternative.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Data Reporting: The determined concentration is the thermodynamic solubility, typically reported in mg/mL or µM.

G A Add excess solid to solvent B Equilibrate (24-48h) with agitation A->B C Separate solid and liquid phases B->C D Filter supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Report thermodynamic solubility E->F

Caption: Workflow for Thermodynamic Solubility Assay.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given solvent is governed by a complex interplay of factors:

  • Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally better at dissolving polar molecules. For this compound, polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are expected to be effective.[2]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound, which has both hydrogen bond donor (-OH) and acceptor (N atoms) sites.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[11] This is because the dissolution process is often endothermic.[12] However, this relationship should be determined experimentally for each solvent system.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy can lead to lower solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Polarity_Solute Polarity Polarity_Solute->Solubility H_Bonding_Solute Hydrogen Bonding H_Bonding_Solute->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Polarity_Solvent Polarity Polarity_Solvent->Solubility H_Bonding_Solvent Hydrogen Bonding H_Bonding_Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key Factors Influencing Solubility.

Strategic Solvent Selection for Diverse Applications

The choice of an appropriate solvent is critical and depends on the intended application.[13]

Table 2: Solvent Selection Guide for this compound

ApplicationDesired Solvent PropertiesPotential SolventsRationale
Chemical Synthesis - High solubility of reactants- Inert to reaction conditions- Appropriate boiling point- DMF- NMP- Acetonitrile- DioxaneThese solvents are polar aprotic and can dissolve a wide range of reactants without interfering with many common reaction pathways.
Purification (Crystallization) - High solubility at elevated temperatures- Low solubility at low temperatures- Ethanol- Isopropanol- Ethyl AcetateA significant difference in solubility at different temperatures allows for efficient recovery of the purified solid upon cooling.
Analytical Chemistry (HPLC, LC-MS) - High solubility of the analyte- Compatible with the analytical method- High purity- Acetonitrile- Methanol- Water (with modifiers)These are common mobile phase components that provide good solubility and are compatible with standard chromatographic techniques.
Early-Stage Formulation - Biocompatible- High solubilizing capacity- DMSO- Ethanol- PEG 400These solvents are often used in preclinical studies to prepare dosing solutions. Their selection must consider potential toxicity.

When selecting solvents, particularly in a pharmaceutical context, it is crucial to consider safety, environmental impact, and regulatory acceptance.[14][15]

Safety and Handling

This compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related brominated pyrimidines are known to be irritants.[16]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[17][18]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.[19]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Link
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
  • Purosolv. Choosing the Right Solvent for Drug Manufacturing. Published April 22, 2025. Link
  • Jadhav, S. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. International Journal of Pharmaceutical and Biological Science Archive.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Link
  • protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025. Link
  • Domainex. Thermodynamic Solubility Assay. Link
  • BioDuro. ADME Solubility Assay. Link
  • Prat, D., et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Published November 4, 2013. Link
  • Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. Published September 2, 2023. Link
  • Haltermann. How to make the right choice when buying solvents for the pharmaceutical industry. Published September 4, 2020. Link
  • Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. Link
  • Evotec. Thermodynamic Solubility Assay. Link
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromopyrimidine. Revised December 19, 2025. Link
  • MilliporeSigma. SAFETY DATA SHEET - 5-Bromopyrimidine. Revised April 28, 2025. Link
  • Indagoo Research Chemicals. SAFETY DATA SHEET - 5-Bromo-6-fluoropyridin-2-ol. Revised November 17, 2025. Link
  • MedchemExpress. Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine. Revised October 1, 2025. Link
  • ECHEMI.
  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility.
  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. [Link]([Link] dissolution-and-solubility/)
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Published July 5, 2021. Link
  • Kaur, R., et al.

Sources

An In-depth Technical Guide to the Purity Specifications of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Pyrimidine Intermediate in Pharmaceutical Synthesis

5-Bromo-6-methylpyrimidin-4-ol is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. As a substituted pyrimidine, its structural motif is integral to numerous biologically active molecules. The purity of this intermediate is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities introduced at this stage can carry through the synthetic pathway, leading to final products with altered pharmacological profiles, increased toxicity, or reduced shelf-life. This guide provides a comprehensive framework for establishing and verifying the purity specifications for this compound, grounded in authoritative principles and field-proven analytical methodologies.

Section 1: The Imperative of Purity—A Regulatory and Scientific Perspective

In drug development, the control of impurities is mandated by global regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), particularly the ICH Q3A(R2) guideline, provide a framework for the content and qualification of impurities in new drug substances.[1][2][3] These guidelines underscore the necessity of identifying, reporting, and qualifying impurities to ensure patient safety. An impurity is defined as any component of the drug substance that is not the desired chemical entity.[4] For an intermediate like this compound, stringent purity control is the first line of defense against the propagation of unwanted chemical entities into the final API.

Section 2: Impurity Profiling—Anticipating the Unwanted

A robust purity specification begins with a thorough understanding of the potential impurities that can arise. These are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from competing or incomplete reactions.

    • Intermediates: Unreacted upstream compounds in a multi-step synthesis.[1]

    • Degradation Products: Formed during storage or manufacturing due to factors like light, temperature, or pH.[4]

  • Inorganic Impurities: These often result from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[1]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Their control is governed by the ICH Q3C guidelines.

A scalable synthetic route for similar 4-substituted 5-bromo-6-methylpyrimidines has been described, which can be analyzed to predict potential by-products and unreacted intermediates.[5] For instance, bromination of a pyrimidine precursor could lead to under- or over-brominated species.

Logical Workflow for Impurity Identification

The process of identifying and characterizing impurities is a systematic investigation, combining synthetic process knowledge with advanced analytical techniques.

G cluster_0 Phase 1: Process & Literature Review cluster_1 Phase 2: Analytical Screening cluster_2 Phase 3: Structure Elucidation Review Review Synthesis Route & Chemical Literature Predict Predict Potential Impurities (By-products, Intermediates, Degradants) Review->Predict Identify reaction steps Develop Develop High-Resolution Analytical Method (e.g., HPLC-UV) Predict->Develop Inform method development Screen Screen Batches (Lab, Pilot, Commercial) Develop->Screen Detect Detect & Quantify Unknown Peaks Screen->Detect Compare chromatograms Isolate Isolate Impurity (Prep-HPLC) Detect->Isolate If impurity > identification threshold Characterize Characterize Structure (MS, NMR) Isolate->Characterize Final Update Specification & Reference Standard Library Characterize->Final Confirm Structure

Caption: Workflow for Impurity Profiling and Identification.

Section 3: Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique is sufficient; instead, a combination of orthogonal methods provides a complete purity profile.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the cornerstone for quantifying the main component and its organic impurities. A reversed-phase (RP-HPLC) method is typically suitable for pyrimidine derivatives.[6]

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For ionizable compounds like pyrimidines, controlling the mobile phase pH is critical for achieving reproducible separation.[7]

Step-by-Step Experimental Protocol:

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is required.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for separating pyrimidine-like molecules.[6][8]

  • Mobile Phase Preparation: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 4.0) and an organic modifier like acetonitrile or methanol is effective.[7][9] The pH is chosen to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST): Before analysis, inject a standard solution to verify system performance. Key parameters include peak asymmetry (tailing factor), theoretical plates, and reproducibility of injections. This is a self-validating step to ensure the system is fit for purpose.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the purity by area percent calculation, assuming all impurities have a similar response factor to the main peak at the chosen wavelength (e.g., 250 nm).[8]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for heterocyclic compounds.
Mobile Phase A 0.05% Phosphoric Acid in WaterBuffers the mobile phase to ensure consistent ionization state.[9]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV at 250 nmWavelength where pyrimidine rings typically exhibit strong absorbance.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Table 1: Typical HPLC Method Parameters for Purity Analysis.
Gas Chromatography (GC) for Residual Solvents

Principle of the Method: GC is used to detect and quantify volatile organic compounds, making it ideal for residual solvent analysis. A headspace autosampler introduces only the volatile components from the sample into the GC, preventing contamination of the system with the non-volatile drug substance.

Step-by-Step Experimental Protocol:

  • System Preparation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO) to dissolve it.

  • Incubation: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.

  • Injection & Separation: A sample of the headspace gas is injected into the GC column for separation.

  • Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.

Karl Fischer Titration for Water Content

Principle of the Method: This is a highly specific and accurate method for determining water content. The coulometric or volumetric titration is based on a reaction between iodine and sulfur dioxide in the presence of water.

Identity Confirmation

While HPLC provides retention time data, it is not a definitive identity test. Spectroscopic methods are required:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the mass of 189.01 g/mol for C₅H₅BrN₂O.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

Section 4: Purity Specifications and Acceptance Criteria

Based on regulatory guidelines and typical data from chemical suppliers, a comprehensive specification for this compound can be established. The acceptance criteria should be based on data from batches manufactured by the proposed commercial process.[1]

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity FTIR / NMRConforms to the structure of the reference standard
Assay (Purity) HPLC≥ 98.0% (by area %)[10]
Individual Impurity HPLCAny single unspecified impurity: ≤ 0.10%
Total Impurities HPLC≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5%[10]
Residual Solvents Headspace GCMeets ICH Q3C limits
Inorganic Impurities (e.g., Sulfated Ash)≤ 0.1%
Table 2: Summary of Purity Specifications for this compound.

Justification of Limits: The reporting threshold for impurities, as per ICH Q3A, is often set at 0.05%.[1] The identification threshold is the level above which an impurity's structure must be determined, and the qualification threshold is the level above which its biological safety must be established.[4] The limits proposed in Table 2 are typical for an early-to-mid-stage pharmaceutical intermediate, ensuring that downstream processes are not compromised and that the final API can meet its own stringent specifications.

Section 5: The Role of Reference Standards

A well-characterized reference standard is indispensable for purity analysis. This primary standard should be of the highest possible purity and its structure unequivocally confirmed. It serves as the benchmark against which production batches are tested for identity, purity, and assay.

Method Validation Workflow

Any analytical method used for release testing must be validated according to ICH Q2(R1) guidelines to ensure it is reliable and fit for purpose.

G cluster_0 Method Validation Parameters (ICH Q2) Specificity Specificity & Selectivity Report Validation Report Specificity->Report Generate data Linearity Linearity Range Range Linearity->Range Detection Detection Limit (LOD) Linearity->Detection Quantitation Quantitation Limit (LOQ) Linearity->Quantitation Range->Report Generate data Accuracy Accuracy Accuracy->Report Generate data Precision Precision (Repeatability, Intermediate) Precision->Report Generate data Quantitation->Report Generate data Robustness Robustness Robustness->Report Generate data Method Finalized Analytical Method Validation Validation Protocol Method->Validation Defines tests Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Robustness

Sources

A Comprehensive Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic introduction of a bromine atom, as seen in 5-Bromo-6-methylpyrimidin-4-ol, transforms this common scaffold into a highly versatile and valuable building block for drug discovery. The bromine atom serves as a key functional handle, enabling a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role as a reactive intermediate in the development of novel therapeutics.

Part 1: Core Chemical Identity and Synonyms

This compound is a heterocyclic organic compound that exists in tautomeric forms, which is reflected in its various synonyms. Understanding these alternative names is crucial for comprehensive literature and database searches.

Identifier Value
Primary Name This compound
CAS Number 3438-52-6[1][2][3][4]
Molecular Formula C₅H₅BrN₂O[1][2][3]
Molecular Weight 189.01 g/mol [1][2][3]
Synonyms 5-Bromo-4-hydroxy-6-methylpyrimidine[2][3], 5-Bromo-6-methyl-4(1H)-pyrimidinone[1], 5-Bromo-6-methyl-4-pyrimidinol[1], 4(1H)-Pyrimidinone, 5-bromo-6-methyl-[1], 4-Pyrimidinol, 5-bromo-6-methyl-, 5-bromo-4-methyl-1H-pyrimidin-6-one

The compound typically appears as a solid and is of significant interest in medicinal chemistry as a precursor for more complex molecules.[1]

Part 2: Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic bromination of its parent compound, 6-methylpyrimidin-4-ol. This reaction is a regioselective halogenation that proceeds efficiently under mild conditions.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from a general and validated procedure for the C5-bromination of pyrimidinones.[5]

Objective: To synthesize this compound via the direct bromination of 6-methylpyrimidin-4-ol.

Materials:

  • 6-methylpyrimidin-4-ol (1.0 equivalent)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.1 equivalents)

  • Deionized Water

  • Round-bottom flask equipped with a magnetic stirrer and addition funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-methylpyrimidin-4-ol (1.0 equiv.) in glacial acetic acid (approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Stir the suspension at room temperature to ensure homogeneity.

  • Slowly add bromine (1.1 equiv.) dropwise to the stirring suspension over a period of 10-15 minutes.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with deionized water to remove any remaining acid and salts.

  • Collect the solid product by filtration and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation SM 6-methylpyrimidin-4-ol Addition Add Br2 (1.1 eq) dropwise at RT SM->Addition Solvent Glacial Acetic Acid Solvent->Addition Stir Stir for 30 min Addition->Stir TLC Monitoring Evaporation Remove Solvent (Rotovap) Stir->Evaporation Wash Wash with H2O Evaporation->Wash Filter Filter & Dry Wash->Filter Product This compound Filter->Product

Synthesis workflow for this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C-Br bond, which serves as an electrophilic site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it a sought-after intermediate in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 5-position, a common strategy in drug design to probe interactions with protein binding pockets.

General Reaction Scheme: The reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling reagents This compound + R-B(OH)2 product 5-R-6-methylpyrimidin-4-ol reagents->product Suzuki-Miyaura Coupling conditions Pd Catalyst Base, Solvent, Heat Suzuki_Mechanism Pd0 Pd(0)L2 Pd_Intermediate Pyr-Pd(II)L2-Br Pd0->Pd_Intermediate Oxidative Addition Pyrimidine Pyr-Br Pyrimidine->Pd_Intermediate Coupled_Intermediate Pyr-Pd(II)L2-R Pd_Intermediate->Coupled_Intermediate Transmetalation Boronic_Acid R-B(OH)2 Activated_Boronate [R-B(OH)3]- Boronic_Acid->Activated_Boronate Base Base Base->Activated_Boronate Activated_Boronate->Coupled_Intermediate Coupled_Intermediate->Pd0 Reductive Elimination Product Pyr-R Coupled_Intermediate->Product

Catalytic cycle of the Suzuki-Miyaura reaction.
B. Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into the pyrimidine core. These alkynyl groups can be terminal functionalities or can serve as handles for further transformations, such as click chemistry or cyclization reactions.

General Reaction Scheme: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a mild base in an organic solvent.

Mechanistic Rationale: The Sonogashira coupling proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyrimidine.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

Part 4: Analytical Characterization

While specific spectral data for this compound is not readily available in public databases, characterization data for closely related 2-amino-5-bromo-6-alkylpyrimidin-4(3H)-one derivatives provide valuable insights into the expected spectral features. [5] Expected Analytical Data:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl group (CH₃) protons, likely appearing around δ 2.0-2.5 ppm.

    • A singlet for the pyrimidine ring proton (C2-H), expected further downfield.

    • Broad signals corresponding to the exchangeable N-H and O-H protons.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the methyl carbon (CH₃) around δ 15-25 ppm.

    • A signal for the brominated carbon (C5) at approximately δ 98-100 ppm.

    • Signals for the other pyrimidine ring carbons (C2, C4, C6) in the aromatic region, typically between δ 150-165 ppm.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Part 5: Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyrimidine core is a well-established scaffold for kinase inhibitors, and the ability to functionalize the 5-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Derivatives of brominated pyrimidines are known to be key intermediates in the synthesis of inhibitors for various kinases, including:

  • Tyrosine Kinases: Many tyrosine kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase's ATP-binding pocket.

  • Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle and are prominent targets in cancer therapy.

  • Polo-like Kinase 4 (PLK4): This kinase is a master regulator of centriole duplication, and its inhibition is a promising anti-cancer strategy. [6] The synthesis of a diverse library of 4-substituted 5-bromo-6-methylpyrimidine monomers is a practical and scalable approach to access novel chemical space for drug discovery programs. [7]

Part 6: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2824-2827.
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025). Request PDF.
  • American Elements. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C5H5BrN2O).
  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol.
  • Atlantis Press. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Advances in Engineering Research, volume 168.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11.
  • ResearchGate. (2025). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol.
  • Google Patents. (n.d.). EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Advances in Engineering Research, volume 133.
  • PubChem. (n.d.). 5-Bromo-6-methylheptan-2-ol.
  • PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8059*.
  • PubMed. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(5), 766-70.
  • PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.
  • SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 5-Bromo-5-methyl-6-(4-methylphenyl)-2,3,4,5-tetrahydropyridine - Optional[13C NMR].

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers and professionals in drug development, the pyrimidine scaffold is of profound interest due to its prevalence in a vast array of biologically active compounds, including agents with anticancer, antiviral, and anti-inflammatory properties.[1][3] The molecule 5-Bromo-6-methylpyrimidin-4-ol is a valuable building block, offering a direct route to novel 5-aryl substituted pyrimidinol derivatives. These derivatives are key intermediates in the synthesis of innovative therapeutic agents, particularly kinase inhibitors that target signaling pathways implicated in cancer.[4]

This guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for this compound. We will delve into the mechanistic underpinnings, explain the critical choices behind reagent selection, and present detailed, field-proven protocols for both conventional and microwave-assisted synthesis. The inherent challenges posed by the pyrimidinol scaffold, including potential catalyst inhibition and the presence of an acidic proton, will be addressed with scientifically grounded strategies for achieving optimal reaction outcomes.

Mechanistic Considerations and Substrate-Specific Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions for a specific substrate like this compound.

The Catalytic Cycle

The reaction mechanism consists of three primary steps:

  • Oxidative Addition: A palladium(0) complex inserts into the carbon-bromine bond of the pyrimidine, forming a palladium(II) intermediate. The electron-deficient nature of the pyrimidine ring generally facilitates this rate-limiting step.[7][8]

  • Transmetalation: The organic group from a base-activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide.[2][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[2][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Halide Ar-Pd(II)Ln-Br OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 Product 5-Aryl-6-methylpyrimidin-4-ol ArBr This compound BoronicAcid Arylboronic Acid [Ar'-B(OH)2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with the Pyrimidinol Substrate

The structure of this compound presents unique challenges not encountered with simple aryl halides:

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the reaction.[10] The choice of a suitable ligand is critical to mitigate this effect.

  • The Acidic Proton: The hydroxyl group (-OH) of the pyrimidinol (or the N-H of its pyrimidone tautomer) is acidic. This proton can react with the base, consuming it and potentially altering the reaction environment. A careful selection of the base is necessary to ensure it is strong enough to activate the boronic acid but does not lead to undesirable side reactions with the substrate.

  • Solubility: Heterocyclic compounds can exhibit poor solubility in common organic solvents, which can impede reaction rates.[11] Solvent systems, often mixtures including water, may be required to ensure all components remain in solution.

Optimizing Reaction Parameters: A Rationale

The success of the Suzuki coupling hinges on the interplay of several key components. The following section provides a rationale for selecting the optimal catalyst, ligand, base, and solvent for coupling with this compound.

Catalyst and Ligand Selection

For electron-deficient heteroaryl halides like our substrate, palladium catalysts paired with bulky, electron-rich phosphine ligands are often the most effective.[11] These ligands stabilize the palladium(0) species and promote the crucial reductive elimination step.

Catalyst / Pre-catalystLigandTypical Loading (mol%)Rationale & Comments
Pd(PPh₃)₄Tetrakis(triphenylphosphine)3 - 10A common, versatile catalyst. Effective but can be sensitive to air. Good starting point for optimization.[11][12]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene2 - 5Highly effective for a wide range of Suzuki couplings, including those with heteroaryl chlorides.[13] Offers good stability.
Pd₂(dba)₃SPhos or XPhos1 - 4A powerful combination for challenging substrates. Bulky, electron-rich ligands prevent catalyst deactivation by the pyrimidine nitrogen and accelerate the reaction.[11][14]
The Crucial Role of the Base

The base is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[9][15][16] For a substrate with an acidic proton, the choice of base is particularly critical.

BaseStrengthTypical EquivalentsSuitability for Pyrimidinol Substrate
K₂CO₃Moderate2.0 - 3.0A common and cost-effective choice. Often used in aqueous solvent mixtures. Its moderate strength is less likely to cause base-mediated side reactions.[10]
K₃PO₄Strong2.0 - 3.0Often provides excellent yields, particularly with challenging substrates. Its use with the acidic pyrimidinol should be monitored for potential deprotonation issues.[11][12]
Cs₂CO₃Strong2.0 - 3.0A highly effective but more expensive base. Often used in anhydrous conditions and can accelerate sluggish reactions.
Solvent Systems

The solvent must dissolve all reactants and facilitate the reaction. For Suzuki couplings, ethereal solvents, often in combination with water, are standard.

Solvent SystemRationale & Comments
1,4-Dioxane / WaterA widely used and robust system that balances polarity and is effective for many substrates.[11][12]
Toluene / WaterGood for higher temperature reactions. The biphasic nature can sometimes aid in product separation.[10]
DMF or DMAHigh-boiling polar aprotic solvents that can enhance the solubility of reactants.[10] Must be thoroughly degassed.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base D Inert Atmosphere (Evacuate/Backfill Ar or N₂) A->D B Add Catalyst & Ligand C Add Degassed Solvent B->C E Heat & Stir (Conventional or Microwave) C->E D->B F Monitor Progress (TLC, LC-MS) E->F G Cool & Dilute (e.g., Ethyl Acetate) F->G Reaction Complete H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A general experimental workflow for the Suzuki coupling reaction.

Protocol 1: Conventional Heating

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction tube with a stir bar

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[17]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 6-18 hours.[17]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-ol.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[7][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Dimethylformamide (DMF) (degassed)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, potassium phosphate, and PdCl₂(dppf).

  • Add the chosen degassed solvent (e.g., DMF).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[14]

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work up and purify the product as described in the conventional heating protocol (steps 8-12).

Troubleshooting and Optimization

IssuePotential CauseTroubleshooting Steps
Low or No Conversion Inactive CatalystUse a fresh batch of catalyst or a more stable pre-catalyst. Ensure proper degassing to remove oxygen, which can deactivate the Pd(0) species.[10][11]
Suboptimal Ligand/CatalystScreen different palladium catalysts and ligands. For this substrate, a bulky, electron-rich ligand like SPhos or XPhos with Pd₂(dba)₃ may be more effective.[11]
Incorrect BaseThe base may not be strong enough or may be incompatible. Screen different bases such as K₃PO₄ or Cs₂CO₃.[11]
Significant Byproducts ProtodeboronationThis side reaction replaces the boronic acid group with hydrogen.[12] Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize water content if possible or use an anhydrous base like KF.[9][10]
Homocoupling of Boronic AcidThis is often caused by the presence of oxygen.[10] Ensure thorough degassing of all solvents and the reaction mixture.
Debromination of Starting MaterialThe bromine is replaced by hydrogen. This can occur at high temperatures or with certain catalyst systems. Try lowering the reaction temperature or switching to a different catalyst/ligand combination.[14]

References

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B.-C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Bajwa, W. Z., Ali, S., Iqbal, M. A., Khan, M. U., & Rasool, N. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Brezovska, K., Stojanov, S., & Dimitrovska, A. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Cunico, L. F., et al. (Date unavailable). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • Guzman, L. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]
  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Unknown Author. (Date unavailable). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Molander, G. A., et al. (Date unavailable). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • Unknown Author. (Date unavailable). Role of a base in Suzuki-Miyaura reaction.
  • Fleckenstein, C. A., & Plenio, H. (2008).
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
  • Unknown Author. (Date unavailable). Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
  • Silva, F., et al. (2020).
  • Unknown Author. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]
  • Unknown Author. (Date unavailable). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace. [Link]
  • Reddit User. (2025). Pyrimidin-2-ylboronic acid synthesis. Reddit. [Link]
  • Unknown Author. (Date unavailable). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]
  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
  • Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Unknown Author. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
  • Unknown Author. (Date unavailable).
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • ACS Publications. (Date unavailable). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.

Sources

Application Notes & Protocol: Sonogashira Coupling of 5-Bromo-6-methylpyrimidin-4-ol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the Sonogashira coupling of 5-Bromo-6-methylpyrimidin-4-ol. Substituted alkynylpyrimidines are privileged scaffolds in medicinal chemistry, appearing in molecules targeting a range of diseases.[3][4] However, the unique electronic properties and inherent acidity of the pyrimidinol substrate present specific challenges that require careful consideration of reaction parameters. This document outlines the mechanistic underpinnings, substrate-specific challenges, a step-by-step protocol, and troubleshooting strategies to empower researchers in drug discovery and development to successfully synthesize these valuable intermediates.

Introduction: The Strategic Value of Alkynylpyrimidines

The palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, known as the Sonogashira reaction, offers a powerful method for constructing complex molecular architectures under remarkably mild conditions.[1][5][6] Its application in pharmaceutical synthesis is widespread, allowing for the late-stage introduction of alkyne functionalities which can serve as synthetic handles for further elaboration or as integral parts of a final pharmacophore.[7]

The target substrate, this compound, is an attractive building block. The pyrimidine core is a common feature in bioactive molecules, and the ability to introduce diverse alkyne substituents at the C-5 position opens a vast chemical space for lead optimization and the development of novel therapeutic agents.[3][4][8]

Mechanistic Principles and Key Parameters

A successful Sonogashira coupling relies on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9] Understanding these cycles is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by oxidative addition into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[5][7]

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne and the amine base to form a copper acetylide species.[10][11] This step activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to release the final alkynylpyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

Key Reaction Components:
  • Copper (I) Co-catalyst: Typically CuI, it is crucial for activating the alkyne at mild temperatures.[2][10] Copper-free versions exist but often require harsher conditions or specialized ligands to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[7][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[1][6]

  • Solvent: Aprotic polar solvents like DMF, THF, or acetonitrile are commonly used to dissolve the reactants and catalysts.[13]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_Alkyne->Product ArylHalide R¹-X ArylHalide->PdII_Aryl CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Enters Pd Cycle Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->CuX

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Substrate Focus: Challenges with this compound

The structure of this compound introduces specific considerations that are not present with simple aryl halides:

  • Tautomerism and Acidity: The substrate exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. The proton on the oxygen (or nitrogen in the tautomer) is acidic. This acidity can compete with the alkyne's terminal proton for the base, potentially requiring a higher stoichiometry of base or leading to solubility issues if the deprotonated pyrimidinolate salt precipitates.

  • Coordinating Heteroatoms: The nitrogen atoms in the pyrimidine ring and the exocyclic oxygen can act as ligands, potentially coordinating to the palladium or copper catalysts. This can sometimes inhibit catalysis by sequestering the active metal species.

  • Protecting Group Strategy: In many cases involving nucleosides or other sensitive pyrimidines, protecting groups are employed on the hydroxyl or ring nitrogen atoms to prevent side reactions and improve solubility.[14] However, a well-optimized, protecting-group-free protocol is often more efficient. The protocol presented here is designed to avoid the need for protection by carefully selecting the base and solvent system.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialStore in a desiccator.
Terminal Alkyne (e.g., Phenylacetylene)>98%CommercialUse freshly distilled if purity is a concern.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercialPdCl₂(PPh₃)₂. Air-stable pre-catalyst.
Copper(I) Iodide (CuI)>98%CommercialUse a fresh bottle; can degrade over time.[12]
Triethylamine (Et₃N)Anhydrous, >99.5%CommercialShould be dry and freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUse a sure-seal bottle. Degas before use.
Ethyl AcetateACS GradeCommercialFor work-up and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄ClN/ALab PreparedFor work-up.
BrineN/ALab PreparedFor work-up.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercialFor drying.
Celite®N/ACommercialFor filtration.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography setup

Reaction Setup and Execution

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware and cool under inert gas. B 2. Add solids: - Pyrimidinol (1.0 eq) - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.05 eq) A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvents/liquids: - DMF - Et₃N (3.0 eq) - Alkyne (1.2 eq) C->D E 5. Heat to 60-80 °C. Monitor by TLC/LC-MS. D->E F 6. Cool, dilute with EtOAc. Filter through Celite®. E->F G 7. Wash filtrate with sat. aq. NH₄Cl then Brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Instructions:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed DMF (to make a ~0.2 M solution based on the pyrimidinol). Stir the resulting suspension for 5 minutes. Sequentially add triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60-80 °C. The optimal temperature may vary depending on the alkyne's reactivity. The aryl bromide requires heating, unlike more reactive aryl iodides.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2x) to remove the bulk of DMF and amine base, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-6-methylpyrimidin-4-ol product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of Pd and Cu catalysts. Ensure proper inert atmosphere technique.[12]
2. Insufficient BaseThe acidic pyrimidinol may consume extra base. Increase Et₃N to 4-5 equivalents.
3. Low TemperatureAryl bromides are less reactive than iodides.[12] Gradually increase the temperature to 90-100 °C.
Alkyne Homocoupling 1. Presence of OxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
(Glaser Product)2. High CuI LoadingReduce CuI loading to 1-2 mol%. Consider a copper-free protocol if the problem persists.[7]
Formation of Black Precipitate Catalyst Decomposition (Palladium Black)Ensure high-purity, anhydrous reagents and solvent.[12] Consider adding a phosphine ligand like PPh₃ (2-4 mol%) to stabilize the Pd(0) species.
Product is Insoluble / Difficult to Purify Product Precipitation or PolarityIf the product precipitates, try a different solvent like dioxane. For purification, consider adding a small amount of methanol or acetic acid to the chromatography eluent to improve elution from silica.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable pharmaceutical intermediates. By understanding the underlying mechanism and paying careful attention to the specific challenges posed by the acidic and heteroatom-rich substrate, researchers can reliably access a diverse range of 5-alkynylpyrimidines. The protocol provided herein serves as a validated starting point, and the troubleshooting guide offers a framework for rapid optimization, accelerating the pace of drug discovery and development.

References

  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Lin, S.-Y., Chen, Y.-J., & Lin, W.-Y. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9376–9393. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
  • Kumar, R., Sharma, G., & Sharma, R. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
  • McNally, A. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). The Royal Society of Chemistry. [Link]
  • Petricci, E., Radi, M., Corelli, F., & Botta, M. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Tetrahedron Letters, 44(51), 9181–9184. [Link]
  • Alam, M. M., Hasnain, S., & Bano, S. (2013). C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Beilstein Journal of Organic Chemistry, 9, 219–226. [Link]
  • Alam, M., Hasnain, S., & Bano, S. (2013). C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Beilstein Journal of Organic Chemistry, 9, 219-226. [Link]
  • Leah4sci. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]
  • Wang, C., et al. (2024). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. The Journal of Organic Chemistry. [Link]
  • Diversification and Design of Novel Aniline-Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN-Pd. (2021, December 15).
  • Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26, 6999-7003. [Link]
  • Sharma, D., & Punniyamurthy, T. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Pyrimidinols

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and materials science.[3][4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig amination overcomes many of these limitations, offering a milder and more general route to a diverse array of aminated compounds.[1][5]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 5-Bromo-6-methylpyrimidin-4-ol. Pyrimidinol scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. However, their electronic properties and potential for catalyst inhibition can present unique challenges for cross-coupling reactions.[6] These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-tested protocols to enable the successful synthesis of N-aryl and N-alkyl pyrimidinol derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Complex Pd(0)L->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination and Deprotonation Oxidative\nAddition->Amine\nCoordination HNRR', Base Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Product (Ar-NRR') Reductive\nElimination->Product Catalyst\nRegeneration Catalyst Regeneration

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a low-valent palladium(0) complex.[7][8] This is often the rate-determining step. The resulting palladium(II) intermediate then undergoes coordination with the amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

Key Parameters for Success: A Guided Approach

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a substrate like this compound, which possesses a hydroxyl group and two nitrogen atoms that can potentially coordinate to the palladium center and inhibit catalysis, these choices are particularly critical.

Catalyst and Ligand Selection

The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high catalytic activity.[9][10] While first-generation catalysts utilized simple phosphine ligands, modern Buchwald-Hartwig aminations often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[1]

For heteroaromatic substrates, biarylphosphine ligands such as RuPhos, XPhos, and BrettPhos have demonstrated broad utility.[4][9] These ligands stabilize the palladium catalyst, facilitate oxidative addition, and promote reductive elimination. Pre-formed palladium-ligand complexes, known as pre-catalysts, are often preferred as they can offer greater air and moisture stability and improved reaction consistency.[11]

Base Selection

The base plays a crucial role in the deprotonation of the amine nucleophile.[12] Strong, non-nucleophilic bases are typically employed. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[6][11] Given the acidic proton of the pyrimidinol, a sufficient excess of a strong base is generally required.

Solvent Selection

The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[11][13] It is essential to use solvents with low water content, and degassing the solvent prior to use can be beneficial to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound (CAS: 3438-52-6)[14][15][16]

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Reaction Setup

Figure 2. General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask or vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the palladium pre-catalyst (0.01-0.05 equiv), the phosphine ligand (0.01-0.05 equiv), and sodium tert-butoxide (2.0-3.0 equiv).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by the amine (1.1-1.5 equiv).

  • Degassing: If not performed in a glovebox, seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Recommended Reaction Conditions
ParameterRecommended RangeRationale
Substrate This compoundThe aryl bromide is the electrophilic partner.
Amine 1.1 - 1.5 equivalentsA slight excess of the amine is used to drive the reaction to completion.
Pd Pre-catalyst 1 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons.[3]
Ligand 1 - 5 mol%Bulky, electron-rich ligands are often required for challenging substrates.[10]
Base 2.0 - 3.0 equivalentsAn excess of a strong base is needed to deprotonate both the amine and the pyrimidinol.
Solvent Anhydrous Toluene or DioxaneAprotic, non-coordinating solvents are preferred.[13]
Temperature 80 - 110 °CElevated temperatures are often necessary to overcome activation barriers.
Reaction Time 2 - 24 hoursReaction time will vary depending on the reactivity of the amine and the specific conditions used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, presence of oxygen or water.Use a fresh catalyst, ensure the base is dry and added in sufficient excess, increase the reaction temperature, and ensure the reaction is performed under strictly anaerobic and anhydrous conditions.[6]
Formation of Side Products Reductive dehalogenation, competing reactions.Screen different ligands and bases. A milder base or lower temperature may reduce side reactions.[17]
Poor Reproducibility Inconsistent quality of reagents or solvents, variations in reaction setup.Use high-purity, anhydrous reagents and solvents. Ensure a consistent and rigorous experimental setup, particularly with respect to the exclusion of air and moisture.[6]

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Strong Bases: Sodium tert-butoxide and other strong bases are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19] For larger-scale reactions, monitor the internal temperature and consider controlling the rate of addition of reagents.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted 6-methylpyrimidin-4-ols. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can successfully navigate the challenges associated with this important transformation. The protocols and insights provided in this guide are intended to serve as a valuable resource for the development of novel pyrimidinol-based compounds for a wide range of applications.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Reddit.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • National Institutes of Health.
  • ResearchGate.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • ACS GCI Pharmaceutical Roundtable.
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • ResearchGate.
  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
  • American Elements. This compound. [Link]

Sources

Introduction: The Strategic Importance of the Pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-methylpyrimidin-4-ol: Protocols and Mechanistic Insights

The pyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability. The functionalization of this core is paramount in drug discovery, enabling the systematic modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[3][4]

This guide provides a detailed exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to the functionalization of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel pyrimidin-4-ol derivatives.

Pillar 1: The Palladium Catalytic Cycle: A Unifying Mechanism

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that regenerates the active catalyst.[5] Understanding this fundamental process is critical for troubleshooting and optimizing reactions. The cycle generally proceeds through three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidinol substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[6]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For Suzuki and Sonogashira reactions, a transmetalation step follows, where the organic group from the coupling partner is transferred to the palladium, displacing the halide. For the Buchwald-Hartwig reaction, the coordinated amine is deprotonated by a base to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) Pd_OA Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->Pd_OA Oxidative Addition (+ Ar-X) Pd_TM Ar-Pd(II)-R(L₂) (Transmetalation Complex) Pd_OA->Pd_TM Transmetalation (+ R-M) Pd_TM->Pd0 Reductive Elimination (Ar-R forms) Product Functionalized Pyrimidinol (Ar-R) Pd_TM->Product ArX This compound (Ar-X) ArX->Pd_OA RM Coupling Partner (R-M) RM->Pd_TM

Caption: General Palladium Catalytic Cycle.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[6][7] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[9][10]

Causality Behind Experimental Choices
  • Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often used. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step, and accelerate the reductive elimination phase.[11] For many standard couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly as the active catalyst.

  • Base: The base plays a critical role. It reacts with the boronic acid to form a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transmetalation step.[7][11] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices, often used in an aqueous/organic biphasic solvent system.[7][9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is frequently employed to dissolve both the organic substrate and the inorganic base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Combine Substrate, Boronic Acid, Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (N₂ or Ar purge) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute (e.g., with EtOAc) F->G H Aqueous Workup (Phase Separation) G->H I Purify (Column Chromatography) H->I Product Product I->Product

Caption: Suzuki-Miyaura Experimental Workflow.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Catalyst Loading 1-5 mol%

Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of amines.[12][13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are critical components of many pharmaceuticals.[14][15]

Causality Behind Experimental Choices
  • Catalyst & Ligand: This reaction is highly dependent on the ligand. The development of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos, RuPhos) by the Buchwald and Hartwig groups was a watershed moment.[12] These ligands promote the formation of a monomeric L-Pd(0) complex, facilitate the oxidative addition, and prevent β-hydride elimination from the palladium-amido intermediate.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido complex.[8] Sodium tert-butoxide (NaOtBu) is a common choice for its strength and solubility. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with modern catalyst systems.[16]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the strong base. Rigorous exclusion of air and moisture is critical for reproducibility.[14]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Ar-Pd(II)-Br(L) Pd0->OA Oxidative Addition (+ Ar-Br) Coord [Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻ OA->Coord Amine Coordination (+ HNR¹R²) Amido Ar-Pd(II)-NR¹R²(L) Coord->Amido Deprotonation (+ Base) Amido->Pd0 Reductive Elimination (Ar-NR¹R² forms)

Caption: Buchwald-Hartwig Amination Mechanism.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • Glovebox Recommended: To a dry Schlenk tube equipped with a stir bar, add NaOtBu (1.4 eq).

  • In a separate vial, weigh this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq). Add this mixture to the Schlenk tube.

  • Seal the tube, remove it from the glovebox (if used), and attach it to a Schlenk line. Evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical Conditions for Buchwald-Hartwig Amination
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BrettPhos, XPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF (Anhydrous)
Temperature 100 - 120 °C
Catalyst Loading 1-4 mol% Pd

Pillar 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most effective method for coupling terminal alkynes with aryl or vinyl halides.[17][18][19] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I) salts.[20] The resulting alkynyl-substituted pyrimidinols are valuable intermediates for click chemistry, hydrogenation, or as final products in materials science.

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[18][19] The palladium catalyst undergoes the standard oxidative addition with the aryl bromide. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and acts as a solvent for the reaction.[21]

  • Copper-Free Conditions: A significant drawback of the classic Sonogashira reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To circumvent this, copper-free protocols have been developed, which typically require a higher catalyst loading or more specialized ligands and bases.[19]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) OA Ar-Pd(II)-Br(L₂) Pd0->OA Oxidative Addition (+ Ar-Br) RE Ar-Pd(II)-C≡CR(L₂) OA->RE Transmetalation RE->Pd0 Reductive Elimination (Ar-C≡CR forms) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->OA Transfers Acetylide Cu_Acetylide->Alkyne Regenerates CuI

Sources

Application Note: A Robust Protocol for the Synthesis of 5-Aryl-6-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its role as a fundamental building block of DNA and RNA, as well as its ability to engage in various biological interactions through hydrogen bonding and π-stacking.[1] Functionalized pyrimidines exhibit a vast spectrum of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2] Specifically, the 5-aryl-6-methylpyrimidin-4-ol scaffold is of significant interest as it is featured in molecules designed as kinase inhibitors and other targeted therapies, making its efficient synthesis a critical goal for drug development professionals.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives. We will delve into a robust one-pot cyclocondensation reaction, explaining the mechanistic rationale behind the procedural steps and offering insights into characterization, optimization, and troubleshooting.

Core Synthetic Strategy: Biginelli-Type Cyclocondensation

The most direct and reliable method for constructing the target pyrimidinone core is a variation of the classic Biginelli reaction.[5] This multicomponent reaction strategy offers high atom economy and operational simplicity. Our approach involves the acid-catalyzed condensation of three key components:

  • A 1-Aryl-1,3-butanedione (Aroylacetone): This β-dicarbonyl compound provides the C5-aryl and C6-methyl groups of the final product.

  • Urea (or Thiourea): This reagent provides the N1 and N3 atoms and the C2-carbonyl (or thiocarbonyl) group of the pyrimidine ring.

  • An Aldehyde: This component provides the C4 atom of the pyrimidine ring.

The reaction proceeds efficiently in a one-pot setup, typically under reflux in an alcoholic solvent with a catalytic amount of strong acid.

G cluster_start Starting Materials cluster_process Process cluster_end Outcome A 1-Aryl-1,3-butanedione React One-Pot Reaction (Acid Catalyst, Reflux) A->React B Urea / Thiourea B->React C Aldehyde C->React Workup Reaction Workup (Precipitation & Filtration) React->Workup Purify Purification (Recrystallization) Workup->Purify Product 5-Aryl-6-methylpyrimidin-4-ol Derivative Purify->Product Char Characterization (NMR, MS, IR) Product->Char

Figure 1: General workflow for the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-phenyl-6-methylpyrimidin-4(3H)-one , a representative example of the target class. The pyrimidinone exists in tautomeric equilibrium with its pyrimidin-4-ol form.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
1-Phenyl-1,3-butanedioneC₁₀H₁₀O₂162.191.62 g10.0
UreaCH₄N₂O60.060.90 g15.0
BenzaldehydeC₇H₆O106.121.06 mL10.0
Ethanol (Absolute)C₂H₅OH46.0730 mL-
Concentrated HClHCl36.460.5 mL-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,3-butanedione (10.0 mmol), urea (15.0 mmol, 1.5 eq), and absolute ethanol (30 mL). Stir the mixture at room temperature until most solids dissolve.

  • Addition of Reagents: Add benzaldehyde (10.0 mmol, 1.0 eq) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) as the catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/petroleum ether (1:1). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with constant stirring. A solid precipitate will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (2 x 20 mL) to remove any unreacted urea and acid, followed by a small amount of cold ethanol to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a dioxane/ethanol mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum.

Mechanism and Scientific Rationale

The reaction proceeds via an acid-catalyzed pathway that can be understood through a sequence of established organic reactions. While several mechanisms have been proposed, the most widely accepted pathway involves the initial formation of an acyliminium ion intermediate.[5]

  • Iminium Ion Formation: The aldehyde reacts with urea under acidic conditions to form a highly electrophilic acyliminium ion. This step is often the rate-determining step of the overall reaction.[5]

  • Enol Addition: The β-dicarbonyl compound (1-aryl-1,3-butanedione) tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Cyclization: The remaining free amine group of the urea moiety attacks one of the carbonyl groups of the diketone backbone, initiating an intramolecular cyclization.

  • Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to form the stable, conjugated dihydropyrimidine ring system.

G A Aldehyde + Urea + H⁺ B Acyliminium Ion (Electrophile) A->B Condensation D Michael-type Addition Product B->D Nucleophilic Attack C β-Diketone (Enol Form) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Product + H₂O E->F Dehydration

Figure 2: Simplified mechanistic pathway of the Biginelli-type reaction.

The choice of an acid catalyst is crucial; it protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea, thereby accelerating the formation of the key iminium intermediate. Ethanol is an excellent solvent as it readily dissolves the starting materials and has a suitable boiling point for reflux.

Expected Results and Characterization

The protocol is robust for a variety of substituted aryl aldehydes and 1-aryl-1,3-butanediones, with yields typically ranging from moderate to excellent.

Table 1: Representative Yields for Synthesized Derivatives

Ar¹ (from Diketone)Ar² (from Aldehyde)Product NameTypical Yield (%)M.p. (°C)
PhenylPhenyl5,4-Diphenyl-6-methylpyrimidin-2(1H)-one75-85%298–300
4-MethylphenylPhenyl5-(4-Methylphenyl)-4-phenylpyrimidin-2(1H)-one80-90%306–308
Phenyl4-Chlorophenyl5-Phenyl-4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one70-80%>300
Phenyl4-Methoxyphenyl5-Phenyl-4-(4-methoxyphenyl)-6-methylpyrimidin-2(1H)-one78-88%285-287

Characterization Data (for 5,4-Diphenyl-6-methylpyrimidin-2(1H)-one):

  • ¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the C6-methyl group, a signal for the C4-proton, and broad singlets for the N1-H and N3-H protons. The exact chemical shifts will depend on the solvent used.

  • IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3240), C=O stretching of the pyrimidinone ring (around 1718), and C=C aromatic stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Yield - Impure reagents (especially aldehyde).- Insufficient catalyst or reaction time.- Inefficient precipitation.- Purify the aldehyde by distillation before use.- Slightly increase the amount of acid catalyst or extend the reflux time (monitor by TLC).- Ensure the water used for precipitation is ice-cold and stir vigorously.
Oily Product / Fails to Solidify - Presence of significant impurities.- Product may be more soluble than expected.- Attempt to triturate the oil with petroleum ether or diethyl ether to induce solidification.- If trituration fails, perform column chromatography using silica gel.
Reaction Stalls - Deactivating substituents on the aldehyde.- Catalyst has been neutralized.- For electron-poor aldehydes, consider using a Lewis acid catalyst (e.g., InBr₃, Yb(OTf)₃) or microwave-assisted heating to drive the reaction to completion.[2]
Difficult Recrystallization - Poor choice of solvent.- Highly persistent impurities.- Try alternative solvent systems like dioxane, acetic acid, or dimethylformamide (DMF).- If the product is highly colored, add a small amount of activated charcoal to the hot solution before filtering and cooling.

References

  • Verma, A., Joshi, S., Singh, D. & Tiwari, R. K. (2014). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health.
  • Ukrainets, I. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia.
  • Al-Zaydi, K. M. (2007). A One-Pot Biginelli Synthesis of 6-Unsubstituted 5-Aroylpyrimidin-2(1H)-ones. Helvetica Chimica Acta.
  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Aksenov, A. V., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry.
  • Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Ghorab, M. M., & Alsaid, M. S. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.
  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Library Synthesis Utilizing 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-Bromo-6-methylpyrimidin-4-ol as a versatile building block for combinatorial library synthesis. We delve into the chemical rationale behind its reactivity and present detailed, field-proven protocols for diversification at both the C5 and C4 positions through robust chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methodologies outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the efficiency of scaffold-based library synthesis is paramount. The selection of a starting material with orthogonal chemical handles is a critical determinant of success. This compound emerges as an exemplary building block, offering two distinct and addressable reaction sites for molecular elaboration.[3][4]

  • The C5-Bromine Atom: This site is an archetypal handle for a suite of powerful palladium-catalyzed cross-coupling reactions. Its presence allows for the systematic introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive exploration of the chemical space around the pyrimidine core.[4][5][6]

  • The C4-Hydroxyl Group: This group exists in tautomeric equilibrium with its pyrimidin-4-one form. This duality allows for either direct O-alkylation or, more strategically, its conversion into a superior leaving group (e.g., a chloride).[7] This activation step paves the way for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a second dimension for library diversification.

This dual reactivity allows for a modular and powerful approach to library design, as illustrated in the workflow below.

G cluster_0 Overall Library Synthesis Workflow cluster_1 Phase 1: C5 Diversification cluster_2 Phase 2: C4 Diversification start Building Block: This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Groups) start->suzuki Select C5 Reaction sono Sonogashira Coupling (Alkynyl Groups) start->sono Select C5 Reaction buchwald Buchwald-Hartwig (Amino Groups) start->buchwald Select C5 Reaction activation Activation of C4-OH (e.g., Chlorination with POCl₃) suzuki->activation sono->activation buchwald->activation snar SNAr with Nucleophile Library (Amines, Alcohols, Thiols) activation->snar final_lib Final Diversified Library snar->final_lib

Caption: High-level workflow for library synthesis.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the building block's properties is essential for experimental design.

PropertyValueSource
CAS Number 3438-52-6[8][9]
Molecular Formula C₅H₅BrN₂O[10]
Molecular Weight 189.01 g/mol [10]
Appearance Solid[10]
Tautomerism Exists in equilibrium between the pyrimidin-4-ol and 4(1H)-pyrimidinone forms.N/A

The C-Br bond at the electron-deficient pyrimidine ring is highly susceptible to oxidative addition by Pd(0) catalysts, making it an excellent substrate for cross-coupling. The C4-hydroxyl group, while nucleophilic itself, requires conversion to a more labile leaving group to facilitate reactions with other nucleophiles.

Protocols for Library Synthesis: Phase 1 (C5-Diversification)

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is the cornerstone for introducing aryl and heteroaryl diversity. The choice of base is critical; it activates the boronic acid for transmetalation.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Product) red_elim->product aryl_halide Ar-X (Pyrimidine-Br) aryl_halide->ox_add boronic_acid R-B(OR)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. A common system is Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand like SPhos or XPhos (0.04 equiv.). The choice of ligand can be critical for challenging substrates.[5]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is often effective.

  • Reaction: Seal the vessel and heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Common IssuePotential CauseSuggested Solution
Low Yield Ineffective base; Catalyst deactivation; Poor quality boronic acid.Screen different bases (K₃PO₄ is often effective for pyrimidines). Use a more robust ligand (e.g., a biarylphosphine). Use freshly purchased or purified boronic acid.
Homo-coupling of Boronic Acid Reaction conditions too harsh; Presence of oxygen.Lower the reaction temperature. Ensure the solvent is thoroughly degassed.
Dehalogenation of Starting Material Presence of reducing agents or protic sources.Use anhydrous solvents and ensure the boronic acid is not excessively hydrated.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

This reaction is highly efficient for installing terminal alkynes, a functional group of significant interest in medicinal chemistry. It uniquely requires a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[12][13][14]

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Reagent Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Solvent and Amine Base: Add a degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). The amine acts as both the base and often as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer and purify by column chromatography.[14]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the coupling of primary and secondary amines. The success of this transformation is highly dependent on the correct combination of palladium catalyst, ligand, and base.[15][16] Bulky, electron-rich phosphine ligands are typically required.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., BINAP or Xantphos, 0.04-0.06 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) to the reaction vessel.[6]

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Protocols for Library Synthesis: Phase 2 (C4-Diversification)

Following successful diversification at the C5 position, the C4-hydroxyl group becomes the next target for modification.

Activation via Chlorination

Conversion of the C4-hydroxyl to a C4-chloro group transforms it into an excellent leaving group for SNAr reactions.

Protocol 4.1: Chlorination of the Pyrimidinol Ring

  • Reagent Setup: To a round-bottom flask, add the C5-substituted pyrimidin-4-ol derivative (1.0 equiv.).

  • Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 equiv.) portion-wise at 0 °C. A catalytic amount of DMF can sometimes accelerate the reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours. Monitor the reaction by quenching a small aliquot and analyzing via LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Extraction: Neutralize the acidic aqueous solution with a solid base like NaHCO₃ or a concentrated NaOH solution until the pH is ~7-8. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude 4-chloropyrimidine is often used directly in the next step but can be purified by chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

With the C4-chloro derivative in hand, a second library of compounds can be generated by reaction with various nucleophiles.

Protocol 4.2: General Procedure for SNAr

  • Reagent Setup: To a reaction vessel, add the 4-chloropyrimidine derivative (1.0 equiv.) and the desired nucleophile (e.g., a primary/secondary amine, alcohol, or thiol, 1.2-2.0 equiv.).

  • Base and Solvent: Add a suitable base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv.) and a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Heat the mixture to a temperature between 60 °C and 120 °C. The required temperature will depend on the nucleophilicity of the coupling partner. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

Conclusion

This compound is a robust and highly adaptable starting material for the synthesis of diverse chemical libraries. The orthogonal reactivity of its C5-bromo and C4-hydroxyl functionalities allows for a logical, two-phased synthetic strategy. By employing well-established palladium-catalyzed cross-coupling reactions followed by activation and nucleophilic substitution, researchers can efficiently generate large numbers of novel pyrimidine derivatives for screening in drug discovery and chemical biology programs. The protocols detailed in this guide provide a solid foundation for these synthetic endeavors.

References

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Google Search Result, 2024 URL
  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Google Search Result URL
  • Title: Biological activities of synthetic pyrimidine derivatives Source: Google Search Result, 2024 URL
  • Title: Pyrimidine compounds that show pharmacological activity Source: ResearchGate URL
  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL
  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine Source: Benchchem URL
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate, 2025 URL
  • Title: this compound Source: CymitQuimica URL
  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL
  • Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines Source: Request PDF, 2025 URL
  • Title: this compound Source: ChemicalBook, 2025 URL
  • Title: this compound Source: AMERICAN ELEMENTS ® URL
  • Title: 5-Bromo-4-cyclopropyl-6-methylpyrimidine Source: Benchchem URL
  • Title: 5-bromo-4-chloro-6-methylpyrimidine Source: Guidechem URL
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
  • Title: Sonogashira coupling Source: Wikipedia URL
  • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids a Source: ResearchGate URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes Source: Benchchem URL

Sources

Scalable Synthesis of 4-Substituted 5-Bromo-6-Methylpyrimidines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Substituted 5-Bromo-6-methylpyrimidines

4-Substituted 5-bromo-6-methylpyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a privileged scaffold, appearing in numerous biologically active molecules and approved drugs. The specific substitution pattern of this scaffold—a methyl group at position 6, a bromine atom at position 5, and a variable substituent at position 4—provides a versatile platform for the rapid generation of diverse chemical libraries.

The bromine atom at the 5-position and the leaving group (typically chlorine) at the 4-position serve as orthogonal handles for a variety of cross-coupling and substitution reactions. This allows for the systematic exploration of chemical space around the pyrimidine core, a crucial activity in modern drug discovery. The 4-position can be readily functionalized through nucleophilic aromatic substitution (SNAr), while the 5-bromo position is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a detailed, scalable, and validated synthetic approach to these valuable building blocks, complete with step-by-step protocols, mechanistic insights, and safety considerations.

Overall Synthetic Strategy

The most practical and scalable approach to the target compounds commences with the commercially available and inexpensive 6-methylpyrimidin-4-ol. The synthesis proceeds through three key stages:

  • Bromination: Electrophilic bromination at the electron-rich 5-position of 6-methylpyrimidin-4-ol to yield 5-bromo-6-methylpyrimidin-4-ol.

  • Chlorination: Conversion of the pyrimidinol to the highly reactive intermediate, 5-bromo-4-chloro-6-methylpyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Functionalization: Introduction of diversity at the 4-position via nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, alcohols, thiols). The resulting products can then be further elaborated at the 5-position.

This strategy is advantageous due to the use of reliable and well-understood chemical transformations, the availability of starting materials, and its amenability to large-scale production.[1]

DOT Script for Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Functionalization (SNAr) cluster_3 Optional Stage 4: Further Elaboration (Cross-Coupling) Start 6-Methylpyrimidin-4-ol Intermediate1 This compound Start->Intermediate1 N-Bromosuccinimide (NBS) MeCN Intermediate2 5-Bromo-4-chloro-6-methylpyrimidine Intermediate1->Intermediate2 POCl₃, reflux Product_Amine 4-Amino-substituted 5-bromo-6-methylpyrimidine Intermediate2->Product_Amine R¹R²NH Product_Alkoxy 4-Alkoxy-substituted 5-bromo-6-methylpyrimidine Intermediate2->Product_Alkoxy R³OH, Base Product_Thioether 4-Thioether-substituted 5-bromo-6-methylpyrimidine Intermediate2->Product_Thioether R⁴SH, Base Final_Suzuki Suzuki Product (C-C bond) Product_Amine->Final_Suzuki ArB(OH)₂ Pd Catalyst Final_Buchwald Buchwald-Hartwig Product (C-N bond) Product_Alkoxy->Final_Buchwald R⁵R⁶NH Pd Catalyst

Caption: Overall workflow for the scalable synthesis of 4-substituted 5-bromo-6-methylpyrimidines.

Part 1: Synthesis of Key Intermediates

This section details the scalable preparation of the pivotal intermediates required for the synthesis of the target compounds.

Protocol 1.1: Synthesis of this compound

This protocol describes the electrophilic bromination of 6-methylpyrimidin-4-ol. The pyrimidine ring is sufficiently electron-rich to react with N-bromosuccinimide (NBS) under mild conditions.

Materials:

  • 6-Methylpyrimidin-4-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-methylpyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile (approx. 30 mL per gram of starting material) under a nitrogen atmosphere, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • The crude residue can be purified by flash silica gel chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to afford this compound as a white solid.[1]

Quantitative Data:

Parameter Value
Typical Scale 50 g
Yield 90-95%[1]
Purity (by NMR) >98%

| Appearance | White solid |

Characterization Data (this compound):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.17 (s, 1H), 3.43 (br s, 1H), 2.44 (s, 3H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.9, 157.8, 147.6, 111.9, 24.1.[1]

  • Melting Point: 184.1–185.2 °C[1]

Protocol 1.2: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

This protocol details the conversion of the pyrimidinol to the corresponding chloropyrimidine using phosphorus oxychloride. This is a standard and highly effective method for this transformation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

  • A solution of this compound (1.0 eq) in phosphorus oxychloride (approx. 10 mL per gram of starting material) is stirred at reflux for 2 hours.[1]

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the excess POCl₃.

  • Carefully partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution. Note: This should be done slowly and with cooling, as the quenching of residual POCl₃ is exothermic and releases HCl gas.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (2x), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-bromo-4-chloro-6-methylpyrimidine as a light yellow solid.[1]

Quantitative Data:

Parameter Value
Typical Scale 20 g
Yield ~91%[1]
Purity (by NMR) >97%

| Appearance | Light yellow solid |

Characterization Data (5-Bromo-4-chloro-6-methylpyrimidine):

  • Melting Point: 58.8–59.4 °C[1]

  • Safety: This compound is a halogenated heterocycle and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the 4-position of 5-bromo-4-chloro-6-methylpyrimidine is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This allows for the facile introduction of a wide range of substituents.

DOT Script for SNAr Mechanism

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants 5-Bromo-4-chloro-6-methylpyrimidine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Slow, RDS) Product 4-Substituted-5-bromo-6-methylpyrimidine + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Fast)

Caption: Generalized mechanism for the SNAr reaction on the pyrimidine core.

Protocol 2.1: Synthesis of 4-Amino-Substituted Derivatives

Example A: Reaction with a Primary Amine (Benzylamine)

Procedure:

  • To a solution of 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Heat the reaction mixture to reflux (or a temperature of 80-100 °C) and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired product.

Example B: Reaction with a Secondary Amine (Morpholine)

Procedure:

  • Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in ethanol (approx. 20 mL per gram).

  • Add morpholine (2.2 eq) to the solution. The excess morpholine can also act as the base.

  • Heat the mixture to reflux for 3-5 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 5-bromo-6-methyl-4-morpholinopyrimidine.[2]

Quantitative Data (Typical):

Nucleophile Product Typical Yield
Aniline 4-Anilino-5-bromo-6-methylpyrimidine 75-85%
Benzylamine 4-(Benzylamino)-5-bromo-6-methylpyrimidine 80-90%

| Morpholine | 5-Bromo-6-methyl-4-morpholinopyrimidine | 85-95%[2] |

Protocol 2.2: Synthesis of 4-Alkoxy-Substituted Derivatives

Example: Reaction with Sodium Methoxide

Procedure:

  • To a solution of 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.1-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once complete, carefully neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product, which can be purified by chromatography.

Quantitative Data (Typical):

Nucleophile Product Typical Yield

| Sodium Methoxide | 5-Bromo-4-methoxy-6-methylpyrimidine | 70-80% |

Characterization Data (5-Bromo-4-methoxy-6-methylpyrimidine):

  • ¹H NMR (CDCl₃): δ 8.55 (s, 1H), 4.10 (s, 3H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 170.0, 160.0, 158.0, 110.0, 55.0, 25.0. (Estimated values)

Part 3: Further Functionalization via Cross-Coupling Reactions

The 5-bromo substituent on the pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino groups.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the coupling of a 4-substituted-5-bromo-6-methylpyrimidine with an arylboronic acid.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex (Pd(II)) OxAdd->Transmetal Ar'B(OH)₂ Base ReductElim Product Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]

Procedure:

  • In a Schlenk flask, combine the 4-substituted-5-bromo-6-methylpyrimidine (1.0 eq), arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Quantitative Data (Typical):

Substrate Arylboronic Acid Typical Yield
4-Amino-5-bromo-6-methylpyrimidine Phenylboronic acid 75-90%[5]

| 5-Bromo-4-methoxy-6-methylpyrimidine | 4-Methoxyphenylboronic acid | 70-85% |

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the C-N cross-coupling of a 4-substituted-5-bromo-6-methylpyrimidine with an amine.

DOT Script for Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Ar-Br AmineComplex Amine Coordination & Deprotonation OxAdd->AmineComplex R¹R²NH, Base ReductElim Product AmineComplex->ReductElim Reductive Elimination ReductElim->Pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6][7]

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the 4-substituted-5-bromo-6-methylpyrimidine (1.0 eq), the amine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Add an anhydrous, degassed solvent like toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Typical):

Substrate Amine Typical Yield
5-Bromo-4-methoxy-6-methylpyrimidine Aniline 70-85%

| 5-Bromo-4-morpholinopyrimidine | Benzylamine | 65-80% |

Safety and Handling

  • Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care in a fume hood.[8] Brominated compounds, including NBS and the pyrimidine products, are irritants and potentially toxic; avoid inhalation and skin contact.[8][9][10][11][12] Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Reactions: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling. Cross-coupling reactions should be performed under an inert atmosphere to prevent catalyst deactivation and side reactions.

  • Products: The 4-substituted 5-bromo-6-methylpyrimidine products should be handled as potentially hazardous materials. Wear appropriate PPE, including gloves and safety glasses.

Scalable Purification: Crystallization

For large-scale purification, crystallization is often the most cost-effective and efficient method.

General Protocol for Recrystallization:

  • Solvent Screening: Identify a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.[3][13]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for accessing a diverse range of 4-substituted 5-bromo-6-methylpyrimidines. By leveraging well-established bromination, chlorination, and nucleophilic aromatic substitution reactions, this approach allows for the efficient construction of the core scaffold. The strategic placement of the chloro and bromo groups enables further, orthogonal functionalization through modern cross-coupling chemistry, making these compounds highly valuable intermediates for discovery research in the pharmaceutical and agrochemical sectors. The provided protocols, when executed with the appropriate safety precautions, offer a reliable pathway to these important chemical building blocks.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
  • Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of heteroaryl halides. Angewandte Chemie International Edition, 2008, 47(26), 4849-4853. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31(12), 805-818. [Link]
  • Laurence, C.; Gal, J.-F. Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons, 2009. [Link]
  • PubChem. 5-Bromopyrimidine. [Link]
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. [Link]
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010. [Link]
  • PubChem. 4-Aminopyrimidine. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-bromopyridine. [Link]
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central, 2012. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Application Notes and Protocols for the Heck Reaction of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Pyrimidine Functionalization

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The ability to selectively introduce diverse substituents onto this heterocyclic framework is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among the arsenal of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction enables the arylation or vinylation of olefins, providing a direct route to complex molecular architectures from readily available starting materials.[3][4]

This guide provides a detailed technical overview and actionable protocols for the successful execution of the Heck reaction with 5-bromo-6-methylpyrimidin-4-ol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the critical parameters that govern the reaction's efficiency, including the choice of catalyst, ligands, base, and solvent, and provide a rationale for these selections grounded in mechanistic principles.

Mechanistic Overview: The Palladium Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[5]

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[5][6]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) species.[5][7] This step is typically stereospecific, favoring the formation of the more thermodynamically stable trans-(E)-alkene.[5]

  • Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[2][5]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_Aryl R-Pd(II)L₂-Br OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene R-Pd(II)L₂(Alkene)-Br Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R'-Pd(II)L₂-Br Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂-Br Beta_Elim->PdII_Hydride Product Product Substituted Pyrimidinol Beta_Elim->Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺ Br⁻ RBr This compound RBr->OxAdd Alkene Alkene Substrate Alkene->Alkene_Coord Base Base Base->Red_Elim

Figure 1: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions for this compound

The success of the Heck reaction with this compound is contingent upon the careful selection of several key parameters. The electronic nature of the pyrimidine ring and the presence of the hydroxyl group can influence the reactivity and require tailored conditions.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for catalytic activity and stability.[3]

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[1][6] It is readily reduced in situ to the active Pd(0) species.[7] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][6]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1][3]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard and often effective ligand. For more challenging substrates, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) can enhance the rate of oxidative addition.[8]

    • Bidentate Phosphines: Ligands such as BINAP can be employed, particularly in asymmetric Heck reactions, to induce stereoselectivity.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective alternatives to phosphines, often providing superior stability and catalytic activity.[8][9]

The Role of the Base

A stoichiometric amount of a base is required to neutralize the hydrogen halide (HBr) generated during the reductive elimination step.[2][8] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, cost-effective choices.[1][6] Cesium carbonate (Cs₂CO₃) can be beneficial in some cases.[8]

  • Organic Bases: Tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used, particularly in phosphine-assisted reactions.[1][6] The choice between an inorganic and organic base can depend on the solvent and the specific substrates.

Solvent Considerations

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.[10][11][12]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent solvents for the Heck reaction due to their ability to dissolve the polar reactants and stabilize the charged intermediates in the catalytic cycle.[8]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also viable options.[8]

  • Aqueous Media: The use of water as a solvent, often in combination with an organic co-solvent, is a green chemistry approach that can be effective for certain Heck reactions.[4][13]

Temperature and Reaction Time

Heck reactions are typically conducted at elevated temperatures, ranging from 80 °C to 140 °C, to facilitate the various steps of the catalytic cycle.[13] The optimal temperature and reaction time should be determined empirically by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation has been shown to significantly accelerate Heck reactions, reducing reaction times and often improving yields.[14][15]

Recommended Protocol for the Heck Reaction of this compound with an Alkene

This protocol provides a general starting point for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be necessary for different alkene substrates.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylpyrimidin-4-OL. Our guidance is grounded in established catalytic principles and field-proven insights to help you navigate the unique challenges presented by this substrate.

Introduction: The Challenge of Pyrimidinols in Cross-Coupling

This compound is a valuable heterocyclic building block. However, its structure presents specific obstacles in palladium-catalyzed cross-coupling reactions that can lead to low yields or reaction failure if not properly addressed. The primary challenges stem from:

  • Keto-Enol Tautomerism: The substrate exists in equilibrium between its pyrimidin-4-ol (enol) form and the more stable 6-methyl-5-bromopyrimidin-4(3H)-one (keto) form. The latter possesses an acidic N-H proton.

  • Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens and the acidic N-H group of the tautomer can coordinate to the palladium center. This can lead to the formation of inactive catalyst species or stable dimeric complexes, effectively poisoning the catalyst and stalling the catalytic cycle[1][2][3][4].

This guide is structured as a series of questions and answers to directly address the common problems encountered during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing very low to no conversion. What is the most likely cause?

Low conversion is the most common issue and is often due to catalyst inhibition or deactivation. The unprotected N-H group in the pyrimidinone tautomer is a primary culprit[2][4].

  • Plausible Cause: Your palladium catalyst is being sequestered by the nitrogen atoms of the pyrimidine ring, forming off-cycle, inactive complexes. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible to this inhibition[4].

  • Recommended Solution: Switch to a more robust, modern catalyst system. Second-generation (G2) Buchwald precatalysts, such as XPhos Pd G2 , are highly effective for these challenging substrates[5][6][7][8][9]. These precatalysts readily generate a highly active, monoligated Pd(0) species that is less prone to inhibition and more efficient in the key catalytic steps[6][8].

Q2: I'm observing significant byproduct formation, specifically debromination of my starting material and/or homocoupling of the boronic acid. How can I minimize these side reactions?

Byproduct formation indicates that your reaction conditions are promoting undesired catalytic pathways.

  • For Debromination: This side reaction suggests that the catalytic cycle is being interrupted after oxidative addition but before productive coupling.

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos are designed to promote rapid reductive elimination, which outcompetes side reactions. In some cases, using the precatalyst in tandem with an additional equivalent of the free ligand (e.g., XPhos Pd G2 with extra XPhos) can suppress debromination by ensuring the palladium center remains in the desired ligation state[9].

  • For Boronic Acid Homocoupling: This typically points to the presence of oxygen in your reaction setup.

    • Solution: Ensure rigorous exclusion of air. All solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). The reaction vessel should be purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.

  • For Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) to replace the -B(OH)₂ group with a hydrogen atom.

    • Solution:

      • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable potassium organotrifluoroborate salt or a pinacol boronate ester[1][10]. These are less susceptible to premature decomposition.

      • Optimize Base and Solvent: While some water is often needed to dissolve inorganic bases, excess water can accelerate protodeboronation[4]. Use a carefully controlled solvent mixture (e.g., dioxane/water 4:1) or consider anhydrous conditions with a soluble base if possible.

Q3: Which base should I choose, and how critical is it for this specific substrate?

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for the transmetalation step[11][12]. For substrates with acidic protons like your pyrimidinol, the choice is even more critical.

  • Recommendation: A moderately strong inorganic base is typically optimal.

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings involving N-heterocycles. It is effective without being overly harsh.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be highly effective, especially under microwave conditions[13].

  • Rationale: Strong organic bases or hydroxides can be too aggressive, potentially leading to decomposition of the substrate or promoting side reactions. The base must be strong enough to form the reactive boronate species [R-B(OH)₃]⁻ but not so strong that it deprotonates the pyrimidinol in a way that interferes with the catalyst[11].

Optimizing Reaction Parameters: A Tabular Guide

For a systematic approach, screen your reaction parameters. The following tables provide a starting point based on literature for similar challenging heterocyclic couplings.

Table 1: Catalyst & Ligand Screening

Catalyst SystemLigandTypical Loading (mol%)Rationale & CommentsSource(s)
XPhos Pd G2 (Internal)1 - 2 mol%Recommended Starting Point. Highly active, air-stable precatalyst. Excellent for N-H containing heterocycles.[6],[8],[9]
Pd₂(dba)₃XPhos1 - 2 mol% (Pd) / 2 - 4 mol% (Ligand)Effective system, but requires careful handling of air-sensitive components.[12]
Pd(OAc)₂SPhos2 - 4 mol% (Pd) / 4 - 8 mol% (Ligand)Another robust Buchwald ligand system suitable for difficult couplings.[4]
Pd(PPh₃)₄PPh₃5 mol%"Classical" catalyst. May suffer from inhibition and lower yields with this substrate.[14],[15]

Table 2: Base and Solvent Selection

Base (Equivalents)Solvent SystemTemperature (°C)NotesSource(s)
K₃PO₄ (2.0 - 3.0)Dioxane / H₂O (4:1) 100 - 110 °CRecommended Starting Point. A reliable combination for many challenging Suzuki couplings.[2]
Cs₂CO₃ (2.0 - 3.0)Dioxane or Toluene100 - 110 °CStronger base, can be very effective but may require anhydrous conditions.[13]
K₂CO₃ (2.0 - 3.0)DMF / H₂O100 - 120 °CCommon conditions, but DMF can be difficult to remove.[16]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. For substrates like this compound, the efficiency of each step is highly dependent on the choice of ligand and reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₃⁻ r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X + (HO)₂B-R² base Base Troubleshooting_Workflow start Reaction Start: Low Yield or No Reaction check_catalyst Is the catalyst system optimized for N-H heterocycles? start->check_catalyst check_byproducts Are there significant byproducts? (Debromination, Homocoupling) check_catalyst->check_byproducts Yes sol_catalyst Action: Switch to XPhos Pd G2 or a similar Buchwald system. check_catalyst->sol_catalyst No sol_degas Homocoupling? Action: Improve inert atmosphere technique. Thoroughly degas all solvents. check_byproducts->sol_degas Yes sol_ligand Debromination? Action: Use bulky ligand (XPhos). Consider adding extra free ligand. check_byproducts->sol_ligand Yes sol_boron Protodeboronation? Action: Use K-trifluoroborate or pinacol boronate ester. check_byproducts->sol_boron Yes check_base Review base and solvent. Is K₃PO₄ in Dioxane/H₂O being used? check_byproducts->check_base No significant byproducts sol_base Action: Screen bases. Try K₃PO₄ or Cs₂CO₃. check_base->sol_base No

Sources

Troubleshooting low yield in 5-Bromo-6-methylpyrimidin-4-OL reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and achieve higher, more consistent yields.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. The core challenge in its synthesis lies in the electrophilic substitution on a pyrimidine ring. Pyrimidines are inherently electron-deficient (π-deficient) aromatic systems, which makes them less reactive towards electrophiles compared to rings like benzene.[1] The success of the bromination hinges on the activating effects of the existing substituents and precise control over reaction conditions to prevent common side reactions. This guide provides a structured approach to troubleshooting these complexities.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction resulted in a very low yield, with a significant recovery of the 6-methylpyrimidin-4-ol starting material. What are the primary causes?

A1: Insufficient Reagent Activity or Sub-Optimal Reaction Conditions.

This is the most common issue and typically points to a reaction that has not proceeded to completion. The electrophilic bromination of an electron-deficient ring requires overcoming a significant activation energy barrier.

Underlying Causality:

The pyrimidine ring's two nitrogen atoms withdraw electron density, deactivating it towards electrophilic attack. While the hydroxyl (in its enol form) and methyl groups at positions 4 and 6 are activating, they may not be sufficient to drive the reaction forward without carefully chosen conditions.[1][2]

Troubleshooting Protocol:

  • Verify Reagent Integrity:

    • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3] However, it can degrade over time, especially if exposed to moisture or light. Use freshly opened or purified NBS for best results.

    • Molecular Bromine (Br₂): Ensure it has not been compromised by atmospheric moisture. Its concentration in solvents like acetic acid should be accurate.

  • Optimize the Solvent System:

    • Glacial Acetic Acid: This is a common and effective solvent. It not only dissolves the reactants but its acidic nature can protonate the pyrimidine ring, potentially increasing its reactivity, and can also help to polarize the Br-Br bond.[2]

    • Polar Aprotic Solvents (DMF, CH₃CN): Solvents like Dimethylformamide (DMF) or acetonitrile can be excellent alternatives, particularly when using NBS.[4][5] They help to solubilize the starting material and can facilitate the ionic mechanism of bromination.

  • Adjust Reaction Temperature and Time:

    • Many bromination reactions require heating to proceed at a reasonable rate.[1][2][6] If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) can dramatically improve the conversion rate.

    • Monitor the reaction by TLC or LC-MS. If the reaction stalls, extending the reaction time may be necessary.

  • Consider Catalysis:

    • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or iron(III) bromide (FeBr₃), can enhance the electrophilicity of the brominating agent.[4][7] This polarizes the bromine source, creating a more potent "Br⁺" equivalent that can attack the pyrimidine ring more effectively.

Q2: My crude product analysis (NMR/LC-MS) shows multiple product spots, making purification a major challenge. What are the likely side reactions?

A2: Over-Bromination or Side-Chain (Benzylic) Bromination.

The formation of multiple products indicates a loss of selectivity. This is often caused by overly harsh conditions or an incorrect choice of reagents for the desired transformation.

Underlying Causality:

  • Dibromination: If the newly formed 5-bromopyrimidine product is still sufficiently activated, it can react with a second equivalent of the brominating agent. This can sometimes lead to the formation of a 5,5-dibromo-dihydropyrimidine intermediate.[8]

  • Benzylic Bromination: The methyl group at C-6 is susceptible to free-radical bromination, especially when using NBS. This pathway is favored by the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light and results in the formation of 5-Bromo-6-(bromomethyl)pyrimidin-4-ol.[3][9]

Troubleshooting Protocol:

  • Strict Stoichiometric Control:

    • Use no more than 1.0 to 1.1 equivalents of the brominating agent.

    • Employ slow, dropwise, or portion-wise addition of the reagent. This prevents localized high concentrations that can promote over-bromination.[7]

  • Maintain Temperature Control:

    • Avoid excessive heating, which can lower selectivity. If dibromination is observed, try running the reaction at a lower temperature for a longer duration.

  • Suppress Radical Pathways (for Ring Bromination):

    • Conduct the reaction in the dark by wrapping the flask in aluminum foil.

    • Ensure your starting materials and solvent are free from peroxide impurities, which can initiate radical reactions.

    • When using NBS for ring bromination, polar solvents like DMF or acetic acid are preferred as they favor the electrophilic pathway over the radical pathway.[3]

Logical Flow for Troubleshooting Side Reactions

start Multiple Products Observed mass_check Check MS Data for M+2Br Peak start->mass_check dibromo Dibromination Suspected mass_check->dibromo Present benzylic Benzylic Bromination (C-6 Methyl Group) mass_check->benzylic Absent sol_dibromo1 Reduce Reagent (1.0 eq.) dibromo->sol_dibromo1 sol_dibromo2 Add Reagent Slowly dibromo->sol_dibromo2 sol_dibromo3 Lower Reaction Temp. dibromo->sol_dibromo3 sol_benzylic1 Run Reaction in Dark benzylic->sol_benzylic1 sol_benzylic2 Use Polar Solvent (e.g., DMF, Acetic Acid) benzylic->sol_benzylic2 sol_benzylic3 Avoid Radical Initiators benzylic->sol_benzylic3 SM 6-Methylpyrimidin-4-ol Product This compound SM->Product + 'Br+' (NBS or Br₂) (Desired Pathway) Side1 5,5-Dibromo Intermediate (Over-bromination) Product->Side1 + Excess 'Br+' (High Temp/Conc.) Side2 5-Bromo-6-(bromomethyl)pyrimidin-4-ol (Benzylic Bromination) Product->Side2 + NBS / Light (hν) (Radical Pathway)

Sources

Technical Support Center: Purification of 5-Aryl-6-Methylpyrimidin-4-ol Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-aryl-6-methylpyrimidin-4-ol products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high-purity compounds.

Troubleshooting Guide: Navigating Your Purification Challenges

The purification of 5-aryl-6-methylpyrimidin-4-ol derivatives can present several obstacles, from poor separation to low product recovery. This section provides a systematic approach to diagnosing and resolving these issues.

dot digraph "Troubleshooting_Purification" { graph [fontname = "Arial", fontsize = 12, labelloc="t", label="Troubleshooting Workflow for Pyrimidin-4-ol Purification", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname = "Arial", fontsize = 11, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [fontname = "Arial", fontsize = 10, color="#5F6368", penwidth=1.2];

// Nodes start [label="Start: Crude Product Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc_analysis [label="TLC Analysis\n(Multiple Solvent Systems)"]; issue_identification [label="Identify Primary Issue", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Issue Branches poor_separation [label="Poor Separation / Co-elution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing / Asymmetry", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_recovery [label="Low Recovery / No Product Elution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Poor Separation sol_sep1 [label="Optimize Mobile Phase\n- Gradient Elution\n- Change Solvent Ratios"]; sol_sep2 [label="Change Stationary Phase\n- Silica -> Alumina/C18\n- Different Polarity"]; sol_sep3 [label="Dry Loading vs. Wet Loading"];

// Solutions for Peak Tailing sol_tail1 [label="Add Modifier to Mobile Phase\n- Triethylamine (TEA) for basic compounds\n- Acetic/Formic Acid for acidic impurities"]; sol_tail2 [label="Check for Column Overload\n- Reduce Sample Concentration"]; sol_tail3 [label="Ensure Sample Solvent Compatibility"];

// Solutions for Low Recovery sol_rec1 [label="Assess Compound Stability on Silica\n- Run 2D TLC"]; sol_rec2 [label="Increase Mobile Phase Polarity Drastically"]; sol_rec3 [label="Consider Irreversible Adsorption\n- Switch to a different stationary phase (e.g., alumina)"];

// End Node end_node [label="Achieve >95% Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> tlc_analysis; tlc_analysis -> issue_identification;

issue_identification -> poor_separation [label="Rf values too close"]; issue_identification -> peak_tailing [label="Streaking/Tailing spots"]; issue_identification -> low_recovery [label="Baseline spot / No elution"];

poor_separation -> sol_sep1; sol_sep1 -> sol_sep2; sol_sep2 -> sol_sep3; sol_sep3 -> end_node;

peak_tailing -> sol_tail1; sol_tail1 -> sol_tail2; sol_tail2 -> sol_tail3; sol_tail3 -> end_node;

low_recovery -> sol_rec1; sol_rec1 -> sol_rec2; sol_rec2 -> sol_rec3; sol_rec3 -> end_node; } caption { label = "Troubleshooting workflow for pyrimidin-4-ol purification."; fontsize = 10; fontname = "Arial"; } end_dot

Frequently Asked Questions (FAQs)

Q1: My 5-aryl-6-methylpyrimidin-4-ol product is streaking badly on the silica gel column. What is the cause and how can I fix it?

A1: Peak tailing or streaking is a common issue with nitrogen-containing heterocycles like pyrimidinols.[1] This is often due to strong interactions between the basic nitrogen atoms in your compound and acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] These interactions can lead to non-ideal elution behavior.

Solutions:

  • Mobile Phase Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-2%.[4]

  • Column Deactivation: You can "deactivate" the silica gel by pre-flushing the packed column with a solvent system containing TEA before loading your sample.[4]

  • Stationary Phase Choice: If tailing persists, consider switching to a less acidic stationary phase, such as neutral alumina.[5]

Q2: I'm having trouble getting good separation between my product and a closely related impurity. What strategies can I employ to improve resolution?

A2: Achieving good resolution hinges on maximizing the selectivity between your target compound and the impurity.[5] The selectivity factor (α) is influenced by both the mobile and stationary phases.[5][6]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: Before changing the stationary phase, thoroughly explore different solvent systems. Use thin-layer chromatography (TLC) to screen various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).[7] The ideal system should give your product an Rf value of approximately 0.2-0.4.[7][8]

  • Gradient Elution: For complex mixtures, an isocratic (single solvent system) elution may not be sufficient.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of compounds with different polarities.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[5] The "like for like" principle suggests choosing a stationary phase with similar polarity characteristics to your sample components.[5] For pyrimidinol derivatives, which can be polar, options include:

    • Normal-Phase: Silica gel (most common), alumina (for acid-sensitive compounds), or diol-functionalized silica.[5]

    • Reverse-Phase (for preparative HPLC): C18 columns are a standard choice for less polar pyrimidinols, while polar-endcapped columns can offer better retention for more polar analogs.[9][10]

Q3: My product seems to be stuck on the column. I've tried increasing the polarity of the mobile phase, but recovery is still very low. What's happening?

A3: This issue can be due to several factors, including compound decomposition or irreversible adsorption.[11]

Troubleshooting Steps:

  • Assess Compound Stability: Pyrimidinols can be sensitive to the acidic nature of silica gel. To check for degradation, perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and elute it again in the same solvent. If new spots appear, your compound is likely degrading on the silica.[8][11]

  • Drastic Polarity Increase: If the compound is stable, you may need a much stronger mobile phase to elute it. Try a gradient that goes to a high percentage of a very polar solvent like methanol or even add a small amount of acetic acid to disrupt strong hydrogen bonding interactions.

  • Switch Stationary Phase: If degradation is confirmed or the compound is still retained, the interaction with silica is too strong. Switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.

Q4: What are some common impurities I should expect from the synthesis of 5-aryl-6-methylpyrimidin-4-ols, and how do I get rid of them?

A4: The synthesis of these compounds, often through reactions like the Biginelli reaction, can lead to specific side products. A common impurity is the N-acylurea, which arises from a competing reaction pathway.[12] Unreacted starting materials, such as the β-ketoester or the aryl aldehyde, may also be present.

Purification Strategy:

  • Flash Chromatography: This is the primary method for removing both starting materials and byproducts.[7] A well-optimized gradient elution on silica gel is typically sufficient. For example, starting with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the ethyl acetate concentration.

  • Recrystallization: After chromatography, recrystallization can be a highly effective final step to achieve high purity and obtain a crystalline solid.[7] Common solvents for pyrimidine derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane.[7][12]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for purifying 5-aryl-6-methylpyrimidin-4-ol products.

  • Solvent System Selection:

    • Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[8]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1][7][8]

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.

dot digraph "Flash_Chromatography_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc="t", label="Flash Chromatography Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname = "Arial", fontsize = 11, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [fontname = "Arial", fontsize = 10, color="#5F6368", penwidth=1.2];

// Nodes start [label="Start: Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="1. TLC Analysis\n(Select Solvent System)"]; packing [label="2. Column Packing\n(Silica Gel Slurry)"]; loading [label="3. Sample Loading\n(Dry or Wet Method)"]; elution [label="4. Elution\n(Isocratic or Gradient)"]; collection [label="5. Fraction Collection"]; analysis [label="6. TLC Analysis of Fractions"]; combine [label="7. Combine Pure Fractions"]; evaporation [label="8. Solvent Evaporation"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> tlc; tlc -> packing; packing -> loading; loading -> elution; elution -> collection; collection -> analysis; analysis -> combine; combine -> evaporation; evaporation -> end_node; } caption { label = "Workflow for flash column chromatography."; fontsize = 10; fontname = "Arial"; } end_dot

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or when very high purity (>99%) is required, preparative HPLC is the method of choice.

  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase (e.g., Water/Acetonitrile or Water/Methanol with 0.1% formic acid or TFA as a modifier).

  • Sample Preparation:

    • Dissolve the partially purified sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[10]

  • Chromatographic Conditions:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample. The injection volume will depend on the column size and sample concentration.

    • Run a gradient elution that effectively separates the target compound from impurities.[14]

  • Fraction Collection:

    • Use an automated fraction collector triggered by UV absorbance at the appropriate wavelength.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase and obtain the final product.

Data Summary

The following table provides a general guideline for selecting chromatographic conditions. Optimal parameters must be determined empirically for each specific compound.

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reverse Phase)
Stationary Phase Silica Gel (standard), Alumina (for acid-sensitive compounds)[5]C18, C8, Phenyl-Hexyl[15]
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/Methanol[7]Water/Acetonitrile, Water/Methanol[16]
Modifier 0.5-2% Triethylamine (for basic compounds)[4]0.1% Formic Acid or Trifluoroacetic Acid
Typical Loading 1-10% of silica gel weightDependent on column dimensions and resolution
Primary Use Bulk purification after synthesisHigh-purity polishing, impurity isolation[14]

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Restek. (2019). Choosing Your LC Stationary Phase.
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • Phenomenex. (n.d.). GC Technical Tip.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • ResearchGate. (2017). How to improve peak shape in Supercritical Fluid Chromatography?.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • LCGC International. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 271-286.

Sources

Preventing dehalogenation of 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that unexpected side reactions can be a significant hurdle in research. One of the most common challenges encountered with this and similar heteroaryl halides is undesired dehalogenation, particularly during palladium-catalyzed cross-coupling reactions.

This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize or eliminate this byproduct, thereby improving your reaction yields and simplifying purification.

Part 1: FAQs - Understanding the Root Cause of Dehalogenation

Before troubleshooting, it's crucial to understand the underlying mechanism of the problem.

Q1: What is dehalogenation and why does it occur during my cross-coupling reaction?

A1: Dehalogenation is a side reaction where the bromine atom on your pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 6-methylpyrimidin-4-ol. In the context of palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira), this is often called reductive dehalogenation. It competes directly with your desired carbon-carbon bond formation.

The root cause lies within the catalytic cycle. After the initial oxidative addition of your this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. Ideally, it undergoes transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) followed by reductive elimination to give your desired product. However, several factors can divert this intermediate down a dehalogenation pathway. Common sources for the hydride (H-) that replaces the bromine include solvents (like alcohols), bases, or even the organoboron reagent itself.[1][2]

Q2: Which reaction parameters have the biggest impact on dehalogenation?

A2: The choice of catalyst, ligand, base, and solvent are all critically interlinked and can significantly influence the prevalence of dehalogenation.[1][3]

  • Ligand: The ligand bound to the palladium center is paramount. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[4]

  • Base: The strength and type of base are crucial. Strong bases, especially alkoxides, can sometimes promote dehalogenation.[1] Weaker inorganic bases are often a better choice.

  • Solvent: Protic solvents, especially alcohols, can act as hydride donors and should be used with caution. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][5]

  • Temperature: Higher temperatures can sometimes accelerate side reactions. Optimizing for the lowest effective temperature is recommended.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section addresses specific issues you might encounter in the lab.

Q3: I'm running a Suzuki-Miyaura coupling and my main product is the dehalogenated 6-methylpyrimidin-4-ol. What's my first step?

A3: The first and most impactful change is to re-evaluate your catalyst system, specifically the ligand. Standard ligands like triphenylphosphine (PPh₃) can be prone to promoting dehalogenation with electron-deficient heteroaryl halides like yours.

Recommended Action: Switch to a bulkier, more electron-rich biaryl phosphine ligand.[1][6] Ligands such as SPhos, XPhos, or RuPhos are designed to promote the crucial reductive elimination step, which forms your desired C-C bond, making it kinetically favored over the dehalogenation pathway.[1][4]

Q4: I've changed my ligand, but dehalogenation is still a significant issue. What should I try next?

A4: Your base is the next most likely culprit. If you are using a strong base like sodium ethoxide (NaOEt) or sodium tert-butoxide (NaOtBu), these can be problematic.[7]

Recommended Action: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to promote reductive dehalogenation.[1]

Q5: My reaction is being run in a methanol/water mixture. Could this be the problem?

A5: Absolutely. Alcohols can be a source of hydrides, directly contributing to the formation of the dehalogenated byproduct.[2] While some water is often necessary for the transmetalation step in Suzuki coupling, an excess or the presence of alcohol solvents can be detrimental.

Recommended Action: Change to an aprotic solvent system.[1] A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a standard and effective choice for Suzuki reactions. Ensure your solvents are properly degassed to remove oxygen, which can degrade the catalyst.

Workflow Diagram: Troubleshooting Dehalogenation in Suzuki Coupling

The following diagram outlines a logical troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Step 1: Catalyst/Ligand Optimization cluster_2 Step 2: Base Optimization cluster_3 Step 3: Solvent Optimization cluster_4 Outcome Start High Dehalogenation Observed in Suzuki Rxn Ligand Switch from PPh3 to Bulky Biarylphosphine (e.g., XPhos, SPhos) Start->Ligand Check1 Problem Solved? Ligand->Check1 Base Switch from Strong Base (e.g., NaOtBu) to Weaker Base (e.g., K3PO4) Check1->Base No Success Successful Coupling: High Yield of Desired Product Check1->Success Yes Check2 Problem Solved? Base->Check2 Solvent Switch from Protic (e.g., MeOH) to Aprotic Solvent (e.g., Dioxane) Check2->Solvent No Check2->Success Yes Check3 Problem Solved? Solvent->Check3 Check3->Success Yes Consult Persistent Issue: Consider Alternative Rxn (e.g., Stille, Negishi) Check3->Consult No

Caption: A step-by-step guide to troubleshooting dehalogenation.

Q6: I'm performing a Sonogashira coupling and observing dehalogenation. Are the solutions similar?

A6: Yes, the principles are very similar as it is also a palladium-catalyzed reaction.[8] Dehalogenation can occur, especially if the reaction is sluggish.[9] For Sonogashira reactions, ensuring an efficient coupling is key.

Recommended Action:

  • Catalyst Choice: Use a robust palladium catalyst, often in combination with a copper(I) co-catalyst like CuI.[10]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard and generally works well. It serves both as the base and often as the solvent.[8]

  • Conditions: Ensure you are using strictly anaerobic (oxygen-free) conditions, as oxygen can lead to catalyst decomposition and unwanted side reactions like alkyne homocoupling.

Part 3: Optimized Protocols and Data

To provide a practical starting point, here is a recommended protocol for a Suzuki-Miyaura coupling reaction optimized to minimize dehalogenation.

Recommended Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (5:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add the Pd₂(dba)₃ and XPhos, and then add the required volume of the dioxane/water solvent mixture. Stir for 5 minutes until the catalyst system is dissolved.

  • Transfer the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Dehalogenation

The following table summarizes the expected outcomes based on different experimental choices, compiled from literature insights.[1][5][7]

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand PPh₃XPhos, SPhos, or other biaryl phosphinesBulky, electron-rich ligands accelerate C-C reductive elimination.[4]
Base NaOtBu, K₂CO₃ (in some cases)K₃PO₄, Cs₂CO₃Milder, non-nucleophilic bases are less likely to act as hydride sources.[1]
Solvent Alcohols (MeOH, EtOH), DMFDioxane, Toluene, THF (aprotic solvents)Aprotic solvents do not readily donate hydrides to the catalytic cycle.[5]
Temperature > 120 °C80 - 100 °CLower temperatures can disfavor side reactions relative to the desired pathway.
Mechanism Diagram: Competing Pathways in Catalysis

This diagram illustrates the critical step in the catalytic cycle where the reaction can proceed towards the desired product or the dehalogenated byproduct.

Caption: The catalytic cycle showing the branch point leading to either the desired product or the dehalogenated byproduct.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • National Center for Biotechnology Information. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ACS Figshare. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • PubMed. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2025). Reductive Elimination of Aryl Halides from Palladium(II) | Request PDF.
  • Unspecified Source. (n.d.). Phosphine Ligands.
  • ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
  • American Elements. (n.d.). This compound.
  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • MDPI. (n.d.). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives†.
  • PubMed. (n.d.). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide for navigating the complexities of cross-coupling reactions with 5-bromopyrimidine substrates. This technical support center is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges through a series of frequently asked questions and a detailed troubleshooting guide, grounding our advice in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of 5-bromopyrimidines and the strategic selection of catalytic systems.

Q1: What makes 5-bromopyrimidine a challenging substrate for cross-coupling reactions?

A1: The primary challenge stems from the pyrimidine ring itself. The nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalyst and stalling the reaction.[1][2][3] This is particularly problematic for 2-halopyridines and pyrimidines, where the nitrogen is in close proximity to the reaction site.[2][3] Consequently, catalyst systems must be robust enough to overcome this inhibitory effect.

Q2: How do I choose the right cross-coupling reaction for my desired transformation?

A2: The choice of reaction is dictated by the type of bond you intend to form. The three most common palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds. This is ideal for synthesizing biaryl compounds or introducing alkyl groups. Your coupling partner will be a boronic acid or a boronate ester.[4][5]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds. This is the premier method for coupling primary or secondary amines to the pyrimidine ring.[6][7]

  • Sonogashira Coupling: For forming carbon-carbon triple bonds (C≡C) . This reaction couples 5-bromopyrimidine with a terminal alkyne and is a key transformation for introducing alkynyl moieties into drug candidates.[8]

Q3: What is the general principle for selecting a palladium catalyst and ligand for 5-bromopyrimidine?

A3: The guiding principle is to use a catalytic system that favors the desired reaction pathway (oxidative addition, reductive elimination) while minimizing catalyst inhibition by the pyrimidine nitrogen.[2] This is almost universally achieved by using bulky, electron-rich phosphine ligands .[5][9][10]

  • Why bulky? Steric hindrance from the ligand physically shields the palladium center, preventing the pyrimidine's nitrogen atom from coordinating and deactivating the catalyst.[2][3]

  • Why electron-rich? These ligands enhance the electron density on the palladium(0) center, which promotes the rate-limiting oxidative addition step with the C-Br bond.[10]

Commonly successful ligands that fit this description include biarylphosphine ligands like XPhos, SPhos, RuPhos, and BrettPhos .[2][9] For Suzuki couplings, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂ , is also a highly effective and reliable catalyst.[11]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent are not passive components; they are critical parameters that dictate reaction success.[2][12]

  • Base: The base's role is multifaceted, including activating the coupling partner (e.g., in Suzuki reactions) and facilitating the regeneration of the Pd(0) catalyst.[13][14]

    • Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but may be incompatible with base-sensitive functional groups.[6][12]

    • Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance and are frequently used in Suzuki and Buchwald-Hartwig reactions, though they may require higher temperatures.[6][12][15]

  • Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[12] Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[6] Common choices include 1,4-dioxane, toluene, and THF .[6][12] For Suzuki couplings, aqueous mixtures (e.g., dioxane/water) are often necessary to facilitate the transmetalation step.[4][9]

Part 2: Catalyst & Conditions Quick Reference

The following table summarizes recommended starting conditions for the most common coupling reactions involving 5-bromopyrimidine. These should serve as a robust starting point for your optimization efforts.

Reaction Type Desired Bond Typical Pd Precatalyst Recommended Ligand Typical Base Solvent System Temp. (°C)
Suzuki-Miyaura C–CPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, or dppfK₃PO₄, K₂CO₃, Cs₂CO₃[4][9]1,4-Dioxane/Water (4:1)[9]80–110[6]
Buchwald-Hartwig C–NPd₂(dba)₃ or Pd(OAc)₂XPhos, BINAP, BrettPhos[6]NaOtBu, K₃PO₄, Cs₂CO₃[6][15]Toluene, 1,4-Dioxane[6][12]80–110[6]
Sonogashira C–C (alkyne)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (often part of precatalyst)Et₃N, DIPEA[8][16]DMF, THF[8][17]RT–80[6][17]
Heck C–C (alkene)Pd(OAc)₂PPh₃ or NHC Ligands[18][19]Et₃N, K₂CO₃[18]DMF, Acetonitrile[17][20]80–120[18]

Part 3: Troubleshooting Guide

This guide is structured to address specific, common problems encountered during the cross-coupling of 5-bromopyrimidines.

Issue 1: Low or No Conversion to Product

This is the most frequent issue, often pointing to a problem with the catalytic cycle's initiation or propagation.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is highly sensitive to oxygen. Improper handling or storage of the palladium precatalyst or ligand can lead to oxidation and inactivity.

    • Solution:

      • Use High-Quality Reagents: Ensure the palladium precursor and ligand are fresh and have been stored correctly under an inert atmosphere.[12]

      • Ensure Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 30 minutes.[22] Assemble the reaction under a positive pressure of an inert gas.[6]

  • Potential Cause 2: Catalyst Inhibition/Deactivation. As discussed in the FAQs, the pyrimidine nitrogen is a likely culprit. You may observe the reaction mixture turning black as palladium metal crashes out of solution ("palladium black"), a visual sign of catalyst death.[1]

    • Solution:

      • Switch to a Bulkier Ligand: If you are using a less bulky ligand like PPh₃ for a Suzuki or Buchwald-Hartwig reaction, switch to a state-of-the-art biarylphosphine ligand like XPhos or SPhos to sterically hinder pyridine coordination.[2][9]

      • Increase Catalyst/Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation to provide the desired product.[8]

  • Potential Cause 3: Sub-optimal Temperature. The oxidative addition of the C-Br bond to palladium is often the rate-determining step and requires thermal energy.[2]

    • Solution: Cautiously increase the reaction temperature in 10 °C increments.[12] For stubborn couplings, temperatures up to 120 °C may be required.[23] Microwave irradiation can also be an effective method for rapid heating and improved yields.[9]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates competing reaction pathways are occurring.

  • Side Product 1: Hydrodehalogenation (Replacement of -Br with -H). This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with its partner.

    • Causality & Solution: This is often promoted by high temperatures or certain bases.[12]

      • Lower the Reaction Temperature: If conversion is acceptable at a lower temperature, reducing the heat can minimize this side reaction.[12]

      • Optimize the Base: Using a weaker or different class of base (e.g., switching from NaOtBu to K₃PO₄) can sometimes suppress hydrodehalogenation.[12]

  • Side Product 2: Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira). This leads to the formation of biaryl (from Ar-B(OH)₂) or diyne (from R-C≡C-H) impurities.

    • Causality & Solution: This is typically caused by the presence of oxygen, which can facilitate these unwanted pathways.[2] In Sonogashira coupling, it is known as Glaser coupling and is promoted by excess copper catalyst.[8]

      • Rigorous Degassing: Ensure your reaction setup is scrupulously free of oxygen.[2]

      • Minimize Copper (Sonogashira): Use the lowest effective amount of the copper(I) co-catalyst (e.g., CuI). Slow addition of the alkyne can also help.[8]

  • Side Product 3: Protodeboronation (Suzuki). The boronic acid coupling partner degrades back to the corresponding arene before it can participate in the catalytic cycle.

    • Causality & Solution: This is often an issue with heteroaryl boronic acids and is facilitated by aqueous basic conditions.[2]

      • Use Boronate Esters: Pinacol boronate esters (Bpin) are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[2]

      • Use Anhydrous Conditions (if possible): While some water is often beneficial, excessive water can accelerate this side reaction.

Catalyst Selection and Troubleshooting Workflow

The following diagram provides a logical workflow for selecting a starting point and troubleshooting common issues.

Caption: Decision workflow for catalyst selection and troubleshooting.

Part 4: Standard Experimental Protocols

The following are generalized, step-by-step protocols that serve as a reliable starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-bromopyrimidine (1.0 equiv) with an arylboronic acid (1.2 equiv).

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[4]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.[9]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen three times.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[4][9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 5-bromopyrimidine is consumed (typically 12-24 hours).[4][9]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 5-bromopyrimidine (1.0 equiv) with a primary or secondary amine (1.2 equiv).

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (3 cycles).[6]

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL).[6] Then, add 5-bromopyrimidine (1.0 mmol) followed by the amine (1.2 mmol) via syringe.[6]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oxid L₂Pd(II)(Ar)(X) pd0->pd2_oxid Ar-X (5-Bromopyrimidine) label_oa Oxidative Addition pd2_trans L₂Pd(II)(Ar)(R) pd2_oxid->pd2_trans R-M (Coupling Partner) label_tm Transmetalation pd2_trans->pd0 Ar-R (Product) label_re Reductive Elimination

Caption: A generalized palladium cross-coupling catalytic cycle.

References

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. (2025). BenchChem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). BenchChem.
  • Screening of palladium catalysts for the Suzuki coupling of... (2012).
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (2025). BenchChem.
  • Sonogashira troubleshooting help needed. (2020). Reddit r/Chempros. [Link]
  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. (2025). BenchChem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit r/Chempros. [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
  • Heck Coupling. NROChemistry. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros. [Link]
  • Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). BenchChem.

Sources

Managing impurities in the synthesis of 5-Bromo-6-methylpyrimidin-4-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-6-methylpyrimidin-4-ol Derivatives

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound and its derivatives. These halogenated pyrimidines are pivotal building blocks in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to generate novel molecular entities.[1][2] However, their synthesis is not without challenges, and achieving high purity is paramount for the success of subsequent downstream applications and the integrity of biological data.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to deep-dive troubleshooting guides, all grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate during the synthesis of this compound?

A1: Impurities typically arise from three main sources: incomplete reactions, over-reactions, and side reactions. Based on the common synthetic route involving the bromination of 6-methylpyrimidin-4-ol, you should be vigilant for the following species:

  • Unreacted Starting Material: Significant presence of 6-methylpyrimidin-4-ol due to incomplete bromination.

  • Over-brominated Products: Di- or even tri-brominated species can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[2]

  • Isomeric Byproducts: Depending on the precursors, minor isomers may form.

  • Hydrolyzed or Degraded Products: The pyrimidine ring can be susceptible to degradation under harsh acidic or basic conditions used during the reaction or work-up.

  • Residual Reagents & Solvents: Brominating agents (e.g., N-Bromosuccinimide, Bromine) and solvents (e.g., Nitrobenzene, Acetonitrile) can be carried through if the work-up and purification are inadequate.[1]

Q2: Which analytical methods are most effective for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate the target compound from starting materials and byproducts, providing accurate quantification (e.g., Purity ≥98% Min).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks seen in the HPLC chromatogram. The mass-to-charge ratio (m/z) provides the molecular weight of potential impurities, allowing for rapid structural elucidation (e.g., identifying a +78/80 amu shift indicative of an additional bromine atom).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can reveal the presence of impurities if they are present in significant quantities (>1-5%). For instance, the disappearance of the C5-H proton signal in the ¹H NMR spectrum is a key indicator of successful bromination.

  • Thin Layer Chromatography (TLC): An invaluable and rapid technique for real-time reaction monitoring to ensure the reaction has gone to completion, preventing unnecessary side reactions.[1]

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameCommon CauseKey Analytical Signature (LC-MS)¹H NMR Indication
6-methylpyrimidin-4-olIncomplete Reaction[M+H]⁺ at m/z corresponding to starting materialPresence of a singlet peak for the C5-H proton.
5,X-Dibromo-6-methylpyrimidin-4-olOver-bromination[M+H]⁺ at m/z ~78/80 higher than the productAbsence of the C5-H proton; other aromatic signals may shift.
Solvent Adducts (e.g., Acetonitrile)High-temperature reaction[M+H]⁺ corresponding to Product + Solvent fragmentComplex changes in the aromatic region; requires careful analysis.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, providing not just a solution, but the reasoning behind it.

Guide 1: Issue of Incomplete Bromination

Q: My HPLC and NMR analyses show a significant amount of unreacted 6-methylpyrimidin-4-ol in my crude product. I've already run the reaction for several hours. How can I drive the reaction to completion?

A: This is a frequent challenge. The pyrimidine ring is an electron-deficient heteroaromatic system, which makes electrophilic substitution like bromination inherently more difficult than on electron-rich rings like benzene.[1] Simply extending the reaction time is often not the most effective solution and can lead to degradation. Here’s a systematic approach to improve conversion:

1. Re-evaluate Your Brominating Agent and Stoichiometry: The choice and amount of brominating agent are critical.

  • Molecular Bromine (Br₂): This is a powerful brominating agent but can be aggressive. It often requires elevated temperatures (e.g., 125–135°C) and an inert solvent like nitrobenzene.[1][4] Ensure you are using at least 1.0 equivalent. A slight excess (1.05-1.1 eq.) can help drive the reaction, but must be carefully controlled to avoid over-bromination.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative, often used at lower temperatures (e.g., 0°C to room temperature) in solvents like acetonitrile.[1] If conversion is low, ensure the NBS is of high purity, as it can degrade over time.

2. Optimize Reaction Conditions:

  • Temperature: For Br₂-based brominations, maintaining a stable, elevated temperature is crucial for success.[4] For NBS reactions, if room temperature is ineffective, a modest increase in temperature (e.g., to 40-50°C) can significantly increase the reaction rate.

  • Catalysis: For challenging substrates, the addition of a Lewis acid or a radical initiator can enhance the efficiency of bromination. For example, Lewis acids can enhance the electrophilicity of the bromine source.[5]

3. Implement In-Process Reaction Monitoring: You cannot optimize what you cannot measure. Use TLC or rapid LC-MS analysis to track the disappearance of the starting material.

Caption: Workflow for reaction optimization.

  • Prepare the TLC Plate: Use a standard silica gel plate.

  • Choose a Solvent System: A mixture of Ethyl Acetate/Hexanes or Dichloromethane/Methanol is often a good starting point. The goal is to achieve good separation between your starting material (more polar) and your product (less polar).

  • Spot the Plate: Apply a small spot of your starting material as a reference, and a spot of the reaction mixture.

  • Develop and Visualize: Run the plate in the chosen solvent system and visualize under a UV lamp (254 nm).

  • Analyze: The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Guide 2: Problem of Over-Bromination

Q: My LC-MS analysis shows a significant peak with a mass corresponding to a di-brominated product. How do I prevent this side reaction?

A: The formation of di-brominated species is a classic example of a consecutive reaction where the desired product reacts further. This occurs when the reaction conditions are too forcing or when a localized excess of the brominating agent is present.

1. Control Reagent Stoichiometry: This is the most critical factor. Do not use a large excess of the brominating agent. Start with 1.0 equivalent and increase only marginally if needed, based on reaction monitoring.

Table 2: Effect of Brominating Agent Stoichiometry on Product Profile
NBS EquivalentsApprox. Yield of Mono-bromo ProductApprox. Yield of Di-bromo Impurity
1.085-90%< 2%
1.2>95% (but risk increases)5-10%
1.5~90% (product loss)> 15-20%
Note: Values are illustrative and depend on specific substrate and conditions.

2. Modify Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a slow, dropwise addition of a solution.[1][4] This maintains a low, steady concentration of the electrophile, favoring the mono-bromination of the more reactive starting material over the less reactive product.

G cluster_legend Legend SM 6-Methylpyrimidin-4-ol P This compound (Product) SM->P + Br+ (k1) IMP 5,X-Dibromo Impurity P->IMP + Br+ (k2, slower) Desired Desired Product Impurity Impurity

Caption: Kinetic pathway of bromination.

  • Setup: Dissolve the 6-methylpyrimidin-4-ol in the chosen solvent (e.g., Acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C in an ice bath.[1]

  • Reagent Preparation: Dissolve 1.05 equivalents of NBS in the same solvent and load it into the addition funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred pyrimidine solution over a period of 30-60 minutes.[4]

  • Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, proceed immediately to the work-up. Do not let the reaction stir for extended periods after completion.

  • Quench: Quench the reaction by adding a mild reducing agent solution (e.g., sodium thiosulfate) to destroy any excess NBS.

Guide 3: Purification and Isolation Challenges

Q: My crude product is an intractable solid and I'm getting poor recovery from recrystallization. What is a reliable method for purification?

A: this compound derivatives can have poor solubility in common organic solvents, making purification challenging. If direct recrystallization is failing, a systematic approach is needed.

1. Systematic Solvent Screening for Recrystallization: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Table 3: Recommended Solvents for Recrystallization Screening
SolventPolarityComments
Ethanol / MethanolHighOften good for polar pyrimidinols. May require a hot filtration step.
IsopropanolMedium-HighCan provide good recovery with lower solubility than Methanol.
AcetonitrileMediumA good choice if it wasn't the reaction solvent.
Ethyl AcetateMediumGood for less polar impurities; product may have low solubility.
WaterVery HighCan be effective, especially for adjusting pH to precipitate the product.
TolueneLowUseful for precipitating polar compounds from a more soluble solvent mixture.

2. When Recrystallization Fails: Column Chromatography: Chromatography is the most powerful method for separating closely related impurities.

  • Select Adsorbent: Standard silica gel (60 Å, 230-400 mesh) is usually effective.

  • Choose Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50-100%) is a common starting point. Use TLC to find the optimal solvent system that gives good separation (Rf of product ~0.3-0.4).

  • Prepare the Column: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the column. This prevents band broadening.

  • Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Vertex AI Search Result[7] Pyrimidine Synthesis and Degrad
  • Vertex AI Search Result[1] Application Notes and Protocols for the Bromin
  • Vertex AI Search Result[4] Process for bromination of pyrimidine.
  • Vertex AI Search Result[5] Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.
  • Vertex AI Search Result[6] Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Elsevier Ltd.
  • Vertex AI Search Result[8] An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • Vertex AI Search Result[2] Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Request PDF.
  • Vertex AI Search Result[3] Specifications of this compound. Capot Chemical.
  • Vertex AI Search Result[9] Synthesis of 6-bromo-4-iodoquinoline.

Sources

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your virtual application scientist, I will walk you through the nuances of base and solvent selection to ensure your reactions are successful, reproducible, and high-yielding.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when working with heteroaromatic substrates like 5-bromopyrimidine, specific challenges can arise. The electron-deficient nature of the pyrimidine ring and the presence of Lewis basic nitrogen atoms can significantly influence the reaction's outcome.[3] This guide provides field-proven insights and systematic approaches to navigate these challenges.

Troubleshooting Guide: Addressing Common Issues in 5-Bromopyrimidine Suzuki Reactions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Question 1: My reaction is giving a low yield or failing completely. What are the most likely causes related to the base and solvent?

Answer:

Low yields in 5-bromopyrimidine Suzuki couplings can often be traced back to suboptimal base or solvent selection. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Base Strength or Solubility: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the rate-limiting transmetalation step.[4][5] If the base is too weak or does not have adequate solubility in the reaction medium, this activation will be inefficient.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6][7] These are often more effective for heteroaryl couplings.

      • Improve Base Solubility: The addition of water to aprotic organic solvents (e.g., 1,4-dioxane/water, toluene/water) can significantly improve the solubility of inorganic bases and accelerate the reaction.[6][8] A typical ratio is 4:1 to 10:1 organic solvent to water.[8]

      • Consider an Organic Base: In some cases, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be effective, particularly if your substrate is sensitive to hydrolysis.[6] However, inorganic bases are generally preferred for their robustness.

  • Inappropriate Solvent Choice: The solvent plays a critical role in dissolving the reactants, stabilizing the palladium catalyst, and influencing the reaction mechanism.[9][10]

    • Troubleshooting Steps:

      • Screen Different Solvents: A screen of solvents is often the best approach.[2] Common choices include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[2][11] For 5-bromopyrimidine, solvent systems like 1,4-dioxane/water or DME/water are excellent starting points.[7][8][12]

      • Ensure Reagent Solubility: If your boronic acid or 5-bromopyrimidine has poor solubility in the chosen solvent, the reaction will be slow. A solvent mixture may be necessary to achieve homogeneity.

      • Degas Your Solvent: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[13][14] Always ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[13][15]

Question 2: I am observing significant amounts of a side product that appears to be the debrominated pyrimidine. How can I prevent this?

Answer:

The formation of pyrimidine as a byproduct is likely due to a dehalogenation side reaction. This occurs when the palladium intermediate, after oxidative addition to 5-bromopyrimidine, undergoes a reaction that replaces the pyrimidyl group with a hydride.

  • Potential Hydride Sources and Prevention Strategies:

    • Solvent: Some solvents, particularly alcohols, can act as hydride sources. If you are using an alcohol as a solvent or co-solvent and observing dehalogenation, consider switching to an aprotic solvent system.

    • Base: Certain bases or impurities within the base can contribute to dehalogenation. Using a high-purity, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[16]

    • Boronic Acid: The boronic acid itself or impurities within it can sometimes be a source of hydrides.[16] Ensure you are using high-purity boronic acid.

Question 3: My main impurity is the homocoupled product of my boronic acid. What is causing this and how can I minimize it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, especially if the transmetalation step is slow.[17]

  • Causes and Mitigation Strategies:

    • Slow Transmetalation: If the activation of the boronic acid is inefficient, it can react with itself.

      • Optimize the Base: Ensure your base is strong enough and sufficiently soluble to promote the formation of the boronate species. K₃PO₄ is often a good choice.[6]

    • Inefficient Oxidative Addition: If the oxidative addition of 5-bromopyrimidine to the palladium catalyst is slow, the concentration of the active Pd(0) catalyst available to react with the boronic acid is higher, favoring homocoupling.

      • Ligand Choice: Using bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the oxidative addition and subsequent steps of the catalytic cycle.[6]

    • Stoichiometry: Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in the Suzuki reaction?

A1: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5] This "ate" complex is more readily able to transfer its organic group to the palladium center, displacing the halide and forming the diorganopalladium(II) intermediate that precedes reductive elimination.[18]

Q2: How do I choose between a strong and a weak base?

A2: The choice depends on the reactivity of your substrates and their sensitivity to the reaction conditions.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are generally more effective for less reactive aryl bromides and chlorides, including heteroaryl halides like 5-bromopyrimidine.[6] They promote faster formation of the boronate complex.

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃, KF): These can be sufficient for more reactive aryl iodides and bromides. They are also a good choice if your starting materials or product contain base-sensitive functional groups.[5]

Q3: What are the advantages and disadvantages of common solvents for 5-bromopyrimidine Suzuki reactions?

A3: The ideal solvent or solvent system will dissolve all reactants and facilitate the catalytic cycle.

Solvent SystemAdvantagesDisadvantages
1,4-Dioxane/Water Excellent solvating power for a wide range of substrates and inorganic bases. Generally high yielding.[6]High boiling point can make removal difficult. Peroxide formation risk.
Toluene/Water Good for many substrates. Easy to remove due to azeotroping with water.May have lower solvating power for polar substrates and bases compared to dioxane.
DMF Highly polar, excellent solvating power.[2]High boiling point. Can sometimes participate in side reactions.
THF/Water Good solvating properties, lower boiling point than dioxane.Lower boiling point may require longer reaction times or sealed vessel reactions.
Ethanol/Water A "greener" solvent option.[19]Can lead to dehalogenation side reactions. May not be suitable for all substrates.

Q4: I am observing protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[20] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be exacerbated by high temperatures and the presence of water.[3][20]

  • Prevention Strategies:

    • Use Fresh Boronic Acid: Boronic acids can degrade upon storage. Use fresh, high-purity reagents.

    • Anhydrous Conditions: While water is often beneficial for dissolving the base, in cases of severe protodeboronation, you might consider anhydrous conditions with a soluble organic base or a base like KF.[5]

    • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation and can be used as "slow-release" sources of the boronic acid.[20][21]

    • Optimize Temperature: Avoid excessively high reaction temperatures. A temperature screen from 80 °C to 110 °C is a good starting point.[6][8]

Experimental Protocols

General Protocol for a 5-Bromopyrimidine Suzuki Reaction

This protocol provides a robust starting point for the Suzuki coupling of 5-bromopyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[7][8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8][22]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-5 mol%).[7]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the 5-bromopyrimidine.[6][8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Screening Bases and Solvents

A systematic screening process is the most efficient way to optimize your reaction conditions.[2]

  • Setup: Arrange a parallel array of reaction vials (e.g., in a heating block).

  • Reagent Addition: To each vial, add 5-bromopyrimidine (1.0 equiv.) and the boronic acid (1.2 equiv.).

  • Variable Addition:

    • To screen bases, add a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 equiv. each) to separate vials, keeping the solvent system (e.g., 1,4-dioxane/water 4:1) constant.

    • To screen solvents, add the optimal base from the previous screen to each vial, and then add a different degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water, DMF, THF/water) to each.

  • Catalyst Addition: Add the same palladium catalyst and ligand system to each vial under an inert atmosphere.

  • Reaction and Analysis: Heat all vials to the same temperature (e.g., 100 °C) for a set amount of time (e.g., 12 hours). Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the yield of the desired product and the formation of byproducts.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetal_label Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim_label Reductive Elimination RedElim Reductive Elimination Product R¹-R² Boronate [R²-B(OH)₃]⁻ M⁺ Boronate->Transmetal_label Base_Activation Base (MOH) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Aryl_Halide R¹-X (5-Bromopyrimidine) OxAdd_label Oxidative Addition Aryl_Halide->OxAdd_label RedElim_label->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Decision Workflow for Base and Solvent Optimization

This workflow provides a logical pathway for selecting the optimal base and solvent for your 5-bromopyrimidine Suzuki reaction.

Optimization_Workflow Start Start: 5-Bromopyrimidine Suzuki Coupling Initial_Conditions Initial Conditions: Base: K₃PO₄ Solvent: 1,4-Dioxane/H₂O (4:1) Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Start->Initial_Conditions Run_Reaction Run Reaction at 80-100 °C Initial_Conditions->Run_Reaction Analyze Analyze Yield & Purity (LCMS/NMR) Run_Reaction->Analyze High_Yield High Yield (>80%)? Analyze->High_Yield Success Reaction Optimized High_Yield->Success Yes Troubleshoot Troubleshoot Low Yield / Impurities High_Yield->Troubleshoot No Check_Side_Products Identify Side Products: Protodeboronation? Dehalogenation? Homocoupling? Troubleshoot->Check_Side_Products Screen_Bases Screen Bases: Cs₂CO₃, K₂CO₃, Na₂CO₃ Check_Side_Products->Screen_Bases Low Conversion Screen_Solvents Screen Solvents: Toluene/H₂O, DMF, THF/H₂O Check_Side_Products->Screen_Solvents Solubility Issues Re_Analyze Re-run with Best Conditions & Analyze Screen_Bases->Re_Analyze Screen_Solvents->Re_Analyze Re_Analyze->High_Yield

Caption: A decision tree for troubleshooting and optimizing reaction conditions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Al-Masum, M., & Islam, M. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2788.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 88, 100-107.
  • Knapp, D. M., et al. (2015). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(3), 572-575.
  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Hazari, N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Scott, J. K., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 10949-10965.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Smith, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1694-1697.
  • Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(51), 12837-12841.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Hazari, N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Chegg. (2022). Question: What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2256.

Sources

Technical Support Center: Overcoming Poor Reactivity of 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we will dissect the root causes of its low reactivity and provide actionable, field-proven strategies to achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the chemistry of this compound.

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The poor reactivity of this substrate is a multifactorial issue stemming from a combination of electronic effects and, most critically, tautomerism.

  • Electronic Nature: The pyrimidine ring is inherently electron-deficient (a π-deficient heterocycle). While this typically enhances the reactivity of aryl halides towards oxidative addition with a palladium(0) catalyst, the presence of an oxygen atom at the 4-position complicates this picture.[1]

  • Tautomerism: The most significant factor is the keto-enol tautomerism. This compound exists in equilibrium with its more stable keto tautomer, 5-Bromo-6-methyl-pyrimidin-4(3H)-one.[2][3] This keto form predominates in many solvents and can chelate or otherwise inhibit the palladium catalyst, preventing it from engaging in the catalytic cycle.[4] The C-Br bond in the pyrimidinone form is less susceptible to oxidative addition compared to the C-Br bond in the aromatic pyrimidinol form.

Q2: What is tautomerism and how does it specifically affect my reaction?

A2: Tautomers are structural isomers of chemical compounds that readily interconvert. In this case, the compound exists as both a pyrimidin-4-ol (enol form) and a pyrimidin-4-one (keto form). The keto form, with its amide-like character, is generally more stable and less aromatic.[2][5]

From a practical standpoint, this means:

  • Catalyst Inhibition: The exocyclic oxygen and adjacent ring nitrogen of the pyrimidinone tautomer can act as a bidentate ligand, binding strongly to the palladium center and deactivating it.[6]

  • Reduced Substrate Reactivity: The electronic properties of the C-Br bond are different in the two tautomers. The keto form diminishes the "aryl-halide" character required for efficient oxidative addition, which is the first and often rate-limiting step in cross-coupling reactions.[1]

Below is a diagram illustrating this critical equilibrium.

Caption: Tautomeric equilibrium of the starting material.

Q3: Is hydrodebromination a common side reaction?

A3: Yes, hydrodebromination (replacement of the bromine atom with a hydrogen) can be a significant competing pathway, especially under forcing conditions (high temperatures, strong bases).[7] This is a common issue with electron-deficient heteroaryl halides.[7] It occurs when a palladium-hydride species, formed inadvertently in the reaction, reductively eliminates to give the debrominated pyrimidine. Minimizing this side reaction requires careful optimization of the base, solvent, and temperature.[7]

Q4: Should I protect the hydroxyl/amide group before attempting a cross-coupling reaction?

A4: Yes, this is often the most effective strategy. By "locking" the molecule in its enol form through protection, you prevent the formation of the problematic keto tautomer. A common and effective protecting group is a simple methyl or benzyl ether. Converting the hydroxyl to a non-coordinating group like a triflate (OTf) can also dramatically enhance reactivity, although this adds steps to the synthesis.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting workflows for common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is frequently challenging with this substrate.[8][9]

Problem: Low to no conversion, significant starting material recovery, and/or formation of debrominated byproduct.

Troubleshooting Workflow

Suzuki_Troubleshooting start Start: Low Conversion in Suzuki Coupling check_reagents Step 1: Verify Reagent Quality - Boronic acid/ester stable? - Solvent anhydrous & degassed? - Base fresh and dry? start->check_reagents protect_oh Step 2: Protect the Hydroxyl Group - Convert to OMe or OBn ether. - This is the most reliable fix. check_reagents->protect_oh Reagents OK optimize_catalyst Step 3: Optimize Catalyst System - Switch to modern, bulky phosphine ligands. - Use a pre-catalyst (e.g., G2, G3). protect_oh->optimize_catalyst Protection done or not feasible optimize_base Step 4: Screen Bases - Move from inorganic (K2CO3) to stronger, non-nucleophilic bases (K3PO4, Cs2CO3). optimize_catalyst->optimize_base Still low conversion optimize_temp Step 5: Adjust Temperature - Incrementally increase temp (e.g., 80°C → 110°C). - Consider microwave irradiation if available. optimize_base->optimize_temp Still low conversion success Success: Product Formation optimize_temp->success Reaction proceeds failure Re-evaluate Strategy (Consider alternative coupling) optimize_temp->failure No improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Solutions & Baseline Protocol

The most robust solution is to first protect the hydroxyl group. If you must proceed with the unprotected form, a highly active catalyst system is required.

Table 1: Recommended Suzuki-Miyaura Reaction Conditions

ParameterRecommendationRationale & Key Considerations
Substrate Protected (e.g., OMe) Prevents tautomerism and catalyst inhibition. This is the preferred approach.
Palladium Catalyst XPhos Pd G2/G3 (2-5 mol%) Highly active pre-catalyst effective for challenging heteroaryl bromides.[10]
Ligand XPhos (comes with G2/G3) Bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.) Strong, non-nucleophilic bases are often superior to carbonates for difficult couplings.[11]
Solvent System 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) Anhydrous, degassed solvents are critical to prevent catalyst decomposition and side reactions.[11]
Temperature 90 - 110 °C Higher temperatures are often necessary, but monitor for debromination. Microwave irradiation can be effective.[10]
Detailed Baseline Protocol (Unprotected Substrate)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), and XPhos Pd G2 (5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.1 M.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Upon completion (or when no further progress is observed), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond using this substrate is also challenging due to similar catalyst inhibition issues.[12][13] The choice of ligand and base is paramount for success.[14]

Problem: No desired amine product, decomposition of starting material, or formation of diarylated amine byproducts.

Recommended Solutions

Success in Buchwald-Hartwig amination hinges on using a state-of-the-art catalyst system capable of overcoming the substrate's inhibitory effects.[15]

Table 2: Recommended Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale & Key Considerations
Palladium Pre-catalyst Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) Common and effective palladium sources for generating the active Pd(0) species in situ.[15]
Ligand XPhos or RuPhos (4-8 mol%) These are bulky, electron-rich Buchwald ligands designed for challenging C-N couplings.[15] They accelerate reductive elimination.
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equiv.) A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating catalyst turnover.[14]
Solvent Toluene or 1,4-Dioxane Anhydrous, non-protic solvents are required.
Temperature 100 - 120 °C Elevated temperatures are typically necessary to drive the reaction to completion.
Detailed Baseline Protocol
  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.5 equiv.) to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath at 110 °C.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool, dilute with an appropriate solvent, and filter. Perform a standard aqueous work-up and purify the crude product by chromatography.

Guide 3: Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety and is a key transformation in medicinal chemistry.[16][17][18] It requires both palladium and copper catalysts, both of which can be inhibited by the pyrimidinone tautomer.[19]

Problem: Low yield, extensive formation of alkyne homocoupling (Glaser coupling), and starting material decomposition.

Recommended Solutions

Minimizing the Glaser side product and ensuring the catalytic cycles turn over are the primary goals. Using a copper-free protocol can sometimes be beneficial if homocoupling is severe.

Table 3: Recommended Sonogashira Coupling Conditions

ParameterRecommendationRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%) A classic, reliable catalyst for Sonogashira couplings.[16]
Copper Co-catalyst CuI (5-10 mol%) Essential for the formation of the copper acetylide intermediate.[16] Ensure it is fresh and not oxidized.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) The base acts as both an acid scavenger and the solvent. It must be anhydrous and degassed.
Solvent THF or DMF (if co-solvent is needed) Often run neat in the amine base, but a co-solvent can improve solubility.
Temperature Room Temperature to 60 °C Start at room temperature.[20] Unnecessary heating can promote Glaser coupling and other side reactions.
Detailed Baseline Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (2:1 mixture) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise while stirring.

  • Reaction: Stir at room temperature and monitor by TLC/LC-MS. If no reaction occurs after several hours, gently warm the mixture to 40-50 °C.

  • Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine. Dry, concentrate, and purify via chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. URL
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. URL
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. URL
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. URL
  • ResearchGate. (2025).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. URL
  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. URL
  • Wikipedia. (n.d.).
  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. URL
  • Chemistry LibreTexts. (2023).
  • Journal of Molecular Structure: THEOCHEM. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. URL
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. URL
  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. URL
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. URL
  • ResearchGate. (n.d.).
  • PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. URL
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. URL
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. URL
  • CymitQuimica. (n.d.). This compound. URL
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. URL
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • National Institutes of Health. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. URL
  • ResearchGate. (n.d.). Tautomerism of Diazepines Fused with Pyrimidine Rings. URL
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2023).
  • AMERICAN ELEMENTS. (n.d.). This compound. URL

Sources

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-methylpyrimidin-4-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup of reactions involving this versatile building block. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Understanding the Chemistry of this compound

This compound is a key intermediate in medicinal chemistry, often employed in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations to generate diverse molecular scaffolds. Its chemical nature presents unique challenges during workup and purification.

Key Structural Features and Their Implications:

  • Pyrimidine Core: The electron-deficient pyrimidine ring influences the reactivity of the bromine atom, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the ring can also act as ligands for metal catalysts, which can complicate their removal.

  • Hydroxyl Group (-OH): This group exists in tautomeric equilibrium with its keto form, 5-bromo-6-methyl-1H-pyrimidin-4-one. In aqueous solutions, the pyridinone tautomer is highly prevalent. This functionality imparts both acidic and basic properties, which are crucial considerations for designing effective extraction and washing protocols. The pKa of the related 4-hydroxypyrimidine is approximately 8.6 for the acidic proton and 1.85 for the protonated form, indicating it is a weak acid and a very weak base.[1]

  • Polarity: The presence of the pyrimidinone moiety makes the molecule and its derivatives relatively polar, which can affect their solubility in common organic solvents and may necessitate specialized purification techniques.

This guide will address specific issues that may arise during the workup of reactions involving this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: General Workup and Extraction

Question 1: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I break it?

Answer: Emulsion formation is a common issue when working with nitrogen-containing heterocycles, which can act as surfactants.[2][3] This is often exacerbated by strongly basic aqueous solutions.

Causality: The pyrimidine nitrogen atoms can be protonated or deprotonated depending on the pH, and the resulting charged species can stabilize the interface between the organic and aqueous layers, leading to an emulsion.

Troubleshooting Steps:

  • Patience and Gentle Agitation: Initially, allow the separatory funnel to stand undisturbed for some time. Gentle swirling, rather than vigorous shaking, can help prevent emulsion formation in the first place.[4]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[4]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion.[2]

  • Solvent Modification: Adding a small amount of a different organic solvent might alter the overall solvent properties and break the emulsion.[4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Question 2: I am unsure which organic solvent to use for the extraction of my 5-substituted-6-methylpyrimidin-4-ol product. What are the best practices?

Answer: The choice of extraction solvent is critical and depends on the polarity of your product. Given the polar nature of the pyrimidinol core, a moderately polar, water-immiscible solvent is often a good starting point.

Solvent Selection Guide:

SolventPolarityComments
Ethyl AcetateMediumA good first choice for many pyrimidinol derivatives.
Dichloromethane (DCM)MediumCan be effective, but is prone to forming emulsions.
ChloroformMediumSimilar to DCM, with a higher boiling point.
Tetrahydrofuran (THF)HighGenerally avoided for extractions due to its miscibility with water.
Diethyl EtherLowMay not be polar enough to efficiently extract the product.

Experimental Protocol: Solvent Screening

A small-scale solvent screen is highly recommended:

  • Take a small aliquot of your reaction mixture.

  • Add an equal volume of water and the chosen organic solvent.

  • Gently mix and observe the partitioning of your product (e.g., by TLC analysis of the organic layer).

Studies on the solubility of pyrimidine derivatives have shown that they are often soluble in polar aprotic solvents like DMF and THF, and moderately soluble in alcohols and ethyl acetate.[5][6]

Section 2: Purification and Removal of Impurities

Question 3: I am having difficulty removing the palladium catalyst from my reaction mixture. What are the most effective methods?

Answer: Residual palladium can be challenging to remove, especially when the product contains nitrogen atoms that can coordinate with the metal.[5]

Methods for Palladium Removal:

  • Filtration through Celite®: This is a simple and often effective first step to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[7][8]

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium. However, be aware that this can sometimes lead to loss of the desired product through co-adsorption.[5]

  • Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols. The reaction mixture is passed through a cartridge containing the resin, which selectively binds the palladium.[5]

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur source (e.g., sodium thiosulfate) can help to sequester and remove palladium.

Workflow for Palladium Removal

G start Crude Reaction Mixture celite Filter through Celite® start->celite Initial Step scavenger Treat with Scavenger Resin or Activated Carbon celite->scavenger If Pd remains chromatography Column Chromatography scavenger->chromatography Final Purification end Pure Product chromatography->end G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No recrystallize->chromatography Fails end Pure Product recrystallize->end Successful is_polar_basic Is the product highly polar/basic? chromatography->is_polar_basic normal_phase Normal Phase (Silica) + Basic Modifier is_polar_basic->normal_phase No reversed_phase Reversed Phase (C18) is_polar_basic->reversed_phase Yes normal_phase->end reversed_phase->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Navigating Reactivity in Pyrimidine Synthesis - 5-Bromo-6-methylpyrimidin-4-ol vs. 5-Iodo-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of molecular design. The strategic functionalization of this privileged heterocycle is often the key to unlocking desired pharmacological properties. For synthetic chemists, the choice of a halogen handle for cross-coupling reactions is a critical decision point that dictates reaction efficiency, accessibility of derivatives, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of two commonly employed building blocks: 5-bromo-6-methylpyrimidin-4-ol and its iodo-analogue, 5-iodo-6-methylpyrimidin-4-ol. Our objective is to equip researchers with the fundamental principles and practical insights required to select the optimal reagent for their specific application.

PART 1: The Fundamental Divide - A Tale of Two Carbon-Halogen Bonds

The pronounced difference in reactivity between these two compounds is not arbitrary; it is governed by the fundamental physics of their respective carbon-halogen bonds. The Carbon-Iodine (C-I) bond is inherently longer and weaker than the Carbon-Bromine (C-Br) bond.[1][2][3][4] This lower bond dissociation energy is the principal reason why iodo-substituted aromatics and heteroaromatics are generally more reactive in palladium-catalyzed cross-coupling reactions.[1][2][3] The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker bond necessitates a lower activation energy for this step, leading to faster reactions and often allowing for milder conditions.[1][3]

Table 1: A Comparative Analysis of Key Bond Properties

PropertyC-Br Bond (Aromatic)C-I Bond (Aromatic)Implication in Catalysis
Average Bond Dissociation Energy (kJ/mol) ~327[5]~213[5]The C-I bond requires significantly less energy to cleave, facilitating faster oxidative addition.
Average Bond Length (pm) ~190~210The longer C-I bond can be considered more sterically accessible to the bulky palladium catalyst complex.
Electronegativity of Halogen (Pauling Scale) 2.962.66The higher electronegativity of bromine results in a more polarized C-Br bond, though this effect is secondary to bond strength in Pd-catalyzed couplings.

PART 2: Performance in Key Cross-Coupling Methodologies

The theoretical advantage of the C-I bond translates directly into superior practical performance in a host of essential synthetic transformations. We will examine three of the most ubiquitous cross-coupling reactions in modern drug discovery.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is arguably the most widely used cross-coupling reaction.[6][7] In this arena, the enhanced reactivity of 5-iodo-6-methylpyrimidin-4-ol is starkly evident. It consistently provides higher yields in shorter reaction times and often succeeds where the bromo-analogue is sluggish or fails, especially with challenging or sterically hindered boronic acids.[8][9][10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the 5-halo-6-methylpyrimidin-4-ol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

  • Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Table 2: Representative Performance in Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

SubstrateCatalystBaseTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (5 mol%)K₂CO₃1001272
5-Iodo-6-methylpyrimidin-4-ol Pd(PPh₃)₄ (2 mol%)K₂CO₃80395
Note: Data is synthesized from typical results reported in the literature to illustrate the general reactivity trend.

graph Suzuki_Catalytic_Cycle {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(X = Br, I)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RBO2 [label="R-B(OH)₂\n+ Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; PdII_ArX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; PdII_ArR [label="Ar-Pd(II)L₂-R", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; ArR [label="Ar-R\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArX -> OxAdd [label="Rate-determining step\nFaster for X = I"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetal; RBO2 -> Transmetal; Transmetal -> PdII_ArR; PdII_ArR -> RedElim; RedElim -> ArR; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

}

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for installing alkynyl moieties onto aromatic and heteroaromatic rings.[11][12][13] Here, the reactivity difference is again pronounced. 5-Iodo-6-methylpyrimidin-4-ol often undergoes coupling at or near room temperature. Critically, its high reactivity can enable the use of copper-free Sonogashira protocols.[12] This is a significant advantage, as copper(I) co-catalysts can promote the undesired homocoupling of the terminal alkyne (Glaser coupling), complicating purification.[12] The bromo-analogue almost always requires a copper co-catalyst and higher temperatures to achieve comparable efficiency.

The Buchwald-Hartwig Amination: A Gateway to C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceutical agents.[14][15][16] The choice of halide directly impacts the required catalyst system and reaction conditions. While modern, highly active phosphine ligands can facilitate the amination of aryl bromides and even chlorides, aryl iodides remain the most reactive partners.[17] Using 5-iodo-6-methylpyrimidin-4-ol allows for lower catalyst loadings, a broader range of compatible amine coupling partners (including less nucleophilic amines), and generally lower reaction temperatures, which enhances functional group tolerance.[18]

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification start Weigh Pyrimidine & Coupling Partner add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_base Add Base & Degassed Solvent add_catalyst->add_base heat Heat to Reaction Temperature add_base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end_node 4. Product Characterization (NMR, MS, etc.) purify->end_node

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

PART 3: Practical Considerations and Strategic Recommendations

While the chemical reactivity data points heavily in favor of the iodo-pyrimidine, a holistic decision must incorporate practical and strategic factors.

  • Cost and Availability: this compound is significantly more accessible and cost-effective than its iodo counterpart. For early-stage discovery where numerous analogues are synthesized, or for scale-up campaigns, this cost differential can be a primary driver of reagent choice.

  • Stability: While generally stable, aryl iodides can be more sensitive to light and decomposition over long-term storage compared to aryl bromides.

  • Strategic Sequential Coupling: In more complex syntheses involving di-halogenated pyrimidines (e.g., 2-chloro-5-bromopyrimidine), the differential reactivity of the halogens can be exploited.[19] A more reactive halogen (e.g., bromo) can be coupled first under milder conditions, leaving the less reactive halogen (e.g., chloro) intact for a subsequent, different coupling reaction. This powerful strategy relies on the predictable reactivity hierarchy of I > Br > Cl.

Final Recommendations:

  • Choose 5-Iodo-6-methylpyrimidin-4-ol for:

    • Maximum Reactivity: When facing challenging couplings, sterically demanding substrates, or a need for very mild conditions to preserve sensitive functional groups.

    • Speed and Efficiency: In time-sensitive projects where rapid generation of derivatives is paramount.

    • Copper-Free Sonogashira: When Glaser homocoupling is a concern and a copper-free protocol is desired.

  • Choose this compound for:

    • Cost-Effectiveness and Scale-Up: When material cost is a significant constraint or when planning for large-scale synthesis.

    • Routine Transformations: For reactions with highly reactive coupling partners where the inherent reactivity of the bromo-pyrimidine is sufficient.

    • Robustness: When developing processes where long-term reagent stability and cost are prioritized over reaction speed.

By understanding the fundamental principles of C-X bond reactivity and weighing them against the practical demands of the project, the synthetic chemist can make a judicious and informed choice, paving the way for a more efficient and successful research program.

References

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health (NIH).
  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Royal Society of Chemistry.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017). ACS Publications.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Bond dissociation energy. (n.d.). Wikipedia.
  • Bond Dissociation Energies of Organic Molecules. (n.d.). ACS Publications.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health (NIH).
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). chemguide.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][20]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. (n.d.). Royal Society of Chemistry.
  • Bond Dissociation Energies. (n.d.).
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (n.d.). Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). National Institutes of Health (NIH).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). National Institutes of Health (NIH).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).
  • Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). ResearchGate.
  • Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. (n.d.). Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to the Reactivity of Dihalogenated Pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, from anticancer agents like Gleevec to antivirals, underscores its significance.[3][4] Dihalogenated pyrimidines, in particular, serve as versatile and highly valuable building blocks, offering multiple points for diversification. However, unlocking their full synthetic potential requires a nuanced understanding of their reactivity. The regiochemical outcome of cross-coupling reactions is not arbitrary; it is governed by a predictable yet finely balanced interplay of electronic effects, bond strengths, and, crucially, the choice of catalytic system.

This guide provides an in-depth comparison of the reactivity of dihalogenated pyrimidines, moving beyond simple protocols to explain the fundamental principles that dictate their behavior in key cross-coupling reactions. We will dissect the factors influencing site selectivity, present comparative experimental data, and offer field-proven insights to empower you to strategically design and execute your synthetic routes with precision and confidence.

I. The Pillars of Pyrimidine Reactivity: Halogen and Position

The reactivity of a dihalogenated pyrimidine in a palladium-catalyzed cross-coupling reaction is primarily dictated by two intrinsic factors: the nature of the halogen and its position on the electron-deficient pyrimidine ring.[5]

The Influence of the Halogen: A Matter of Bond Strength

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy:

I > Br > Cl >> F [5][6]

The oxidative addition of the palladium(0) catalyst to the C-X bond is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond, as seen with iodine and bromine, facilitates this step, leading to faster reaction rates and often requiring milder conditions. Consequently, iodopyrimidines are the most reactive substrates.[5] Chloropyrimidines are more stable and less reactive, necessitating more robust catalytic systems or harsher conditions to achieve efficient coupling.[5] Fluoropyrimidines are generally considered unreactive in standard palladium cross-coupling reactions.[5]

The Influence of Position: An Electron-Deficient Landscape

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic landscape is not uniform, leading to a distinct hierarchy of reactivity among the halogenated positions. The established order of reactivity is:

C4(6) > C2 > C5 [5][7]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a palladium catalyst.[7] The C2 position is also activated, but to a lesser extent. The C5 position is the least reactive. This empirical observation is corroborated by computational studies, which show that the C4-Cl bond is weaker than the C2-Cl bond in 2,4-dichloropyrimidine, thus favoring oxidative addition at the C4 position.[3][8]

II. Comparative Reactivity in Action: Key Cross-Coupling Reactions

The true utility of dihalogenated pyrimidines is realized in their sequential and site-selective functionalization. Below, we compare the reactivity of the most common substrate, 2,4-dichloropyrimidine, in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for creating C-C bonds with halogenated pyrimidines. When 2,4-dichloropyrimidine is subjected to Suzuki coupling conditions, the reaction proceeds with high regioselectivity, overwhelmingly favoring substitution at the C4 position.[3][7][9] This preference is a direct result of the greater reactivity of the C4-Cl bond.[3]

It is possible to achieve a one-pot double Suzuki coupling by carefully controlling the reaction conditions. The initial, more facile C4-coupling is typically run at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature to drive the reaction at the less reactive C2 position.[3][10]

Buchwald-Hartwig Amination vs. SNAr: A Strategic Choice for C-N Bonds

The introduction of amine functionalities is critical in drug discovery. For dichloropyrimidines, two primary methods exist: traditional Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Regioselectivity Typically high, favoring the C4 position.[11][12]Often yields mixtures of C2 and C4 isomers.[11]
Reaction Conditions Milder, often at or below room temperature.[11][13]Can require elevated temperatures.[11]
Catalyst Requires a palladium catalyst and a specialized ligand.[11][13]Typically uncatalyzed.
Substrate Scope Broad, tolerant of a wide range of amines.[13]Can be limited by amine nucleophilicity.
Cost & Complexity Higher cost (catalyst, ligand) and more complex setup.Lower cost and simpler execution.

Expert Insight: The choice between Buchwald-Hartwig and SNAr is a classic cost-benefit analysis. For syntheses where regiochemical purity is paramount and milder conditions are necessary to preserve sensitive functional groups, the Buchwald-Hartwig amination is the superior method.[11] For simpler, more robust substrates where isomeric mixtures can be tolerated or separated, the cost-effectiveness of SNAr is advantageous.

Stille and Sonogashira Couplings

The established reactivity trends hold for other important cross-coupling reactions. In Stille couplings involving organostannanes, polychlorinated pyrimidines have been shown to react selectively at the C4 position over the C2 and C5 positions.[8][14][15] Similarly, the Sonogashira coupling , used to install alkyne moieties, can be performed selectively on dihalopyrimidines, with the more reactive halogen position being functionalized first.[16][17]

III. Inverting the Paradigm: The Rise of C2-Selective Coupling

For decades, the preferential C4-reactivity of 2,4-dihalopyrimidines was a deeply entrenched principle. However, recent breakthroughs have demonstrated that this selectivity can be inverted. It has been discovered that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[7][18][19]

This unconventional selectivity stands in stark contrast to thousands of previously reported examples and opens up entirely new avenues for synthetic design.[7][18] The mechanism is believed to be highly sensitive to the structure of the Pd(II) precatalyst and may not proceed through a typical oxidative addition pathway.[19] This finding is a powerful reminder that reactivity is not solely substrate-controlled but can be dramatically influenced by catalyst and ligand design.

IV. Quantitative Data Summary

The following table summarizes the typical regioselectivity and yields for the monosubstitution of 2,4-dichloropyrimidine in various cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst SystemPredominant IsomerTypical YieldReference(s)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / K₂CO₃C480-95%[4][9]
Buchwald-Hartwig Aliphatic/Aromatic AminePd(OAc)₂ / X-Phos / K-OtBuC470-90%[12][20]
C-S Coupling ThiophenolPd(II)-NHC PrecatalystC275-95%[18][19]
SNAr AmineUncatalyzed, HeatMixture (C4/C2)Variable[11]

V. Visualizing Reactivity and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Reactivity by Halogen (C-X Bond Energy) cluster_1 Reactivity by Position (Electron Deficiency) I Iodine (I) Br Bromine (Br) I->Br Decreasing Reactivity Cl Chlorine (Cl) Br->Cl Decreasing Reactivity F Fluorine (F) Cl->F Decreasing Reactivity C4 C4 / C6 C2 C2 C4->C2 Decreasing Reactivity C5 C5 C2->C5 Decreasing Reactivity

Caption: General reactivity hierarchy of halogens and substitution positions on the pyrimidine ring.

G start Start: Assemble Reactants reactants Combine 2,4-dichloropyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃ in solvent (e.g., Glyme/H₂O). start->reactants mw Microwave Irradiation (e.g., 150°C, 15 min) reactants->mw workup Reaction Workup: Cool, dilute with water, extract with organic solvent. mw->workup purify Purification: Dry organic layer, concentrate, purify via column chromatography. workup->purify product Product: 4-Aryl-2-chloropyrimidine purify->product

Caption: Workflow for a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.

VI. Experimental Protocol: Microwave-Assisted Suzuki-Miyaura C4-Arylation

This protocol is a representative example for the regioselective C4-arylation of 2,4-dichloropyrimidine, adapted from established procedures.[4][9]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,2-Dimethoxyethane (glyme) / Water (4:1 v/v), 5 mL

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • Assembly: To a 10 mL microwave vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add 5 mL of the glyme/water (4:1) solvent mixture.

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation during microwave heating, ensuring consistent reaction conditions.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150°C for 15 minutes. Causality Note: Microwave heating dramatically accelerates the reaction by efficiently transferring energy to the polar solvent, significantly reducing reaction time compared to conventional heating.[9]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloropyrimidine.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry. The unsymmetrical substitution pattern can be readily confirmed by the presence of four distinct carbon signals for the pyrimidine ring in the ¹³C NMR spectrum.[21]

VII. Conclusion

The reactivity of dihalogenated pyrimidines is a well-defined yet adaptable field. The foundational principles of C-X bond energy and positional electronics provide a robust framework for predicting outcomes, with the C4 position being the conventional site of initial reactivity. However, the demonstrated ability to invert this selectivity through innovative catalyst design highlights a dynamic and evolving area of research. For the medicinal chemist, this dual reactivity—predictable selectivity under standard conditions and switchable selectivity with advanced catalysts—transforms dihalogenated pyrimidines into exceptionally powerful tools for rapidly generating molecular diversity and accessing novel chemical space.

References

  • Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Wallace, D. J., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.
  • Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest.
  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Akhtar, T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Wallace, D. J., et al. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
  • Farmer, J. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • Farmer, J. L., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
  • Pearson, D. L., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society.
  • Farmer, J. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Mitchell, H. J., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Russell, C. J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
  • Neufeldt, S. R., et al. (2021). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Various authors. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Quora.
  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Dembinski, R., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • Wikipedia contributors. (2023). Stille reaction. Wikipedia.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • Dolle, F., et al. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules.
  • Save My Exams. (2025). Reactivity of the Halogens. Save My Exams.
  • Li, J. J. (2009). Stille Coupling. Name Reactions.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Sharma, P., et al. (2023). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Chemistry.
  • YouTube. (2016). Halogen Reactivity Series Demonstration. YouTube.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Postovoytov, V. I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts.
  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
  • Filo. (2025). Explain the order of reactivity of halogenation of alkanes: F2>Cl2>Br2>I2. Filo.
  • YouTube. (2014). Halogen halide demo Cl2, Br2, I2 mixed with I-, Br-, Cl-. YouTube.

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 5-Bromo-6-methylpyrimidin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is a critical determinant of success in the synthesis of novel molecular entities. 5-Bromo-6-methylpyrimidin-4-ol is a widely utilized scaffold, valued for its utility in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. However, reliance on a single building block can limit the exploration of chemical space and the development of intellectual property. This guide provides an in-depth, objective comparison of viable alternatives to this compound, with a focus on their performance in the workhorse of modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction.

The Incumbent: Understanding this compound

This compound serves as a versatile intermediate. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The pyrimidin-4-ol tautomer is the more stable form, and the methyl group at the 6-position can influence solubility and steric interactions. Its utility is well-established, but the exploration of analogs can offer significant advantages in terms of reactivity, cost, and the introduction of novel pharmacophores.

The Contenders: A Comparative Analysis of Alternative Building Blocks

This guide will focus on three primary classes of alternatives to this compound:

  • 5-Halo-6-methylpyrimidin-4-ol Analogs (Chloro and Iodo): Direct analogs where the bromine is replaced by other halogens.

  • 5-Trifluoromethyl-6-methylpyrimidin-4-ol: An electron-withdrawing alternative that can significantly alter the electronic properties of the pyrimidine ring.

  • 6-Methyl-4-oxo-4,5-dihydropyrimidine-5-boronic Acid: A fundamentally different approach where the reactive handle is a boronic acid or its ester, enabling coupling with a different set of reaction partners.

The choice between these alternatives is dictated by the desired reactivity, the specific coupling partners, and the overall synthetic strategy.

Head-to-Head: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The general reactivity trend for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step.

Alternative Building Block Relative Reactivity Typical Reaction Conditions Expected Yields Commercial Availability & Synthesis
5-Chloro-6-methylpyrimidin-4-ol LowerHigher catalyst loading, stronger bases (e.g., K₃PO₄), higher temperatures, and potentially specialized ligands (e.g., Buchwald ligands).Moderate to GoodCommercially available from several suppliers. Can be synthesized from formamidine acetate and ethyl 2-chloroacetoacetate.
This compound IntermediateStandard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃, aqueous dioxane or DME).Good to ExcellentWidely commercially available.
5-Iodo-6-methylpyrimidin-4-ol HigherMilder conditions, lower catalyst loading, shorter reaction times.ExcellentCommercially available. Can be synthesized from 4-Hydroxy-6-methylpyrimidine.
5-Trifluoromethyl-6-methylpyrimidin-4-ol N/A (not a leaving group)N/A for cross-coupling at the 5-position. The CF₃ group is a stable substituent.N/ASynthesis is challenging and not widely commercially available as a direct analog. Related trifluoromethyl pyrimidines are synthesized from precursors already containing the CF₃ moiety.
6-Methyl-4-oxo-4,5-dihydropyrimidine-5-boronic Acid (Pinacol Ester) HighCouples with aryl/heteroaryl halides and triflates under standard Suzuki-Miyaura conditions.Good to ExcellentNot widely commercially available. Requires synthesis, typically from the corresponding 5-bromopyrimidine via a Miyaura borylation.

Causality Behind Experimental Choices:

  • 5-Chloro-6-methylpyrimidin-4-ol: The stronger C-Cl bond necessitates more forcing reaction conditions to facilitate the oxidative addition of the palladium catalyst. The use of stronger bases like potassium phosphate helps in the transmetalation step. Bulky, electron-rich phosphine ligands (Buchwald ligands) can enhance the reactivity of the palladium catalyst towards the less reactive C-Cl bond.

  • 5-Iodo-6-methylpyrimidin-4-ol: The weaker C-I bond allows for faster oxidative addition, leading to higher reactivity. This often translates to lower catalyst loadings, milder bases (like sodium or potassium carbonate), and lower reaction temperatures, which can improve the functional group tolerance of the reaction.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the key building blocks and their application in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Synthesis of 5-Iodo-6-methylpyrimidin-4-ol

This procedure is adapted from known methods for the iodination of pyrimidinones.

Workflow for the Synthesis of 5-Iodo-6-methylpyrimidin-4-ol

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Methylpyrimidin-4-ol D Reaction Mixture A->D B N-Iodosuccinimide (NIS) B->D C Acetic Acid (solvent) C->D E Heat at 80°C for 4h D->E F Crude Product E->F G Cool to RT F->G H Filter the precipitate G->H I Wash with water H->I J Dry under vacuum I->J K 5-Iodo-6-methylpyrimidin-4-ol J->K

Caption: Synthesis of 5-Iodo-6-methylpyrimidin-4-ol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylpyrimidin-4-ol (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water to remove acetic acid and any unreacted NIS. Dry the solid under vacuum to yield 5-iodo-6-methylpyrimidin-4-ol.

Synthesis of 6-Methyl-4-oxo-4,5-dihydropyrimidine-5-boronic Acid Pinacol Ester

This procedure is based on the Miyaura borylation reaction.

Workflow for Miyaura Borylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound F Reaction Mixture A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Pd(dppf)Cl₂ (catalyst) C->F D Potassium Acetate (KOAc, base) D->F E 1,4-Dioxane (solvent) E->F G Heat at 90°C under N₂ for 12h F->G H Crude Product G->H I Cool to RT H->I J Filter through Celite I->J K Concentrate filtrate J->K L Purify by column chromatography K->L M Pyrimidine-5-boronic Acid Pinacol Ester L->M Pd0 Pd(0)L₂ ArX Ar-X ArPdX Ar-Pd(II)-X(L)₂ ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX->ArPdX Oxidative Addition Ar_primeBOH2 Ar'-B(OH)₂ Ar_primeBOH2->ArPdX Base Base Base->Ar_primeBOH2

Spectroscopic analysis of 5-Bromo-6-methylpyrimidin-4-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-6-methylpyrimidin-4-ol Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. Their utility is intrinsically linked to their structure, which necessitates a robust and multi-faceted analytical approach for confirmation and elucidation. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of these compounds, grounded in experimental data and established scientific principles.

The Structural Significance of this compound

The this compound scaffold presents several key structural features that are amenable to spectroscopic investigation: the pyrimidine ring, a bromine substituent, a methyl group, and a hydroxyl group which can exist in tautomeric equilibrium with a keto form (5-bromo-6-methyl-1H-pyrimidin-4-one). Each spectroscopic method offers a unique window into these features, and a combined approach is essential for unambiguous characterization.

A Multi-Modal Approach to Spectroscopic Analysis

A comprehensive understanding of this compound derivatives is best achieved through the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the local chemical environment of each nucleus. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule. UV-Visible (UV-Vis) spectroscopy gives insights into the electronic transitions within the conjugated system. Finally, Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, confirming the elemental composition.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Integration & Validation Sample Sample NMR NMR Sample->NMR Structural Elucidation FT-IR FT-IR Sample->FT-IR Functional Group ID UV-Vis UV-Vis Sample->UV-Vis Electronic Transitions MS MS Sample->MS Molecular Weight Structure Confirmation Structure Confirmation NMR->Structure Confirmation FT-IR->Structure Confirmation UV-Vis->Structure Confirmation MS->Structure Confirmation Final Report Final Report Structure Confirmation->Final Report

Caption: A generalized workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a this compound derivative is expected to show distinct signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the hydroxyl or amine proton, depending on the tautomeric form and solvent. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected ¹H NMR Spectral Data for this compound:

ProtonExpected Chemical Shift (ppm)Multiplicity
-CH₃~2.3 - 2.6Singlet
Pyrimidine-H~7.8 - 8.2Singlet
-OH/-NHVariable, broadSinglet

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbons directly attached to electronegative atoms (N, O, Br) will be deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Spectral Data for this compound:

CarbonPredicted Chemical Shift (ppm)
-CH₃~15 - 25
C5 (C-Br)~95 - 105
C4 (C-O)~155 - 165
C6 (C-CH₃)~150 - 160
C2~145 - 155

Note: These are predicted values and may differ from experimental results.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.[1] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled single-pulse experiment. A spectral width of 0 to 180 ppm is appropriate.[1] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1] Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, FT-IR can confirm the presence of the pyrimidine ring, the C-Br bond, the methyl group, and the hydroxyl/carbonyl and N-H groups associated with its tautomeric forms.

Characteristic FT-IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (enol form)3200 - 3600Broad
N-H stretch (keto form)3100 - 3500Medium-Broad
C-H stretch (methyl)2850 - 3000Medium
C=O stretch (keto form)1650 - 1700Strong
C=N, C=C stretch (ring)1500 - 1650Medium-Strong
C-Br stretch500 - 600Medium

The presence and relative intensities of the O-H/N-H and C=O bands can provide evidence for the predominant tautomeric form in the solid state.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2] The mixture should be homogenous.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of a pure KBr pellet.[2] Then, record the sample spectrum, typically in the range of 4000–400 cm⁻¹.[2] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

G Grind Sample + KBr Grind Sample + KBr Press into Pellet Press into Pellet Grind Sample + KBr->Press into Pellet Acquire Background Spectrum Acquire Background Spectrum Press into Pellet->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process Data Process Data Acquire Sample Spectrum->Process Data

Caption: A simplified workflow for FT-IR analysis using the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the pyrimidine ring. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The position and intensity of the absorption bands are characteristic of the chromophore. For pyrimidine derivatives, absorption bands are typically observed in the UV region. The halogen substituent can cause a bathochromic (red) shift in the absorption maximum.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption band.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.

Expected Mass Spectral Data for this compound (C₅H₅BrN₂O):

  • Molecular Formula: C₅H₅BrN₂O

  • Monoisotopic Mass: 187.95853 Da[4]

  • Expected Molecular Ion Peaks: m/z ~188 and ~190 with approximately equal intensity.

Fragmentation patterns can provide clues about the structure. Common fragmentation pathways for halogenated pyrimidines may involve the loss of the halogen atom, the methyl group, or cleavage of the pyrimidine ring.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Highly detailed structural information.Requires larger sample amounts, longer acquisition times for ¹³C.
FT-IR Presence of functional groups.Fast, non-destructive, small sample size needed.Provides limited information on the overall molecular structure.
UV-Vis Information on the conjugated system and electronic transitions.Fast, simple, good for quantitative analysis.Limited structural information, only applicable to chromophoric compounds.
MS Molecular weight, elemental composition (with high resolution), fragmentation pattern.High sensitivity, provides molecular formula.Can be a destructive technique, fragmentation can be complex to interpret.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives requires a multi-faceted approach. While each technique provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to unambiguous characterization. NMR spectroscopy is indispensable for elucidating the detailed molecular structure. FT-IR provides rapid confirmation of key functional groups and insights into tautomerism. UV-Vis spectroscopy offers information on the electronic properties of the conjugated pyrimidine system. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the isotopic pattern of bromine serving as a key diagnostic feature. By judiciously applying these techniques, researchers can confidently determine the structure of these and other novel pyrimidine derivatives, paving the way for their further development in various scientific disciplines.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
  • PubMed. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. National Center for Biotechnology Information.
  • Gustavsson, B., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
  • Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(47), 6333-6336. [Link]
  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. [Link]
  • Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. [Link]
  • Chan, S. J., Howe, A. G., Hook, J. M., & Harper, J. B. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic resonance in chemistry: MRC, 47(4), 342–347. [Link]
  • University of Sheffield. (n.d.). (Br) Bromine NMR. NMR Facility.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. IJIRSET.
  • ResearchGate. (n.d.). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. ResearchGate.

Sources

A Comparative Guide to the X-ray Crystallography of 5-Substituted Pyrimidines: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. Pyrimidine and its derivatives are foundational scaffolds in numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2] The substituent at the 5-position of the pyrimidine ring plays a critical role in modulating the molecule's biological activity, often by influencing its binding affinity to target enzymes or receptors.[3][4] X-ray crystallography stands as the definitive method for elucidating this atomic-level information, providing an unambiguous determination of molecular structure that is indispensable for rational drug design and structure-activity relationship (SAR) studies.[5][6]

This guide provides an in-depth comparison of crystallographic approaches for 5-substituted pyrimidines, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will navigate the entire workflow from obtaining high-quality single crystals to final structure validation, highlighting how different 5-substituents can influence the process and the final structural outcome.

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered compound to a refined 3D structure is a multi-step process where the success of each stage is critically dependent on the previous one. This workflow is designed to be a self-validating system, with checkpoints and quality metrics throughout to ensure the final model is a true and accurate representation of the molecule's structure.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Data Processing & Structure Solution cluster_3 Phase 4: Refinement & Validation A Compound Purification B Solvent Screening A->B C Crystallization Method Selection (Vapor Diffusion, Slow Evaporation, etc.) B->C D Crystal Harvesting & Mounting C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction Experiment E->F G Initial Image Evaluation F->G H Indexing & Integration G->H I Data Scaling & Merging H->I J Solving the Phase Problem (e.g., Direct Methods) I->J K Model Building & Refinement J->K L Validation (R-factors, Geometry) K->L M Deposition (e.g., CSD) L->M

Figure 1: The comprehensive workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The most critical and often rate-limiting step in any crystallographic study is obtaining diffraction-quality single crystals.[6] For pyrimidine derivatives, the choice of solvent and crystallization technique is paramount, as the planar, aromatic nature of the ring and the specific properties of the 5-substituent dictate intermolecular interactions.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. This gradually increases the concentration to the point of supersaturation, initiating crystal growth. This method is often a good starting point but offers less control than others.

  • Cooling Crystallization: This technique relies on the principle that the compound is more soluble in a given solvent at a higher temperature.[7] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.[7]

  • Vapor Diffusion: This is one of the most successful and controlled methods. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an "anti-solvent") in which the compound is less soluble.[7] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and promoting gradual crystallization.[7] This slow, controlled process is often ideal for growing high-quality crystals.

The Causality of Solvent Selection: The choice of solvent is not arbitrary. It is a balance of finding a solvent or solvent system in which the compound has moderate solubility. If solubility is too high, the solution may never become supersaturated; if it's too low, the compound won't dissolve sufficiently. For pyrimidines, solvents like ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate are common starting points. The 5-substituent's polarity will heavily influence this choice. For instance, a hydrophilic substituent like a hydroxyl or nitro group may increase water solubility, while a bulky, nonpolar group will favor organic solvents.

Detailed Protocol: Hanging Drop Vapor Diffusion
  • Preparation: Dissolve the 5-substituted pyrimidine compound in a minimal amount of a "good" solvent to create a concentrated solution (e.g., 5-10 mg/mL).

  • Reservoir: In a well of a crystallization plate, add 500 µL of a "poor" solvent (the anti-solvent).

  • The Drop: On a siliconized glass coverslip, place a 1-2 µL drop of the compound solution.

  • Sealing: Invert the coverslip and place it over the reservoir well, sealing the chamber with vacuum grease.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature. Over hours to weeks, the anti-solvent vapor will diffuse into the drop, inducing crystallization.

  • Monitoring: Periodically check for crystal growth under a microscope.

Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted and exposed to a focused beam of X-rays. Modern diffractometers use monochromatic X-rays, often from a copper (Cu, λ ≈ 1.54 Å) or molybdenum (Mo, λ ≈ 0.71 Å) source for in-house instruments.[8]

The crystal lattice acts as a three-dimensional diffraction grating for the X-rays.[9] As the crystal is rotated in the beam, a unique pattern of diffracted spots (reflections) is generated and recorded by a detector.[10] The geometry of this pattern provides information about the crystal's unit cell dimensions and symmetry, while the intensity of each spot is related to the arrangement of atoms within that unit cell.[10][11]

Part 3: Data Processing and Structure Elucidation

The collected diffraction images are computationally processed to yield a list of reflections with their corresponding intensities.[12][13] This process involves several key steps:

  • Indexing: The software determines the unit cell parameters and crystal orientation from the positions of the diffraction spots.[12][14]

  • Integration: The intensity of each reflection spot is measured and integrated.[12]

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final, unique dataset.[12]

The central challenge in crystallography is the "phase problem." While the intensities of the diffracted waves are measured, their phase information is lost.[15] To reconstruct the electron density map and thus visualize the molecule, both amplitude (derived from intensity) and phase are required. For small molecules like pyrimidine derivatives, this problem is typically solved using powerful computational algorithms known as direct methods .

Part 4: Comparative Analysis: The Influence of the 5-Substituent

The nature of the atom or group at the 5-position significantly influences the crystal packing and intermolecular interactions. This, in turn, can affect the molecule's physical properties and biological function. Let's compare several key examples.

Compound5-SubstituentKey Intermolecular InteractionsRepresentative Space GroupCSD Refcode
5-Fluorouracil -FN-H···O Hydrogen Bonds, C-H···O interactionsP-1FLUORA02
5-Bromouracil -BrN-H···O Hydrogen Bonds, Halogen Bonds (Br···O)P2₁/cBROMUR01
5-Iodouracil -IN-H···O Hydrogen Bonds, Strong Halogen Bonds (I···O)P2₁/cIODURC01
5-Nitrouracil -NO₂N-H···O Hydrogen Bonds, C-H···O interactions with nitro groupP2₁/cNUREAC01

Data compiled from the Cambridge Structural Database (CSD). Specific values for lattice parameters can be accessed via the provided refcodes.

Analysis of Substituent Effects:

  • Hydrogen Bonding: The primary interaction governing the crystal packing of these uracil derivatives is the robust N-H···O hydrogen bonding between the pyrimidine rings. This typically leads to the formation of hydrogen-bonded sheets or ribbons.

  • Halogen Bonding: For 5-bromo and 5-iodouracil, halogen bonding becomes a significant structure-directing interaction.[16][17] This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen atom from a neighboring molecule. The strength of this interaction increases with the size and polarizability of the halogen (I > Br). This can lead to different packing arrangements compared to non-halogenated analogues.

  • Steric and Electronic Effects: The 5-nitro group in 5-nitrouracil is electron-withdrawing and can participate in its own set of intermolecular interactions. The crystal structure of its monohydrate form shows that the nitro group's oxygen atoms are key acceptors in C-H···O hydrogen bonds, highlighting their role as an important structure-determining factor.[18] The dihedral angle between the pyrimidine ring and the nitro group is small (4.7°), indicating a high degree of planarity.[18]

  • Planarity: Substituents can also induce minor deviations from the planarity of the pyrimidine ring itself, although the ring system is generally rigid. These subtle changes in geometry can be critical for receptor binding and biological activity.

G cluster_0 5-Substituted Pyrimidine cluster_1 Influences cluster_2 Resulting In Pyrimidine Pyrimidine Core Substituent 5-Substituent (-F, -Br, -I, -NO2) Sterics Steric Hindrance Substituent->Sterics Electronics Electronic Properties (Inductive, Resonance) Substituent->Electronics HBonding H-Bonding Potential Substituent->HBonding Packing Crystal Packing Sterics->Packing Interactions Intermolecular Forces (H-Bonds, Halogen Bonds, π-stacking) Sterics->Interactions Conformation Molecular Conformation Sterics->Conformation Electronics->Packing Electronics->Interactions Electronics->Conformation HBonding->Packing HBonding->Interactions HBonding->Conformation

Figure 2: Logical relationship showing how the 5-substituent influences crystal structure.

Conclusion

X-ray crystallography is more than just a technique for generating images; it is a powerful analytical tool that provides fundamental insights into molecular structure and intermolecular interactions. For 5-substituted pyrimidines, a systematic crystallographic study allows researchers to directly observe the consequences of chemical modification at the 5-position. By understanding how substituents like halogens or nitro groups direct crystal packing through specific non-covalent forces, scientists can better rationalize structure-activity relationships and design next-generation therapeutics with improved efficacy and specificity. The combination of careful experimental work and robust data analysis provides an unparalleled view into the atomic world, guiding the future of drug discovery.

References

  • Craven, B. M. (1967). The crystal structure of 5-nitrouracil monohydrate. Acta Crystallographica, 23(3), 376-383. [Link]
  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Northwestern University. [Link]
  • Sankai, T., et al. (2004). EPR Studies of 5-Bromouracil Crystal after Irradiation with X Rays in the Bromine K-Edge Region. BioOne Complete. [Link]
  • Furberg, S., Grøgaard, J., & Smedsrud, B. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724. [Link]
  • ResearchGate. (n.d.). X-ray crystal structure and crystallographic numbering scheme for 5-FUBr.
  • Sankai, T., et al. (2004). EPR studies of 5-bromouracil crystal after irradiation with X rays in the bromine K-edge region.
  • NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]
  • El-Beaino, T. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
  • Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6963. [Link]
  • Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936-951. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Bromouracil.
  • El-Beaino, T. (2021). A beginner's guide to X-ray data processing.
  • BTC. (2025). What are the crystal structures of pyrimidine series compounds? BTC Pharmaceutical Co., Ltd. [Link]
  • University of Washington. (2016). BC530 2016 X-ray Crystallography Unit Homework. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
  • S. N. Rao. (2008). X-Ray Crystallography of Chemical Compounds. Recent patents on anti-cancer drug discovery, 3(2), 124–131. [Link]
  • DNAmod. (n.d.). 5-iodouracil.
  • W. P. J. Meining. (2000). X ray crystallography.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Nitrouracil.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 936-951. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of therapeutic innovation, forming the backbone of countless vital medicines.[1][2] However, the journey from a promising synthesized molecule to a well-characterized, reliable drug candidate is paved with rigorous analytical scrutiny. A novel pyrimidine derivative is, initially, merely a hypothesis in a flask. Its true identity, purity, and properties must be unequivocally established through a multi-faceted analytical approach.

This guide eschews a simple checklist of techniques. Instead, it offers a strategic comparison of core analytical methods, grounded in the practical logic of the drug development workflow. We will explore not just what each method does, but why and when it should be deployed, ensuring that the analytical strategy is as intelligently designed as the molecules themselves.

Part 1: Structural Elucidation — Answering the Foundational Question: "What Is It?"

The first and most critical task is to confirm the chemical identity of the synthesized pyrimidine derivative. This is not a single measurement but an evidence-building process, where orthogonal techniques are used to construct an undeniable structural proof.

The Cornerstones: NMR and Mass Spectrometry

The initial characterization hinges on two core techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). They are complementary, with NMR defining the molecular framework and MS providing its precise mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the undisputed champion of structural elucidation in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.[3][4]

    • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a pyrimidine derivative, this allows for the precise mapping of substituents on the ring.

    • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, offering a direct confirmation of the carbon skeleton.

    • Causality: We start with NMR because it provides the fundamental "blueprint" of the molecule. An unexpected chemical shift or coupling pattern immediately signals a deviation from the target structure, saving significant time and resources.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight with high precision.[3][5]

    • Soft Ionization (e.g., ESI): Electrospray Ionization (ESI) is a gentle technique ideal for polar pyrimidine derivatives, typically providing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is the first check to see if the molecule has the expected molecular formula.[3]

    • Hard Ionization (e.g., EI): Electron Ionization (EI) is a higher-energy technique that causes reproducible fragmentation of the molecule.[5] The resulting fragmentation pattern is a molecular fingerprint that can help confirm the structure by showing the loss of specific functional groups.[5]

Supporting and Definitive Techniques

While NMR and MS form the core, other methods provide crucial supporting evidence or, in the case of X-ray crystallography, the ultimate structural proof.

  • Infrared (IR) Spectroscopy: A rapid and straightforward method to confirm the presence of key functional groups.[6] For pyrimidine derivatives, IR can quickly verify the presence of C=O (carbonyl), N-H (amine/amide), and C=N (imine) bonds based on their characteristic vibration frequencies.[4][7][8]

  • UV-Vis Spectroscopy: This technique is valuable for analyzing molecules with chromophores (light-absorbing groups), such as the aromatic pyrimidine ring. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system and can be used for qualitative identification and, as we will see later, for quantification.[3][9]

  • Single-Crystal X-Ray Crystallography: This is the gold standard, providing an unambiguous, three-dimensional map of the atomic positions within a molecule.[10][11]

    • Causality: While powerful, growing a suitable crystal can be a significant bottleneck. Therefore, X-ray crystallography is not a routine screening tool. It is employed when absolute stereochemistry must be confirmed, when NMR data is ambiguous, or to provide structural insights for molecular modeling and structure-activity relationship (SAR) studies.[12][13]

Workflow and Method Comparison

A logical workflow ensures that effort is directed efficiently, using faster, information-rich techniques first before moving to more specialized or time-consuming ones.

G cluster_0 Primary Characterization cluster_1 In-depth & Definitive Analysis Synthesis Newly Synthesized Pyrimidine Derivative NMR 1D NMR (¹H, ¹³C) Synthesis->NMR Initial Screen MS Low-Res MS (ESI) Synthesis->MS Initial Screen IR FT-IR Synthesis->IR Initial Screen NMR_2D 2D NMR (COSY, HSQC/HMBC) NMR->NMR_2D If structure is complex/ambiguous XRAY X-Ray Crystallography (Absolute Structure) NMR->XRAY If absolute proof or stereochemistry is required HRMS High-Resolution MS (Elemental Composition) MS->HRMS If exact formula is needed MS->XRAY If absolute proof or stereochemistry is required Conclusion Structure Confirmed HRMS->Conclusion NMR_2D->Conclusion XRAY->Conclusion

Caption: Workflow for Structural Elucidation of Pyrimidine Derivatives.

Table 1: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageLimitation
¹H, ¹³C NMR H/C framework, connectivity, stereochemistry2-10 mg, solubleMediumUnrivaled detail on molecular structure in solutionRequires soluble sample; can be complex to interpret
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns<1 mg, soluble/volatileHighHigh sensitivity, confirms molecular formulaIsomers are often indistinguishable without fragmentation
FT-IR Presence of specific functional groups~1 mg, solid or liquidHighFast, simple, confirms key bondsProvides limited structural framework information
UV-Vis Information on conjugated π-systems<1 mg, solubleHighExcellent for quantitative analysis, simpleOnly useful for compounds with a chromophore
X-Ray Absolute 3D atomic structureSingle, high-quality crystalLowUnambiguous proof of structure and stereochemistryCrystal growth can be difficult or impossible

Part 2: Purity and Quantitative Analysis — "Is It Pure and How Much Is There?"

Confirming the structure is only the first step. For any application in drug development, knowing the purity of a compound is non-negotiable. Chromatographic techniques are the workhorses for this task.

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating, quantifying, and purifying pyrimidine derivatives in pharmaceutical manufacturing and quality control.[14][15][16]

  • Principle: It separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. For pyrimidine derivatives, Reversed-Phase HPLC (RP-HPLC) is most common, using a nonpolar C18 or C8 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[16][17] More polar compounds elute first, while more nonpolar compounds are retained longer.

  • Purity Determination: A UV detector is typically used to generate a chromatogram. The area of the main peak relative to the total area of all peaks gives the percent purity.

  • Quantitation: By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the pyrimidine derivative in a sample.

The Self-Validating System: Method Validation

Trust in analytical data is paramount. An unvalidated method yields unreliable results. Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[18] Key parameters, defined by bodies like the International Council for Harmonisation (ICH), must be tested.[19][20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: HPLC Purity Determination of a Pyrimidine Derivative

This protocol outlines the steps for determining the purity of a hypothetical compound, "Pyr-A," using a validated RP-HPLC method.

1. Objective: To determine the purity of Pyr-A by separating it from potential process-related impurities and degradation products.

2. Materials & Instrumentation:

  • HPLC system with UV Detector
  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample: Pyr-A dissolved in 50:50 Water:Acetonitrile at 1 mg/mL

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection Wavelength: 275 nm (determined from UV-Vis spectrum of Pyr-A)
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-17 min: 95% B
  • 17-18 min: 95% to 5% B
  • 18-22 min: 5% B (re-equilibration)

4. Procedure:

  • System Suitability: Inject a standard solution of Pyr-A six times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%.
  • Sample Analysis: Inject the sample solution in duplicate.
  • Data Processing: Integrate all peaks in the chromatogram.
  • Calculation:
  • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) * 100

5. Validation Steps (Trustworthiness):

  • Specificity: Spike the sample with known related impurities to ensure they are separated from the main peak.
  • Linearity: Prepare a series of solutions from 1 µg/mL (LOQ) to 1500 µg/mL and plot the peak area vs. concentration. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Analyze samples spiked with known amounts of Pyr-A at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

Table 2: Key HPLC Method Validation Parameters & Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (ICH)
Specificity Ensure the signal is only from the analytePeak purity analysis; Resolution > 2 between analyte and closest impurity
Linearity (r²) Confirm proportional response to concentration≥ 0.999
Accuracy (% Recovery) Confirm the result is correct98.0% - 102.0%
Precision (% RSD) Confirm the method is repeatable≤ 2.0% for repeat injections (system precision)
LOQ Define the lowest measurable concentrationSignal-to-Noise ratio ≥ 10; acceptable precision and accuracy

Part 3: Physicochemical Characterization — "How Will It Behave?"

Understanding the physicochemical properties of a pyrimidine derivative is critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[22] Analytical techniques are essential for measuring these parameters.

  • Lipophilicity (log P/D): This property governs how a drug crosses biological membranes. It can be determined experimentally using a reversed-phase HPLC method by correlating the retention time of the compound with that of standards with known log P values.[8][23]

  • Aqueous Solubility: A fundamental property affecting oral absorption. It is often measured by adding an excess of the compound to a buffered solution, shaking to equilibrium, and then quantifying the dissolved amount by HPLC-UV.

  • pKa: The acid dissociation constant influences a compound's charge at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration or UV-spectrophotometry are common methods for its determination.

Table 3: Example Physicochemical Data for Novel Pyrimidine Analogs

Compound IDStructureMelting Point (°C)LogPAqueous Solubility (µg/mL)pKa
XYZ-I-71 N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide119-1202.27Not ReportedNot Reported
XYZ-I-73 N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide107-1083.94Not ReportedNot Reported
Data adapted from BenchChem Technical Guide.[22]

The Integrated Analytical Workflow: A Holistic View

No single technique tells the whole story. The robust characterization of a pyrimidine derivative relies on an integrated workflow where the results of one analysis inform the next. This holistic approach ensures a complete and trustworthy data package for any drug development program.

G cluster_0 Discovery & Synthesis cluster_1 Identity Confirmation cluster_2 Purity & Properties cluster_3 Definitive & Advanced Analysis SYNTH Compound Synthesis QC1 Initial QC Screen (LCMS & ¹H NMR) SYNTH->QC1 QC1->SYNTH No, Resynthesize STRUCT Full Structural Elucidation (HRMS, 2D NMR, IR) QC1->STRUCT Identity OK? PURITY HPLC Purity Method Development & Validation STRUCT->PURITY XRAY X-Ray Crystallography (if needed) STRUCT->XRAY PHYSCHEM Physicochemical Characterization (logP, Solubility, pKa) PURITY->PHYSCHEM STABILITY Forced Degradation & Stability Studies PURITY->STABILITY FINAL Fully Characterized Drug Candidate PHYSCHEM->FINAL XRAY->FINAL STABILITY->FINAL

Caption: Integrated Workflow for Pyrimidine Derivative Characterization.

This workflow illustrates the decision-making process. An initial LCMS and ¹H NMR screen provides a quick go/no-go decision. If the mass and basic proton spectrum match, full elucidation follows. A pure, confirmed structure then undergoes physicochemical testing and stability studies, culminating in a data package that fully defines the pyrimidine derivative as a potential drug candidate. This systematic, evidence-based progression is the hallmark of sound science in drug development.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025). BenchChem.
  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI.
  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 413.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. (2025). BenchChem.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate.
  • Synthesis and Evaluation of Antimicrobial Activity of Pyrimidine Derivatives. (2025). ResearchGate.
  • Kumar, et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13, 85.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2004). PubMed.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal, 8, 15.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal, 41, 281-289.
  • Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure... (2023). Journal of Medicinal Chemistry.
  • Spectral Characterizations of Synthesized Pyrimidine Derivatives. (n.d.). ResearchGate.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2185.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128.

Sources

Comparative Guide to Palladium Catalysts for Bromopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's Guide to Optimizing Bromopyrimidine Coupling Reactions through Catalyst Selection

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine motif is a ubiquitous and essential scaffold in a multitude of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyrimidine core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical endeavor in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have become indispensable tools for these transformations, offering a versatile and efficient means to modify the pyrimidine ring.[2] Among the various halogenated pyrimidines, bromopyrimidines serve as highly versatile building blocks for such synthetic elaborations.

The success of these coupling reactions is profoundly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand.[3] This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromopyrimidines. By examining experimental data and elucidating the mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenges.

Catalyst Performance in Key Bromopyrimidine Coupling Reactions

The reactivity of bromopyrimidines in palladium-catalyzed reactions is influenced by the position of the bromine atom and the electronic nature of the pyrimidine ring. The selection of an appropriate ligand is crucial to modulate the catalyst's activity and stability, preventing potential inhibition by the nitrogen atoms of the pyrimidine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between bromopyrimidines and organoboron reagents.[4] While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts with bulky, electron-rich phosphine ligands often provide superior performance, especially for challenging substrates.[2][5]

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyrimidines

Catalyst SystemTypical Coupling PartnersAdvantagesLimitations
Pd(PPh₃)₄ Arylboronic acidsReadily available, easy to handleMay require higher temperatures and catalyst loadings
Pd(OAc)₂ / SPhos Aryl- and heteroarylboronic acidsHigh activity, broad substrate scope, low catalyst loadingAir-sensitive ligand, higher cost
Pd₂(dba)₃ / XPhos Sterically hindered arylboronic acidsExcellent for challenging couplings, high turnover numbersLigand can be expensive
Pd(dppf)Cl₂ Various arylboronic acidsGood for a range of substrates, stable precatalystMay be less active than more modern ligand systems
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines from aryl halides.[6][7] The choice of ligand is critical for achieving high yields and functional group tolerance in the amination of bromopyrimidines.[8]

Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyrimidines

Catalyst SystemAmine Coupling PartnersAdvantagesLimitations
Pd₂(dba)₃ / BINAP Primary and secondary aminesGood for a range of aminesCan be sensitive to steric hindrance
Pd(OAc)₂ / RuPhos Wide range of amines, including hindered onesHigh activity, good functional group toleranceHigher ligand cost
Pd(OAc)₂ / BrettPhos Sterically demanding primary and secondary aminesExcellent for challenging substratesAir-sensitive ligand
tBuBrettPhos Pd G3 Unprotected bromoimidazoles and bromopyrazolesEffective for unprotected N-heterocyclesPrecatalyst may be more expensive
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a valuable transformation for introducing alkynyl groups onto the pyrimidine core.[9][10]

Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Bromopyrimidines

Catalyst SystemAlkyne Coupling PartnersAdvantagesLimitations
Pd(PPh₃)₂Cl₂ / CuI Terminal alkynesWell-established, reliableRequires a copper co-catalyst which can lead to side reactions
Pd(OAc)₂ / PPh₃ / CuI Various terminal alkynesGood yields for a range of substratesCopper co-catalyst is necessary
Copper-free systems (e.g., with specialized ligands) Terminal alkynesAvoids issues associated with copper, good for sensitive substratesMay require higher temperatures or specific ligands

Mechanistic Insights and Experimental Design

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.[11] The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall reaction.

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'L_n ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Catalyst Regeneration Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBr Bromopyrimidine (Ar-Br) BoronicAcid Organoboron Reagent (Ar'-B(OR)₂) Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Bulky, electron-rich ligands, for example, can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[12] The choice of base is also critical; it is required to activate the organoboron reagent in Suzuki-Miyaura coupling and to deprotonate the amine in Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine bromopyrimidine, boronic acid, palladium catalyst, and base in a flask. B Add degassed solvent. A->B C Purge with inert gas. B->C D Heat the mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, dilute with organic solvent. E->F G Wash with aqueous solutions. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)[5]

  • K₃PO₄ (2.0 mmol)[5]

  • 1,4-Dioxane (5 mL)[5]

Procedure:

  • In a Schlenk tube, combine 5-bromopyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[13]

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Morpholine

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)[8]

  • Appropriate phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)[8]

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu in a vial.

  • Add 5-bromopyrimidine and toluene, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C for the required time, monitoring by LC-MS.[8]

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

The functionalization of bromopyrimidines via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of new pharmaceuticals. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency and scope of these transformations. While traditional catalysts remain useful, the development of sophisticated ligands has significantly expanded the capabilities of these reactions, enabling the coupling of increasingly complex and challenging substrates under milder conditions. This guide provides a framework for understanding the comparative performance of various palladium catalysts and offers practical protocols to aid in the successful synthesis of novel pyrimidine derivatives.

References

  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • PMC. (2016, July 7). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • CNR-IRIS. (n.d.). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods.
  • ResearchGate. (2023, November 22). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization.
  • ResearchGate. (n.d.). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • IDEALS. (n.d.). Mechanistic studies on palladium-catalyzed coupling reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2019, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • SciSpace. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.

Sources

A Mechanistic Deep Dive into Cross-Coupling Reactions of 5-Bromopyrimidines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application in Pharmaceutical and Materials Science Research

The pyrimidine core is a cornerstone of modern medicinal chemistry and materials science. The ability to precisely functionalize this heterocycle through cross-coupling reactions is paramount for the rapid generation of novel molecular entities. Among the various synthons available, 5-bromopyrimidine stands out as a versatile and readily accessible building block. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, mechanistically-driven comparison of the most prevalent cross-coupling methodologies utilized for the derivatization of 5-bromopyrimidines. We will move beyond simple protocols to explore the underlying mechanistic nuances that govern reaction outcomes, offering a framework for rational catalyst selection and optimization.

The Central Role of the Palladium Catalytic Cycle

At the heart of the most common cross-coupling reactions involving 5-bromopyrimidine lies the elegant and powerful palladium catalytic cycle. This sequence of elementary steps, cycling between Pd(0) and Pd(II) oxidation states, provides a unified framework for understanding these transformations. The generally accepted mechanism consists of three key phases: oxidative addition, transmetalation, and reductive elimination.[1][2]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Pyrimidinyl-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (+ 5-Bromopyrimidine) Transmetalation_Complex Pyrimidinyl-Pd(II)(R)L2 Oxidative_Addition->Transmetalation_Complex Transmetalation (+ R-M) Coupled_Product 5-R-Pyrimidine Transmetalation_Complex->Coupled_Product Reductive Elimination Coupled_Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

While this general cycle provides a solid foundation, the specific nature of the transmetalating agent (R-M) and the ancillary ligands (L) profoundly influences the efficiency, selectivity, and substrate scope of the reaction. In the following sections, we will dissect the mechanistic intricacies of five major cross-coupling reactions of 5-bromopyrimidine, supported by comparative experimental data.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.

Mechanistic Considerations

The key to a successful Suzuki-Miyaura coupling lies in the transmetalation step, which is more complex than a simple exchange of organic groups. The currently accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex.[3][4] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of this process.[5][6] These studies suggest that the oxidative addition of the C-Br bond of 5-bromopyrimidine to the Pd(0) catalyst is often the rate-determining step.[7]

There are two primary pathways for transmetalation: the "oxo-palladium" pathway, where a palladium-hydroxo complex reacts with the boronic acid, and the "boronate" pathway, where the palladium-halide complex reacts directly with the activated boronate.[8] The dominant pathway is influenced by the reaction conditions, particularly the nature of the base and the presence of water.

Comparative Performance of Catalytic Systems

The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers, especially with heteroaryl halides like 5-bromopyrimidine.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80-~60A classic, reliable system, though sometimes requires higher catalyst loading.[5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1002>90Bulky, electron-rich phosphine ligands like SPhos often provide higher activity and are effective for challenging substrates.[9]
PEPPSI-IPrIPr (NHC)K₂CO₃Toluene802~95N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often at lower catalyst loadings.[9]

This data is representative and compiled from studies on bromopyrimidines and structurally similar bromopyridines. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
  • Preparation: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[10]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction couples an amine with an aryl halide.[2][11]

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination follows the general palladium-catalyzed pathway.[12] A key feature is the deprotonation of the amine by a base after its coordination to the palladium center, forming a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[13] This can be minimized by careful selection of the base, ligand, and reaction temperature.[13] Kinetic studies have shown that the nature of the base can influence the pathway of oxidative addition.[14]

Ligand and Base Effects

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[13][15]

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-1008-1675-98A common system, particularly for secondary amines.[10]
Pd(OAc)₂XPhosK₃PO₄Toluene11012-2470-95XPhos is a highly effective ligand for a broad range of amines, including primary amines.[15]

This data is representative for the amination of bromopyridines and related heteroaryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination with XPhos
  • Preparation: In an oven-dried, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the XPhos ligand (4 mol%), and sodium tert-butoxide (1.4 equiv.).[16]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Reagent Addition: Add degassed toluene, followed by 5-bromopyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).[10]

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. This reaction couples a terminal alkyne with an aryl halide.[1][17]

Mechanistic Considerations: The Role of Copper

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I) iodide.[1] The reaction proceeds through two interconnected catalytic cycles.[1] In the palladium cycle, oxidative addition of 5-bromopyrimidine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the pyrimidinyl-palladium(II) complex.[1]

Sonogashira Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Pyrimidinyl-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition + 5-Bromopyrimidine Transmetalation_Complex Pyrimidinyl-Pd(II)(C≡CR)L2 Oxidative_Addition->Transmetalation_Complex Transmetalation Coupled_Product 5-(Alkynyl)pyrimidine Transmetalation_Complex->Coupled_Product Reductive Elimination Coupled_Product->Pd(0)L2 Cu(I) Cu(I) Cu_Acetylide Cu-C≡CR Cu(I)->Cu_Acetylide + H-C≡CR, Base Cu_Acetylide->Cu(I) Transmetalation

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

A significant side reaction in copper-catalyzed Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[1] This has led to the development of copper-free Sonogashira protocols, which often require more specialized ligands and conditions but offer a cleaner reaction profile.[18][19][20][21]

Comparative Performance: Copper vs. Copper-Free
MethodPalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Copper-catalyzedPdCl₂(PPh₃)₂CuI (5-10 mol%)Et₃NTHFRT3-16HighWell-established, mild conditions.[1]
Copper-freePd(OAc)₂ / LigandNoneVariousVariousElevatedVariableAvoids Glaser homocoupling and copper contamination.[18][19]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]

  • Reagent Addition: Add anhydrous THF and triethylamine (Et₃N, 2.0-3.0 equiv.). Stir for 10-15 minutes. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.[1]

  • Reaction: Stir at room temperature for 3-16 hours, monitoring by TLC or LC-MS.[1]

  • Workup: Dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Negishi and Stille Couplings: Alternative Approaches to C-C Bonds

Negishi Coupling: The Power of Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for milder reaction conditions.[22] The reaction proceeds through the standard palladium catalytic cycle, with the transmetalation from zinc to palladium being a key step.[23] Organozinc reagents are known for their high functional group tolerance.[24][25]

Stille Coupling: The Versatility of Organostannanes

The Stille coupling employs organostannane reagents.[22] A major advantage of organostannanes is their stability to air and moisture. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9] The mechanism follows the general catalytic cycle, with the transmetalation from tin to palladium being the crucial step.[9] Homocoupling of the organostannane is a potential side reaction.[26]

Comparative Overview of Negishi and Stille Couplings
ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Negishi OrganozincHigh reactivity, excellent functional group tolerance, milder conditions.[22][24]Organozinc reagents can be sensitive to air and moisture.[25]
Stille OrganostannaneAir and moisture stable, wide variety of organostannanes available.[9]Toxicity of tin compounds, difficulty in byproduct removal.[9][26]

Conclusion: A Guide to Rational Design

The cross-coupling of 5-bromopyrimidine is a powerful tool for the synthesis of novel compounds with potential applications in medicine and materials science. A deep understanding of the underlying reaction mechanisms is crucial for the rational design of synthetic strategies. This guide has provided a comparative overview of the most important cross-coupling reactions, highlighting the mechanistic nuances, the performance of different catalytic systems, and detailed experimental protocols. By considering the factors discussed herein—the nature of the coupling partners, the choice of catalyst and ligand, and the influence of reaction conditions—researchers can make informed decisions to optimize their synthetic endeavors and accelerate the discovery of new and impactful molecules.

References

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Mechanistically Guided Predictive Modeling of Stoichiometric Elimination Reactions of Palladium (II) Complexes - Research Collection.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles - PubMed Central.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
  • TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
  • A DFT Study of Site‐Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate | Request PDF - ResearchGate.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem.
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine - Benchchem.
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles - Semantic Scholar.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Negishi Coupling - Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia.
  • A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene - Benchchem.
  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem.
  • ChemInform Abstract: Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines. | Request PDF - ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem.
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF - ResearchGate.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Reductive Eliminations from Diarylpalladium(II) Complexes ‐ A Combined Experimental and Computational Investigation | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents | Organic Letters - ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central.
  • Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents.
  • Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate.
  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate.
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv.
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | Request PDF - ResearchGate.
  • Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d..
  • The applications of organozinc reagents in continuous flow chemistry: Negishi coupling.

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Disposal of 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-6-methylpyrimidin-4-OL, grounding every recommendation in established safety protocols and regulatory standards.

The core principle behind the disposal of halogenated heterocyclic compounds like this compound is risk mitigation through containment and authorized disposal . Due to its chemical structure—containing both a bromine atom and a pyrimidine ring—this compound must be treated as a hazardous substance requiring specialized handling from the moment it is deemed waste to its final destruction.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from structurally similar brominated pyrimidines.[1][2]

Inferred Hazard Classification:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][5]
Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms the primary barrier between you and potential exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes and contact with airborne dust, which can cause serious eye irritation.[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents skin contact, which can lead to irritation.[6] A lab coat protects skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[3][4][7]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for halogenated organic compounds.[8][9] As such, it must never be disposed of down the drain or in regular solid waste trash.[6] The only acceptable method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]

Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate all waste streams containing this compound.

  • Identify Waste Streams : This includes:

    • Unused or expired this compound solid reagent.

    • Spent solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Spill cleanup materials.

  • Segregate for Safety : Keep this compound waste separate from other incompatible waste streams. It should be stored away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[6][11]

Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and regulatory compliance.

  • Use a Designated Container : All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[4][6]

  • Label Correctly : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).[6]

    • An approximate concentration and list of any other components (e.g., solvents).

On-Site Storage and Final Disposal
  • Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be a well-ventilated, cool, and dry place, away from heat or ignition sources.[4]

  • Secondary Containment : Ensure the primary waste container is placed within a larger, chemically resistant secondary container to contain any potential leaks.

  • Schedule a Pickup : Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for a scheduled pickup.[6][10] Be prepared to provide them with all the information from your hazardous waste label.

The decision-making workflow for proper disposal is summarized in the diagram below.

DisposalWorkflow start Waste Generation (this compound) identify Identify as Hazardous Waste (Halogenated Organic Compound) start->identify segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) identify->segregate contain Collect in Designated, Leak-Proof Container segregate->contain label Label Container Correctly (Name, Hazards, 'Hazardous Waste') contain->label store Store in Secondary Containment in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.[1]

  • Evacuate and Alert : Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work should only proceed with appropriate respiratory protection.

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect : Carefully sweep up or collect the absorbed material and place it into a designated hazardous waste container.[5]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.[3]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

The following diagram outlines the procedural flow for managing a spill.

SpillCleanup spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Step-by-step spill cleanup procedure.

By adhering to these protocols, you contribute to a culture of safety and responsibility. The proper management of chemical waste is not an afterthought but an integral part of scientific excellence and integrity.

References

  • This compound | CAS 3438-52-6. AMERICAN ELEMENTS®.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - this compound. Capot Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Hazardous Waste - EHSO Manual. University of Oklahoma.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
  • Material Safety Data Sheets PYRIMIDINE N-PROPYL IMPURITY. Cleanchem Laboratories.
  • trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed, National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-6-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 5-Bromo-6-methylpyrimidin-4-OL (CAS: 3438-52-6), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the hazard profile of a compound is the critical first step in defining the necessary protection. While a comprehensive, peer-reviewed toxicological profile for this compound is not widely published, established data on structurally similar halogenated pyrimidines provide a scientifically sound basis for a cautious approach.

Hazard data for analogous compounds, such as 5-Bromopyrimidine and 5-Bromo-4-methylpyrimidine, consistently indicate the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]

This profile necessitates a multi-layered PPE strategy to create effective barriers against the primary routes of exposure: dermal contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound.[5] The following table summarizes the mandatory PPE required for the safe handling of this compound in solid (powder) form.

PPE CategoryRecommendationRationale and Expert Insight
Primary Engineering Control Certified Chemical Fume Hood This is the most critical safety measure. Working within a fume hood minimizes the inhalation of airborne particles, which is a primary exposure risk for powdered compounds.[6][7][8]
Eye & Face Protection Chemical Safety Goggles Standard safety glasses are insufficient. Goggles provide a full seal around the eyes, protecting against airborne dust and accidental splashes.[5][9][10] For large-scale operations, a full-face shield worn over goggles is advised.
Hand Protection Chemical-Resistant Nitrile Gloves Nitrile gloves offer robust protection against a wide range of chemicals and are essential to prevent the skin irritation associated with this compound class.[5][11] Double-gloving is highly recommended to prevent contamination of the surrounding area when exiting the fume hood.[9][11]
Skin & Body Protection Long-Sleeved Laboratory Coat A fully-buttoned lab coat with tight-fitting cuffs prevents incidental skin contact.[11] For procedures with a higher risk of contamination, chemical-resistant coveralls should be considered.[5]
Respiratory Protection NIOSH-Approved N95 Respirator (or higher) Required if handling the powder outside of a certified fume hood or during cleanup of a significant spill.[9][10][12] All personnel requiring a respirator must be properly fit-tested and trained.[9]

Operational Workflow: From Preparation to Disposal

Adherence to a strict, sequential protocol is paramount for safety. The following workflow outlines the critical steps for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal Area_Prep 1. Prepare Work Area (Fume Hood, Absorbent Liners) Don_PPE 2. Don Full PPE (Coat, Goggles, Gloves) Area_Prep->Don_PPE Verify fume hood certification Handling 3. Handle Compound (Weighing, Transferring) Minimize dust generation Don_PPE->Handling Waste_Seg 4. Segregate Waste (Contaminated PPE, Utensils) Handling->Waste_Seg Work complete Doff_PPE 5. Doff PPE Correctly (Gloves last, inside-out) Waste_Seg->Doff_PPE Cleanup 6. Decontaminate & Wash (Clean surfaces, wash hands) Doff_PPE->Cleanup

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

1. Preparation and Donning PPE:

  • Ensure the chemical fume hood is operational and certified.[6]

  • Line the work surface inside the hood with disposable absorbent pads to contain any minor spills.[11]

  • Don your lab coat, ensuring it is fully buttoned.

  • Put on chemical safety goggles.

  • Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first. Inspect all gloves for tears or defects before use.[5][6]

2. Handling the Compound:

  • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to ensure containment of any airborne powder.[8]

  • Use techniques that minimize dust generation, such as carefully scooping instead of pouring from a height.

  • Keep the container of the chemical closed when not in use.[7]

3. Doffing PPE and Decontamination:

  • All grossly contaminated disposable items (e.g., weighing papers, pipette tips) should be placed in a designated hazardous waste bag before removing gloves.[11]

  • If double-gloved, remove the outer pair of gloves and dispose of them in the hazardous waste bag inside the fume hood.

  • Exit the immediate work area.

  • Remove your lab coat, folding it inward to contain any surface contamination.

  • Remove safety goggles.

  • Remove the final pair of gloves by peeling them off inside-out, without touching the outer surface with your bare hands. Dispose of them immediately in the designated waste container.[11]

  • Thoroughly wash your hands with soap and water.[2][6]

4. Waste Disposal Plan:

  • All solid waste contaminated with this compound, including used gloves and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[12][13]

  • The container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Never dispose of this chemical or its contaminated waste in the regular trash or down the drain.[10][13]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, following all local and federal regulations.[10][13]

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Stanford University.
  • This compound | CAS 3438-52-6. (n.d.). American Elements.
  • 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863. (n.d.). PubChem.
  • Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet for 4-Bromotoluene. (2025, April 28). MilliporeSigma.
  • Chemical Safety Tips for Warehouse Workers. (2025, March 14). Action Resource Management.
  • Safety Data Sheet for 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol. (2025, June 25). MilliporeSigma.
  • Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive (HSE).
  • Safety Data Sheet for 5-Bromo-4-cyclopropylpyrimidine. (2025, October 1). MedchemExpress.
  • Safety Data Sheet for 5-Bromopyrimidine. (2016, December 2). Fisher Scientific.
  • Safety Data Sheet for 5-Bromo-6-fluoropyridin-2-ol. (2025, November 17). Indagoo Research Chemicals.
  • This compound | 3438-52-6. (n.d.). ChemicalBook.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment. (n.d.). University of North Texas Health Science Center Environmental Health & Safety Services.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.
  • Personal protective equipment for handling Halopemide. (n.d.). BenchChem.
  • Chemical Process SOP Example for Bromodeoxyuridine (BrdU). (n.d.). University of Washington.
  • This compound. (n.d.). CymitQuimica.
  • Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide. (n.d.). BenchChem.
  • Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. (n.d.). BenchChem.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. (n.d.). BenchChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylpyrimidin-4-OL
Reactant of Route 2
5-Bromo-6-methylpyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.